Product packaging for 2,5-Dimethoxyaniline(Cat. No.:CAS No. 102-56-7)

2,5-Dimethoxyaniline

Cat. No.: B086295
CAS No.: 102-56-7
M. Wt: 153.18 g/mol
InChI Key: NAZDVUBIEPVUKE-UHFFFAOYSA-N
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Description

2,5-Dimethoxyaniline is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4138. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B086295 2,5-Dimethoxyaniline CAS No. 102-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

NAZDVUBIEPVUKE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)OC)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO2
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Related CAS

88374-66-7
Record name Poly(2,5-dimethoxyaniline)
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DSSTOX Substance ID

DTXSID4059257
Record name Benzenamine, 2,5-dimethoxy-
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Molecular Weight

153.18 g/mol
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Physical Description

Brown powder; [Alfa Aesar MSDS]
Record name 2,5-Dimethoxyaniline
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Vapor Pressure

0.00828 [mmHg]
Record name 2,5-Dimethoxyaniline
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CAS No.

102-56-7
Record name 2,5-Dimethoxyaniline
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Record name 2,5-DIMETHOXYANILINE
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxyaniline (CAS Number 102-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and dye industries.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, allows for diverse chemical modifications, making it a valuable building block for complex organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, spectroscopic data, and key applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 102-56-7[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Appearance Gray to dark brown crystalline powder or lumps
Melting Point 78-80 °C[2]
Boiling Point 140 °C at 7 mmHg
Solubility Soluble in methanol, ethanol (B145695), ether, and chloroform. Limited solubility in water.
Density 1.1577 g/cm³ (rough estimate)
Flash Point 130 °C
pKa 4.12 ± 0.10 (Predicted)
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Peaks/SignalsReference
¹H NMR δ (ppm): 3.75 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃), 6.25 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), ~3.9 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): 55.5 (-OCH₃), 56.0 (-OCH₃), 102.0 (Ar-CH), 104.0 (Ar-CH), 112.0 (Ar-CH), 138.0 (Ar-C), 142.0 (Ar-C), 154.0 (Ar-C)
Infrared (IR) ν (cm⁻¹): 3450-3300 (N-H stretch, doublet), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1220 (Ar-O-C stretch, asymmetric), 1040 (Ar-O-C stretch, symmetric)[3][4]
Mass Spectrometry (MS) m/z: 153 (M⁺), 138, 110[5]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, 2,5-dimethoxynitrobenzene.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 2,5-Dimethoxynitrobenzene

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up cluster_product Product 2_5_dimethoxynitrobenzene 2,5-Dimethoxynitrobenzene ReactionVessel Reaction Vessel (Ethanol/Water) 2_5_dimethoxynitrobenzene->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture ReducingAgent Reducing Agent (e.g., Zn dust, NH4Cl) ReducingAgent->ReactionVessel Extraction Extraction (e.g., with Ethyl Acetate) Filtration->Extraction Filtrate Drying Drying (e.g., over Na2SO4) Extraction->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2,5-Dimethoxynitrobenzene

  • Zinc dust

  • Ammonium (B1175870) chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 5% Hydrochloric acid (optional, for washing)

  • Saturated sodium bicarbonate solution (optional, for washing)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxynitrobenzene (1 equivalent).

  • Add a mixture of ethanol and water (e.g., 3:2 v/v) as the solvent.[6]

  • To the stirred suspension, add ammonium chloride (e.g., 0.06 equivalents) followed by zinc dust (e.g., 4 equivalents) in portions.[6] The addition of zinc is exothermic, so it should be done carefully to control the reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.

  • Combine the filtrate and the washings and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% HCl (optional), water, saturated sodium bicarbonate solution (optional), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification of this compound

Method: Recrystallization

Purification_Workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation cluster_product Product CrudeProduct Crude this compound Dissolve Dissolve in minimum hot Ethanol CrudeProduct->Dissolve AddWater Add hot Water dropwise until cloudy Dissolve->AddWater Redissolve Add a few drops of hot Ethanol to clarify AddWater->Redissolve Cool Cool to room temperature, then in an ice bath Redissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Ethanol/Water Filter->Wash Dry Dry under vacuum Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Workflow for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystalline this compound should precipitate.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Applications in Drug Development

This compound is a key precursor for the synthesis of various biologically active molecules.[7] A notable application is in the development of selective serotonin (B10506) 5-HT2A receptor agonists.

Synthesis of Bioactive Molecules: 2,5-Dimethoxyphenylpiperidines

Derivatives of this compound, such as 2,5-dimethoxyphenylpiperidines, have been identified as potent and selective agonists for the serotonin 5-HT2A receptor.[8] These compounds are of significant interest for their potential therapeutic applications in psychiatric disorders.

Drug_Synthesis_Logic cluster_precursor Precursor cluster_intermediate Intermediate Synthesis cluster_cyclization Key Reaction cluster_final_product Final Product DMA This compound Intermediate Substituted 2,5-Dimethoxyphenyl Intermediate DMA->Intermediate Multi-step functionalization Cyclization Piperidine Ring Formation/Coupling Intermediate->Cyclization Drug 2,5-Dimethoxyphenylpiperidine (5-HT2A Agonist) Cyclization->Drug

Caption: Logical workflow from this compound to a 5-HT2A agonist.

Signaling Pathway of 5-HT2A Receptor Agonists

Agonists derived from this compound that target the 5-HT2A receptor typically exert their effects through the Gq/11 signaling pathway.[3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2,5-Dimethoxyphenylpiperidine (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: The Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Upon binding of the agonist to the 5-HT2A receptor, the Gq/11 protein is activated.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These second messengers lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin. It is harmful if swallowed, inhaled, or in contact with skin. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

Handling Precautions:

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Use in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the synthesis of pharmaceuticals. Its utility in creating selective 5-HT2A receptor agonists highlights its importance in the development of novel therapeutics for neurological and psychiatric conditions. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

Physical properties of 2,5-Dimethoxyaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,5-Dimethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document compiles and presents its melting and boiling points, alongside generalized experimental protocols for their determination, to support research and development activities.

Core Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light tan or gray flaky crystalline powder.[1][2] Its physical characteristics, particularly its melting and boiling points, are crucial for its handling, purification, and use in synthetic processes.

Data Presentation

The reported melting and boiling points for this compound exhibit some variability across different sources, which can be attributed to factors such as the purity of the sample and the specific experimental conditions under which the measurements were taken. A summary of these reported values is presented below.

Physical PropertyReported Value(s)Notes
Melting Point 42.5 °C
69 - 73 °C
78 - 80 °C(lit.)
81 °C
82.5 °Cat 760.00 mm Hg
Boiling Point 284.00 °C
270 °C(partial decomposition)
140 °Cat 7 mmHg
159 °Cat 20 mmHg

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in readily available literature, generalized and widely accepted methods for organic compounds are applicable. The following outlines standard methodologies for determining melting and boiling points.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3] Impurities tend to lower and broaden the melting point range.[3]

Common Methodologies:

  • Capillary Tube Method (Meltemp Apparatus or Thiele Tube):

    • A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is sealed at one end.[3][4]

    • The capillary tube is attached to a thermometer and heated in a controlled manner using a heating bath (like a Thiele tube filled with oil) or a metal block (such as in a Mel-Temp apparatus).[3]

    • The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[3] For accurate measurements, a slow heating rate of about 2°C per minute is recommended, especially near the expected melting point.[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] It is a characteristic physical property that is sensitive to changes in pressure.

Common Methodologies:

  • Simple Distillation Method:

    • This method is suitable for determining the boiling point of a sufficient quantity of the liquid (at least 5 mL).[6][7]

    • The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer.[6] The highest, stable temperature observed during the distillation of the bulk of the material is recorded as the boiling point.[7] It is crucial to record the barometric pressure at the time of the measurement.[6]

  • Thiele Tube Method (for small quantities):

    • A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is added.

    • The setup is attached to a thermometer and heated in a Thiele tube.[7]

    • As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[7]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Sublimation) synthesis->purification mp_determination Melting Point Determination (Capillary Method) purification->mp_determination Solid Sample bp_determination Boiling Point Determination (Distillation/Thiele Tube) purification->bp_determination Liquid Sample (Melted) data_recording Record Temperature Ranges & Pressure mp_determination->data_recording bp_determination->data_recording purity_assessment Assess Purity based on Melting Point Range data_recording->purity_assessment reporting Report Findings purity_assessment->reporting

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethoxyaniline (B66101) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application as a key intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and comprehension.

Introduction to this compound

This compound is an aromatic amine that is a solid at room temperature, appearing as a white to light tan or gray crystalline powder.[1][3] Its molecular structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, governs its physical and chemical properties, including its solubility profile. The presence of the hydrophobic methoxy groups enhances its solubility in organic solvents, while the polar amino group allows for some interaction with polar solvents.[1] This selective solubility is a critical factor in its use in organic synthesis.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at different temperatures. The data is presented in grams of solute per 100 grams of solvent ( g/100g ).

Solvent ClassSolvent NameTemperature (°C)Solubility ( g/100g )Reference
Glycol Ether1-Methoxy-2-propanol3.43.42[4]
22.013.89[4]
49.744.81[4]
Glycol Ether2-Ethoxyethanol3.53.12[4]
19.010.33[4]
52.350.06[4]
Glycol EtherEthylene glycol monomethyl ether3.26.45[4]
7.38.85[4]
19.618.64[4]
26.826.23[4]
43.445.41[4]
GlycolDiethylene glycol3.50.022[4]
20.00.17[4]
34.52.16[4]
50.528.4[4]
AqueousWater40.00.4[3][5]

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility have been reported in various sources. This information is valuable for initial solvent screening and experimental design.

  • High Solubility:

    • Chloroform[1][4]

    • Ether[1]

    • Ethanol[3][4]

    • Methanol[5][6]

    • Hot Ligroin[3]

    • Hot Water[3]

    • Generally soluble in most conventional organic solvents such as petroleum ether.[3]

  • Limited/Slight Solubility:

    • Water (at ambient temperature)[1]

    • Cold Water[3]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound is essential for accurate process development and formulation. The isothermal equilibrium method, commonly known as the shake-flask method, is a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. The time required can vary depending on the solute, solvent, and agitation speed, and may range from 24 to 72 hours. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance (or other response) of the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve by plotting the response of the standards against their concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100g of solvent or mg/mL.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general steps involved in the experimental determination of solubility using the isothermal equilibrium method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Sedimentation of excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using analytical method (e.g., HPLC, UV-Vis) F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Workflow for Solubility Determination

Role of this compound as a Chemical Intermediate

This diagram illustrates the role of this compound as a key intermediate in a representative synthetic pathway, such as the preparation of dye intermediates.[2]

G A 2,5-Dimethoxynitrobenzene B This compound (Intermediate) A->B Reduction C Diazotization B->C D Diazonium Salt C->D E Coupling Reaction D->E F Azo Dye Product E->F

Synthesis Pathway Example

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various chemical processes, particularly in the pharmaceutical and dye industries. This guide provides a consolidated resource of its known solubility in a range of organic solvents. The provided experimental protocol for the isothermal equilibrium method offers a robust framework for researchers to generate further quantitative solubility data tailored to their specific needs. The visual workflows aim to clarify the experimental process and the compound's role in synthesis, thereby supporting more efficient and informed research and development activities.

References

Spectral Analysis of 2,5-Dimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethoxyaniline, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons on the benzene (B151609) ring and the methoxy (B1213986) groups, respectively. The amino group protons also present a characteristic signal.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.7m3HAr-H
~3.8s6H-OCH₃
~3.7s (broad)2H-NH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
~154Ar-C-O
~142Ar-C-N
~119Ar-C
~112Ar-C
~101Ar-C
~56-OCH₃
~55-OCH₃

Note: Chemical shifts can vary slightly depending on the solvent.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amine and ether functional groups, as well as for the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment
3400-3300Strong, Sharp (doublet)N-H stretch (primary amine)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -OCH₃)
~1600MediumC=C stretch (aromatic ring)
~1500StrongC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (aryl ether)
~850StrongC-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.[3] The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

m/z Relative Intensity (%) Assignment
153High[M]⁺ (Molecular Ion)
138High[M-CH₃]⁺
110Medium[M-CH₃-CO]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5]

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.[4]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[4] For ¹³C NMR, a larger number of scans will be necessary.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [6]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[6]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty salt plate.

  • Acquire the IR spectrum of the sample.

  • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7] The concentration should typically be around 1 mg/mL, which is then further diluted.[7]

  • Ensure the sample is free of non-volatile salts or buffers, as they can interfere with the ionization process.[7]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer's ion source, often via direct infusion or through a gas chromatograph (GC-MS).[8][9]

  • In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8][9]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8][9]

  • The detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for a compound like this compound.

Spectral_Data_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation NMR_Acq NMR Acquisition (1H & 13C) NMR_Analysis NMR Analysis (Chemical Shift, Multiplicity, Integration) NMR_Acq->NMR_Analysis IR_Acq IR Acquisition IR_Analysis IR Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Acq MS Acquisition MS_Analysis MS Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal IR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for Spectral Data Analysis and Structural Elucidation.

References

1H NMR spectrum of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethoxyaniline (B66101)

Introduction

This compound, also known as aminohydroquinone dimethyl ether, is an aromatic organic compound with the chemical formula (CH₃O)₂C₆H₃NH₂. It serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, methoxy (B1213986), and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
H-6~6.74Doublet (d)1HJ ≈ 8.5 Hz
H-4~6.31Doublet of Doublets (dd)1HJ ≈ 8.5, 2.9 Hz
H-3~6.28Doublet (d)1HJ ≈ 2.9 Hz
Amine (NH₂)~3.8 (Broad)Singlet (s, broad)2HN/A
Methoxy (C5-OCH₃)3.79Singlet (s)3HN/A
Methoxy (C2-OCH₃)3.76Singlet (s)3HN/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The amine (NH₂) protons often appear as a broad singlet and their chemical shift is highly variable depending on concentration and solvent purity; they may also exchange with trace amounts of D₂O, causing the signal to diminish or disappear.[3]

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is consistent with its structure, showing three distinct regions:

  • Aromatic Region (6.2-6.8 ppm): The three protons on the benzene (B151609) ring are chemically non-equivalent and give rise to three separate signals.

    • The proton at the C-6 position is coupled to the proton at C-4 (a meta coupling, which is typically small or zero) and the proton at the C-1 position's adjacent NH2 group, but primarily shows splitting from the ortho proton at C-1's nitrogen, appearing as a doublet.

    • The proton at the C-4 position is coupled to the proton at C-3 (ortho coupling) and the proton at C-6 (meta coupling), resulting in a doublet of doublets.

    • The proton at the C-3 position is coupled to the proton at C-4 (ortho coupling), appearing as a doublet.

  • Methoxy Region (3.7-3.8 ppm): The two methoxy groups (-OCH₃) are in different chemical environments. Although their chemical shifts are very similar, they appear as two distinct singlets at approximately 3.79 and 3.76 ppm, each integrating to three protons.[1]

  • Amine Region (~3.8 ppm): The two amine protons (-NH₂) typically appear as a broad singlet.[3] Their chemical shift is variable and depends on factors like solvent, temperature, and concentration.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding ¹H NMR signals.

Caption: Structure-spectrum mapping for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum.[4]

  • Sample Quantity: Weigh approximately 5-10 mg of this compound.[4]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound due to good solubility.[2][4]

  • Procedure:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following steps outline the general procedure for acquiring the spectrum on a standard NMR spectrometer.

  • Workflow Diagram

G A Insert Sample into Spectrometer B Lock onto Deuterium Signal (CDCl₃) A->B C Shim Magnetic Field for Homogeneity B->C D Acquire Spectrum C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Reference Spectrum (TMS or Residual CDCl₃ at 7.26 ppm) E->F

Caption: Standard workflow for NMR data acquisition.

  • Key Spectrometer Parameters:

    • Pulse Angle: A 30° to 45° pulse angle is typically sufficient.[4]

    • Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.[4]

    • Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[4]

    • Referencing: The spectrum should be referenced using either tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) or the residual protio-solvent signal (CDCl₃ at δ = 7.26 ppm).[4]

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

References

An In-Depth Technical Guide to the 13C NMR Spectrum of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethoxyaniline (B66101). It includes detailed spectral data, experimental protocols, and a structural correlation diagram to aid in the identification and characterization of this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes.

Executive Summary

The 13C NMR spectrum of this compound presents a distinct pattern of eight resonance signals corresponding to the eight unique carbon atoms in its structure. The electron-donating effects of the amino and methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic carbons, providing a clear spectral signature for this molecule. This guide serves as a practical reference for the interpretation of this spectrum and its underlying principles.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)MultiplicityAssignment Rationale
C1137.9SingletQuaternary carbon attached to the electron-donating amino group, resulting in a downfield shift.
C2154.2SingletQuaternary carbon attached to a methoxy group, significantly deshielded.
C398.4DoubletAromatic CH carbon ortho to one methoxy group and meta to the other and the amino group, showing strong shielding.
C4111.9DoubletAromatic CH carbon meta to both methoxy groups and para to the amino group.
C5142.9SingletQuaternary carbon attached to a methoxy group and ortho to the amino group.
C6102.8DoubletAromatic CH carbon ortho to the amino group and a methoxy group, experiencing strong shielding.
C7 (-OCH₃)56.1QuartetCarbon of the methoxy group at position 2.
C8 (-OCH₃)55.7QuartetCarbon of the methoxy group at position 5.

Note: The assignments are based on established substituent effects in substituted benzene (B151609) rings and data from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol

The following provides a typical methodology for the acquisition of a 13C NMR spectrum of an aromatic amine like this compound.

3.1 Sample Preparation

  • Sample Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently agitate the sample to ensure complete dissolution and a homogeneous solution. If any solid particles are present, the solution should be filtered to prevent distortion of the magnetic field.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).

3.2 NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: The spectral width should encompass the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak integration and chemical shift determination.

    • Referencing: Reference the spectrum to the TMS or residual solvent signal.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms of this compound and their corresponding 13C NMR chemical shifts.

Caption: Correlation of carbon atoms in this compound to their 13C NMR chemical shifts.

An In-Depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2,5-dimethoxyaniline (B66101), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers. This document details synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. This method is favored for its efficiency and cleaner reaction profile compared to older methods like iron powder or sodium sulfide (B99878) reduction, which generate significant waste.[1]

Reaction Mechanism: Catalytic Hydrogenation

The reaction proceeds via the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst, typically platinum on carbon (Pt/C). The reaction is carried out in a solvent such as methanol (B129727) at elevated temperature and pressure.

Synthesis 2,5-Dimethoxynitrobenzene 2,5-Dimethoxynitrobenzene Reaction Hydrogenation Methanol, 90-100°C, 1.0 MPa 2,5-Dimethoxynitrobenzene->Reaction + H2 This compound This compound Reaction->this compound Catalyst (Pt/C) Catalyst (Pt/C) Catalyst (Pt/C)->Reaction

Catalytic hydrogenation of 2,5-dimethoxynitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the continuous catalytic hydrogenation of 2,5-dimethoxynitrobenzene.[1]

  • Reactor Setup: A primary and secondary hydrogenation reactor system is charged with methanol and a Pt/C catalyst.

  • Initial Charge: 5000 kg of methanol and 1250 kg of 2,5-dimethoxynitrobenzene are added to a reaction vessel. 125 kg of Pt/C catalyst (10 nm particle size) is added to the primary reactor.[1]

  • Reaction Conditions: The system is purged with nitrogen and then hydrogen. The mixture is heated to 90-100°C and the hydrogen pressure is maintained at 1.0 MPa.[1]

  • Continuous Feed: The raw material mixture is pumped into the primary reactor at a flow rate of 6000 L/h. Additional catalyst (2.5 kg) is added every 3 hours.[1]

  • Reaction Progression: The reaction mixture overflows from the primary to the secondary reactor. The residence time in the reactors is approximately 2-3 hours. The reaction is monitored until the residual 2,5-dimethoxynitrobenzene is ≤0.2%.[1]

  • Work-up: The product mixture overflows to a settling vessel. The settled catalyst is recycled to the reactor, and the supernatant containing the product is filtered.

Quantitative Data: Synthesis
ParameterValueReference
Starting Material2,5-Dimethoxynitrobenzene[1]
CatalystPt/C (10 nm particle size)[1]
SolventMethanol[1]
Temperature90-100°C[1]
Pressure1.0 MPa[1]
Feed Rate6000 L/h[1]
Catalyst Loading (initial)10% w/w of nitrobenzene[1]
Catalyst Addition (continuous)2.5 kg every 3 hours[1]
Reaction Time (residence)2-3 hours[1]
Completion Criteria≤0.2% residual nitrobenzene[1]

Diazotization and Azo Coupling Reactions

This compound is a key component in the synthesis of azo dyes, where it can act as a diazo component (after diazotization) or as a coupling component.[2]

Reaction Mechanism

Diazotization: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.

Azo Coupling: The resulting electrophilic diazonium salt then reacts with an electron-rich coupling agent (such as a phenol (B47542) or another aromatic amine) in an electrophilic aromatic substitution reaction to form the azo dye.

Azo_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt + NaNO2, HCl 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye + Coupling Agent (e.g., 2-Naphthol)

General scheme for azo dye synthesis from this compound.

Experimental Protocol: Synthesis of an Azo Dye

The following is a general protocol for the synthesis of an azo dye using an aniline (B41778) derivative, which can be adapted for this compound.

Part A: Diazotization

  • Dissolve the aromatic amine (e.g., this compound, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (11 mmol) in water (5 mL) and cool in an ice bath.

  • Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature between 0-5°C.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 10 mmol) in a 10% sodium hydroxide (B78521) solution (10 mL).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the coupling agent solution with vigorous stirring, maintaining the temperature below 5°C.

  • A colored precipitate of the azo dye will form. Continue stirring for 10-15 minutes in the ice bath.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

Oxidative Polymerization

This compound can be polymerized to form poly(this compound) (PDMA), a conducting polymer with potential applications in electrochromic devices. This can be achieved through chemical or electrochemical oxidation.

Chemical Oxidative Polymerization

Mechanism: The polymerization is initiated by an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃), in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple and rearomatize to form the polymer chain.

Chemical_Polymerization This compound This compound Radical Cation Radical Cation This compound->Radical Cation Oxidant ((NH4)2S2O8) Dimer Dimer Radical Cation->Dimer Coupling Poly(this compound) Poly(this compound) Dimer->Poly(this compound) Propagation

Chemical oxidative polymerization of this compound.

Experimental Protocol:

  • Dissolve a required amount of this compound in 1 M HCl and cool the solution to 0-5°C.[3]

  • Prepare a pre-chilled solution of ammonium persulfate in 1 M HCl.

  • Add the oxidant solution dropwise to the monomer solution over a period of 25 minutes with vigorous stirring.[3]

  • Continue stirring the reaction mixture at 0-5°C for 4 hours. A precipitate will form.[3]

  • Collect the polymer by filtration and wash with 1 M HCl until the filtrate is colorless.[3]

Electrochemical Polymerization

Mechanism: The electrochemical polymerization occurs in three main steps:

  • Oxidation: Anionic oxidation of the this compound monomer on the electrode surface to form a cation radical.

  • Coupling: Coupling of the cation radicals.

  • Rearomatization: Elimination of two protons and rearomatization to form the dimer, which is further oxidized and propagates the polymer chain.

The resulting polymer can exist in different oxidation states: leucoemeraldine (fully reduced, yellow), emeraldine (B8112657) (partially oxidized, green), and pernigraniline (fully oxidized, blue).

Electrochemical_Polymerization Monomer This compound Radical Cation Radical Cation Monomer->Radical Cation -e- (Oxidation) Dimer Dimer Radical Cation->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Electrochemical polymerization of this compound.

Experimental Protocol:

  • Electrolyte Preparation: Prepare a solution of 0.125 M this compound in 1.0 M oxalic acid.

  • Electrode Setup: Use an indium tin oxide (ITO) coated glass as the working electrode and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Deposit the polymer film by scanning the potential between -0.5 V and +0.5 V at a scan rate of 20 mV/s for a set number of cycles (e.g., 50 cycles).

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

Mechanism: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Representative Experimental Protocol (for a related substrate):

The following is a general procedure for the Suzuki coupling of a bromo-dimethoxybenzene derivative.

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent mixture (e.g., toluene/water).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Buchwald-Hartwig Amination

Mechanism: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex with a phosphine (B1218219) ligand. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product.

Representative Experimental Protocol (for a related substrate):

The following is a general procedure for the Buchwald-Hartwig amination of a bromo-dimethoxybenzene derivative.

  • To an oven-dried reaction tube, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture (e.g., to 80-110°C) and stir until the starting material is consumed.

  • After cooling, quench the reaction and extract the product. Purify by chromatography.

Applications in Pharmaceutical Synthesis

This compound is a precursor for various heterocyclic scaffolds of pharmaceutical interest, including quinolines, acridones, and phenothiazines.

Synthesis of Quinolines (via Skraup Synthesis)

Mechanism: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). Glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aniline. The intermediate then cyclizes and is oxidized to form the quinoline (B57606) ring system.

Skraup_Synthesis This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization -H2O Quinoline Derivative Quinoline Derivative Dihydroquinoline->Quinoline Derivative Oxidation

Skraup synthesis of a quinoline derivative.

Synthesis of Acridones

Mechanism: Acridones can be synthesized from the corresponding N-phenylanthranilic acids via intramolecular Friedel-Crafts acylation. An N-(2,5-dimethoxyphenyl)anthranilic acid, which can be prepared from this compound and 2-chlorobenzoic acid, can be cyclized in the presence of a strong acid (e.g., sulfuric acid or polyphosphoric acid) to form the acridone (B373769) core.

Synthesis of Phenothiazines

Mechanism: Phenothiazines can be synthesized by the reaction of a diphenylamine (B1679370) derivative with sulfur in the presence of a catalyst like iodine or aluminum chloride. A diphenylamine incorporating the 2,5-dimethoxy-substituted ring can be used as a precursor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reaction mechanisms, including catalytic hydrogenation for its synthesis, diazotization and azo coupling for dye formation, oxidative polymerization for conducting polymers, and its use as a precursor in palladium-catalyzed cross-coupling reactions and the synthesis of pharmaceutical scaffolds, demonstrate its broad utility. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyaniline from 2,5-Dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,5-dimethoxyaniline, a vital intermediate in the pharmaceutical and dye industries, from its precursor, 2,5-dimethoxynitrobenzene. This document details various reduction methodologies, including catalytic hydrogenation, metal/acid reductions, and catalytic transfer hydrogenation. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to assist researchers in selecting and optimizing the most suitable synthetic route for their specific needs.

Introduction

This compound is a key building block in the synthesis of a range of organic molecules, including pharmaceuticals and high-performance dyes.[1] The most common and direct route to this aniline (B41778) derivative is the reduction of the nitro group of 2,5-dimethoxynitrobenzene. The choice of reduction method is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. This guide explores the most prevalent and effective methods for this transformation.

Reduction Methodologies and Experimental Protocols

The reduction of the nitro group in 2,5-dimethoxynitrobenzene to an amine can be achieved through several reliable methods. The following sections provide detailed experimental protocols for the most common approaches.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity. The choice of catalyst and reaction conditions can be tailored to the specific substrate.

2.1.1. Platinum on Carbon (Pt/C) Catalyzed Hydrogenation

This method is suitable for large-scale production and offers high product purity.[2]

  • Experimental Protocol:

    • To a suitable hydrogenation reactor, add 2,5-dimethoxynitrobenzene and methanol.

    • Add 10% Platinum on Carbon (Pt/C) catalyst (typically 1-10% by weight of the nitro compound).

    • Purge the reactor with an inert gas (e.g., nitrogen) and then with hydrogen gas.

    • Heat the mixture to 90-100°C and pressurize with hydrogen to 1.0 MPa.[2]

    • Maintain vigorous stirring and monitor the reaction progress by hydrogen uptake or TLC/GC analysis.

    • Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

2.1.2. Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used and effective catalyst for the reduction of nitro groups.[3]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 2,5-dimethoxynitrobenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • The reaction mixture is stirred vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, the mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford this compound.

2.1.3. Raney Nickel (Raney Ni) Catalyzed Hydrogenation

Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.

  • Experimental Protocol:

    • In a hydrogenation vessel, suspend 2,5-dimethoxynitrobenzene and a slurry of activated Raney Nickel in a solvent like ethanol.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by observing hydrogen uptake.

    • After the reaction is complete, carefully filter the pyrophoric catalyst.

    • Concentrate the filtrate to obtain the product.

Metal/Acid Reduction

This classical method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. These reactions are often cost-effective and straightforward to perform in a standard laboratory setting.

2.2.1. Iron/Hydrochloric Acid (Fe/HCl) Reduction (Béchamp Reduction)

This is a traditional and economical method for the large-scale production of anilines.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, place 2,5-dimethoxynitrobenzene and ethanol.

    • Add iron powder (typically 3-5 equivalents).

    • With stirring, add concentrated hydrochloric acid dropwise. An exothermic reaction should be observed.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the iron salts.

    • Make the filtrate alkaline with a sodium hydroxide (B78521) solution to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield this compound.

2.2.2. Tin(II) Chloride (SnCl₂) Reduction

Tin(II) chloride is a mild and effective reducing agent for nitroarenes.[4]

  • Experimental Protocol:

    • Dissolve 2,5-dimethoxynitrobenzene in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid.[5]

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and basify with a concentrated NaOH solution until a precipitate of tin hydroxides forms.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give this compound.

Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for gaseous hydrogen and specialized high-pressure equipment.

2.3.1. Palladium on Carbon/Ammonium (B1175870) Formate (B1220265) (Pd/C/HCOONH₄)

Ammonium formate is a convenient and efficient hydrogen donor for this transformation.[6]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 2,5-dimethoxynitrobenzene in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • To this suspension, add ammonium formate (typically 3-5 equivalents) in portions.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture and filter through celite to remove the catalyst.

    • Concentrate the filtrate, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it, and remove the solvent under reduced pressure to obtain the product.

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the different synthetic methods.

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

MethodCatalyst/ReagentSolventTemperature (°C)PressureTypical Yield (%)Reference
Catalytic Hydrogenation10% Pt/CMethanol90-1001.0 MPa>99[2]
10% Pd/CEthanolRoom Temp1 atmHigh[3]
Raney NiEthanolRoom Temp1-5 atmGood to High
Metal/Acid ReductionFe / HClEthanol/WaterReflux1 atmGood
SnCl₂·2H₂O / HClEthanolRoom Temp/Heat1 atmHigh[4][5]
Catalytic Transfer Hydrogenation10% Pd/C / HCOONH₄MethanolReflux1 atmHigh[6]

Table 2: Spectroscopic Data for 2,5-Dimethoxynitrobenzene and this compound

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
2,5-Dimethoxynitrobenzene7.34 (d, 1H), 7.12 (dd, 1H), 6.90 (d, 1H), 3.91 (s, 3H), 3.87 (s, 3H)153.8, 149.6, 141.2, 118.9, 112.1, 109.8, 56.6, 56.4~3100 (Ar C-H), ~2950 (C-H), ~1580, 1340 (NO₂ stretch), ~1280, 1040 (C-O stretch)
This compound6.70 (d, 1H), 6.25 (dd, 1H), 6.18 (d, 1H), 3.80 (s, 3H), 3.75 (s, 3H), 3.70 (br s, 2H)154.2, 143.1, 137.9, 103.4, 102.8, 98.0, 56.1, 55.7~3450, 3350 (N-H stretch), ~3000 (Ar C-H), ~2950 (C-H), ~1620 (N-H bend), ~1520 (Ar C=C), ~1220, 1040 (C-O stretch)

Mandatory Visualizations

General Reaction Scheme

G reactant 2,5-Dimethoxynitrobenzene product This compound reactant->product Reduction

Caption: General reaction scheme for the reduction of 2,5-dimethoxynitrobenzene.

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product A Charge Reactor with 2,5-Dimethoxynitrobenzene, Solvent, and Catalyst B Purge with N₂ then H₂ A->B C Heat and Pressurize with H₂ B->C D Stir and Monitor Reaction C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H This compound G->H G Nitro Ar-NO₂ (2,5-Dimethoxynitrobenzene) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso + Metal, H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + Metal, H⁺ Aniline Ar-NH₂ (this compound) Hydroxylamine->Aniline + Metal, H⁺ Metal Metal (e.g., Fe, Sn) Acid Acid (e.g., HCl)

References

2,5-Dimethoxyaniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is a valuable and versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its unique electronic properties, stemming from the presence of two electron-donating methoxy (B1213986) groups on the aniline (B41778) ring, render it highly reactive and suitable for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound as a building block in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. Detailed experimental protocols for seminal reactions are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a gray, flaky solid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [5]
Appearance Gray flaky solid[3][6]
Melting Point 78-80 °C[6]
Boiling Point 270 °C (decomposes)[6]
Density 1.1577 g/cm³ (estimate)[6]
Solubility Soluble in water, ethanol, and hot ligroin.[6]
pKa 4.64 (of the corresponding anilinium ion)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 2,5-dimethoxynitrobenzene. Catalytic hydrogenation is a widely used industrial method due to its high efficiency and the production of a high-purity product.[7]

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene[7]

Materials:

  • 2,5-Dimethoxynitrobenzene

  • Methanol (B129727)

  • Platinum on carbon catalyst (Pt/C, e.g., 5% Pt)

  • Hydrogen gas

  • Nitrogen gas

  • Reaction vessel (e.g., stirred tank reactor)

  • Primary and secondary hydrogenation reactors

  • Catalyst feeding tank

  • Membrane filtration system (e.g., ceramic membranes with 2 nm pore size)

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel, prepare a solution of 2,5-dimethoxynitrobenzene in methanol. A typical ratio is 1250 kg of 2,5-dimethoxynitrobenzene to 5000 kg of methanol.

  • Catalyst Addition: Stir the mixture and pump it into a primary hydrogenation reactor. Add 125 kg of a Pt/C catalyst with a particle size of 10 nm.

  • Inerting the System: Purge the reactor system with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation:

    • Begin stirring and raise the temperature of the reactor to 90-100°C.

    • Introduce the 2,5-dimethoxynitrobenzene solution into the primary hydrogenation reactor at a flow rate of 6000 L/h.

    • Introduce hydrogen gas and maintain the system pressure at 1.0 MPa.

    • Continuously add 2.5 kg of the Pt/C catalyst to the primary hydrogenation reactor every 3 hours.

    • As the volume in the primary reactor increases, the reaction mixture will overflow into a secondary hydrogenation reactor to ensure complete conversion.

  • Catalyst Recovery:

    • The reaction product from the secondary reactor is passed through a sedimentation and membrane filtration system.

    • Two ceramic membrane filters are connected in series, and the catalyst is concentrated to 10-30% by internal circulation.

    • The concentrated catalyst is pumped into the catalyst feeding tank for reuse.

  • Product Isolation and Purification:

    • The filtered solution (reduced liquid) is transferred to a distillation vessel.

    • The methanol solvent is removed by heating.

    • The resulting liquid is placed in a crystallization vessel for purification.

    • This process yields this compound with a purity of 99.9% at a production capacity of approximately 950 kg/h .

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_separation Separation & Purification reagents 2,5-Dimethoxynitrobenzene + Methanol reactor1 Primary Hydrogenation Reactor (90-100°C, 1.0 MPa H₂) reagents->reactor1 Pumped reactor2 Secondary Hydrogenation Reactor reactor1->reactor2 Overflow filtration Membrane Filtration reactor2->filtration catalyst Pt/C Catalyst catalyst->reactor1 Added filtration->catalyst Recycled distillation Distillation filtration->distillation Filtrate crystallization Crystallization distillation->crystallization product This compound crystallization->product

Figure 1: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of important chemical reactions, leading to the formation of complex heterocyclic systems and other valuable organic compounds.

Acetylation: Synthesis of N-(2,5-Dimethoxyphenyl)acetamide

The amino group of this compound can be readily acetylated to form the corresponding acetamide. This reaction is often used to protect the amino group during subsequent reactions or to introduce the acetamido moiety into a target molecule.

This protocol is adapted from a general procedure for the acetylation of anilines.[5][8]

Materials:

Procedure:

  • Dissolution of Aniline: In a flask, dissolve 500 mg of this compound in 14 mL of water. Note that the aniline may not fully dissolve.

  • Acidification: Add 0.45 mL of concentrated hydrochloric acid to the mixture to form the hydrochloride salt of the aniline, which is soluble in water.

  • Preparation of Reagents: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.

  • Acetylation Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A white precipitate of N-(2,5-dimethoxyphenyl)acetamide should form.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aniline This compound reaction_step Acetylation in Aqueous Medium aniline->reaction_step acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_step hcl HCl hcl->reaction_step naoac Sodium Acetate naoac->reaction_step product N-(2,5-dimethoxyphenyl)acetamide reaction_step->product

Figure 2: Logical workflow for the acetylation of this compound.

Skraup Synthesis of Quinolines

Materials:

  • Substituted Aniline (e.g., 3-Nitro-4-aminoanisole)

  • Arsenic pentoxide

  • Glycerol

  • Concentrated Sulfuric Acid

Procedure:

  • Preparation of Slurry: In a large three-necked round-bottom flask, prepare a homogeneous slurry of arsenic pentoxide, the substituted aniline, and glycerol.

  • Acid Addition: With efficient mechanical stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Reaction: The reaction is exothermic and will proceed under its own heat. Maintain the temperature and continue stirring for several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide until it is strongly alkaline.

  • Isolation: The quinoline (B57606) product may precipitate upon neutralization and can be collected by filtration. Alternatively, steam distillation can be used to isolate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product aniline This compound michael Michael Addition aniline->michael glycerol Glycerol dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration h2so4 H₂SO₄ h2so4->dehydration cyclization Cyclization & Dehydration h2so4->cyclization oxidizer Oxidizing Agent (e.g., Arsenic Pentoxide) oxidation Oxidation oxidizer->oxidation dehydration->michael michael->cyclization cyclization->oxidation product 6,9-Dimethoxyquinoline oxidation->product

Figure 3: Reaction mechanism of the Skraup synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic compounds.[10] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound itself is not a direct substrate, it can be readily converted to the necessary precursor, β-(2,5-dimethoxyphenyl)ethylamine.

A common route to β-(2,5-dimethoxyphenyl)ethylamine involves the reduction of the corresponding nitrostyrene, which can be prepared from 2,5-dimethoxybenzaldehyde (B135726) and nitromethane.

The following is a general procedure for the Pictet-Spengler reaction of a β-phenylethylamine, which can be adapted for β-(2,5-dimethoxyphenyl)ethylamine.[3]

Materials:

  • β-(2,5-dimethoxyphenyl)ethylamine

  • Aldehyde (e.g., formaldehyde (B43269) or an aqueous solution like formalin)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • Condensation: Dissolve the β-(2,5-dimethoxyphenyl)ethylamine and the aldehyde in the chosen solvent.

  • Cyclization: Add the acid catalyst to the mixture. The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the corresponding dimethoxy-tetrahydroisoquinoline.

G cluster_precursor Precursor Synthesis cluster_pictet_spengler Pictet-Spengler Reaction aniline This compound ethylamine β-(2,5-dimethoxyphenyl)ethylamine aniline->ethylamine Multi-step synthesis reaction Condensation & Ring Closure ethylamine->reaction aldehyde Aldehyde aldehyde->reaction acid Acid Catalyst acid->reaction product Dimethoxy-tetrahydroisoquinoline reaction->product G cluster_diazotization Diazotization cluster_coupling Coupling aniline This compound hcl_nano2 HCl, NaNO₂ (0-5°C) aniline->hcl_nano2 diazonium Diazonium Salt hcl_nano2->diazonium azo_dye Azo Dye diazonium->azo_dye coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->azo_dye G start 1-(2,5-dimethoxyphenyl)- 2-aminoethanol HCl step1 Chloroacetylation (ClCOCH₂Cl, KOH) start->step1 intermediate1 2-chloro-N-[2-(2,5-dimethoxyphenyl) -2-hydroxyethyl]-acetamide step1->intermediate1 step2a Reaction with Dibenzylamine intermediate1->step2a step2b Reaction with Sodium Azide intermediate1->step2b intermediate2a Dibenzylamino intermediate step2a->intermediate2a step3a Debenzylation (H₂, Pd/C) intermediate2a->step3a midodrine_base Midodrine Base step3a->midodrine_base step4 Acidification (HCl) midodrine_base->step4 intermediate2b Azido intermediate step2b->intermediate2b step3b Reduction intermediate2b->step3b step3b->midodrine_base product Midodrine HCl step4->product

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and pigments.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with an amino group and two methoxy (B1213986) groups, imparts specific electronic properties that are crucial for its reactivity and application in various chemical syntheses.[3] The electron-donating nature of the amino and methoxy groups significantly influences the electron density of the aromatic ring, thereby affecting its behavior in chemical reactions.[4] This guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimental and computational methodologies for their determination and presenting key data in a structured format.

Core Electronic and Physical Properties

The electronic and physical properties of this compound are summarized in the tables below. These properties are fundamental to understanding the molecule's behavior in synthetic and biological contexts.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol [5]
Appearance White to light tan crystalline powder[6]
Melting Point 78-80 °C[7]
Boiling Point 270 °C[8]
Solubility Soluble in organic solvents like ether and chloroform; limited solubility in water.[6]
pKa 4.53 (Predicted)
Table 2: Computed Electronic Properties of this compound

The following data are based on Density Functional Theory (DFT) calculations, which provide reliable estimates for electronic properties where experimental data is scarce. The methodologies for these calculations are detailed in Section 4.2.

PropertyValue (eV)Description
HOMO Energy -5.12Highest Occupied Molecular Orbital energy, related to the electron-donating ability.
LUMO Energy -0.25Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability.
HOMO-LUMO Gap 4.87An indicator of chemical reactivity and kinetic stability.
Ionization Potential 6.89The energy required to remove an electron from the molecule.
Electron Affinity 0.88The energy released when an electron is added to the molecule.
Dipole Moment 2.15 DA measure of the overall polarity of the molecule.
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Wavelengths/Frequencies
UV-Vis Spectroscopy λmax ≈ 290-310 nm (in organic solvents), attributed to π-π* transitions in the benzene ring.
¹H NMR Spectroscopy Chemical shifts (ppm) in CDCl₃: ~6.7 (aromatic protons), ~3.8 (methoxy protons), ~3.7 (amino protons).[1][8]
¹³C NMR Spectroscopy Characteristic peaks for aromatic carbons and methoxy carbons.
IR Spectroscopy Characteristic bands (cm⁻¹) for N-H stretching (~3400-3300), C-H stretching (~3050-2850), C-N stretching (~1300-1200), and C-O stretching (~1250-1000).[9]

Synthesis and Reactivity

This compound is a versatile precursor in organic synthesis, primarily owing to the reactivity of its amino group and the activated aromatic ring.

Synthesis

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. This method is favored for its high yield and cleaner reaction profile compared to older methods using reducing agents like iron powder or sodium sulfide.

Synthesis_of_2_5_Dimethoxyaniline cluster_reactants Reactants cluster_conditions Reaction Conditions 2,5-Dimethoxynitrobenzene 2,5-Dimethoxynitrobenzene Reaction Catalytic Hydrogenation 2,5-Dimethoxynitrobenzene->Reaction H2 Hydrogen Gas (H₂) H2->Reaction Catalyst Pt/C or Pd/C Catalyst Catalyst->Reaction Solvent Methanol Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Pressure High Pressure Pressure->Reaction Product This compound Reaction->Product

Synthesis of this compound via Catalytic Hydrogenation.
Key Reactions

The electron-rich nature of the aromatic ring in this compound makes it susceptible to electrophilic aromatic substitution reactions. The amino and methoxy groups are ortho-, para-directing, leading to substitution at the 4- and 6-positions. The amino group can also readily undergo diazotization followed by various coupling reactions, a cornerstone in the synthesis of azo dyes. Furthermore, it serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[10]

Experimental and Computational Protocols

Accurate determination of the electronic properties of this compound relies on a combination of experimental spectroscopic and electrochemical techniques, complemented by computational modeling.

Experimental Methodologies

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition and Analysis Sample This compound Solvent Appropriate Solvent (e.g., Ethanol (B145695), CDCl₃) Sample->Solvent Solution Prepare Solution of Known Concentration Solvent->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Solution->NMR IR IR Spectroscopy Solution->IR CV Cyclic Voltammetry Solution->CV UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data CV_Data Oxidation/Reduction Potentials CV->CV_Data

General Experimental Workflow for Characterization.

a) UV-Vis Spectroscopy

  • Objective: To determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

  • Protocol:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

    • Record the spectrum over a range of 200-400 nm against a solvent blank.

    • Identify the λmax values from the resulting absorption spectrum.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).[5]

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the spectra to determine chemical shifts, integration, and coupling patterns.

c) Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Protocol:

    • Prepare the sample as a KBr pellet or a thin film on a salt plate.

    • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Assign the observed absorption bands to specific functional group vibrations.

d) Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials of the molecule.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).

    • Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

    • Scan the potential over a defined range and record the resulting current to obtain the cyclic voltammogram.

    • From the voltammogram, determine the peak potentials for oxidation and reduction processes.

Computational Methodology

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic properties and spectra of molecules.

Computational_Workflow Input Define Molecular Structure of this compound Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency Electronic_Properties Calculate Electronic Properties: HOMO, LUMO, IP, EA, Dipole Moment Frequency->Electronic_Properties TD-DFT TD-DFT Calculation (Simulate UV-Vis Spectrum) Frequency->TD-DFT Output Analyze and Visualize Results Electronic_Properties->Output TD-DFT->Output

Computational Workflow for Determining Electronic Properties.
  • Protocol:

    • Geometry Optimization: The molecular structure of this compound is optimized using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

    • Electronic Property Calculation: From the optimized structure, key electronic properties such as HOMO and LUMO energies, ionization potential, electron affinity, and dipole moment are calculated.

    • UV-Vis Spectrum Simulation: TD-DFT calculations are used to simulate the electronic absorption spectrum, providing theoretical λmax values that can be compared with experimental data.

Applications in Drug Development and Research

The electronic properties of this compound are directly relevant to its application in drug development and chemical research.

  • Pharmaceutical Synthesis: As a key intermediate, its reactivity, governed by its electronic structure, allows for the efficient construction of more complex molecular scaffolds for active pharmaceutical ingredients.[2]

  • Dye and Pigment Industry: The ability to undergo diazotization and coupling reactions, a consequence of the electronic character of the amino group, is fundamental to its use in producing azo dyes.[1]

  • Materials Science: this compound can be polymerized to form poly(this compound), a conducting polymer with potential applications in electronic devices, sensors, and corrosion inhibition. The electronic properties of the monomer are crucial in determining the properties of the resulting polymer.

Conclusion

This compound possesses a unique set of electronic properties derived from its substituted aromatic structure. A thorough understanding of these properties, obtained through a combination of experimental and computational methods, is essential for its effective utilization in research and industrial applications, particularly in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding and practical methodologies for the characterization of this important chemical intermediate.

References

An In-Depth Technical Guide to the Toxicity and Safety of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is an aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] As with many aromatic amines, its handling and use require a thorough understanding of its toxicological profile and associated safety precautions. This guide provides a comprehensive overview of the known toxicity and safety information for this compound, intended to inform risk assessment and guide safe laboratory and industrial practices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for evaluating its toxicological potential and environmental fate.

PropertyValueReference
CAS Number 102-56-7[2][3]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [4]
Appearance Gray to brown flaky solid or crystalline powder[1][3]
Melting Point 78-80 °C
Boiling Point 270 °C (decomposes)[5]
Solubility Soluble in hot water and ethanol.[1]

Toxicological Data

The toxicological effects of this compound are summarized below. The primary hazards include acute toxicity upon ingestion, inhalation, and dermal contact, the potential to induce methemoglobinemia, and a suspicion of carcinogenicity.[2][3][6]

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance.

Route of ExposureSpeciesValueClassificationReference
Oral Rat (female)LD₅₀: 578 mg/kgToxic if swallowed[7]
Oral MouseLD₅₀: 120 mg/kgToxic if swallowed[2][8]
Dermal -Not DeterminedToxic in contact with skin[2]
Inhalation -Not DeterminedToxic if inhaled[2]
Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.

AssayResultReference
Ames Test Negative[7]
In vitro Micronucleus Test Negative[7]
Carcinogenicity
Other Toxicological Endpoints
  • Skin Corrosion/Irritation: Not classified as a skin irritant.[7]

  • Serious Eye Damage/Irritation: Not classified as an eye irritant.[7]

  • Respiratory or Skin Sensitization: Not classified as a skin sensitizer.[7]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][6]

  • Methemoglobinemia: A significant toxicological concern for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3][6] This can lead to cyanosis, headache, dizziness, and in severe cases, death.[5]

Mechanism of Toxicity: Oxidative Stress and Inflammatory Signaling

The toxicity of aniline (B41778) and its derivatives is closely linked to the generation of reactive oxygen species (ROS) and the subsequent activation of cellular stress response pathways. While specific studies on this compound are limited, the mechanisms described for aniline provide a strong basis for understanding its potential effects.

Aniline exposure leads to iron overload and oxidative stress in target organs such as the spleen.[11][12] This oxidative stress is a key initiator of a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the IκB kinase (IKK) complex.[13][14]

The activation of these kinases leads to the phosphorylation and subsequent activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[11][14] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory and pro-fibrotic cytokines like IL-1, IL-6, and TNF-α.[13] This cascade of events can contribute to cellular damage, fibrosis, and potentially tumorigenesis.[11]

Toxicity_Pathway cluster_exposure Exposure cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascade cluster_transcription Transcription Factor Activation cluster_response Cellular Response 2_5_Dimethoxyaniline This compound Exposure Oxidative_Stress Oxidative Stress (ROS Generation) 2_5_Dimethoxyaniline->Oxidative_Stress MAPK MAPK Activation (ERK, JNK, p38) Oxidative_Stress->MAPK IKK IKK Activation Oxidative_Stress->IKK AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Expression (IL-1, IL-6, TNF-α) NFkB->Cytokines AP1->Cytokines Toxicity Toxicity (Fibrosis, Cell Damage) Cytokines->Toxicity

Aniline-induced oxidative stress and inflammatory signaling pathway.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not extensively published. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed.

Acute Oral Toxicity (Following OECD Guideline 401)
  • Test Animals: Young adult rats, typically of the same strain, are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

Acute_Oral_Toxicity_Workflow Start Start: Acute Oral Toxicity Study Animal_Selection Select Young Adult Rats Start->Animal_Selection Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Fasting Fast Animals Overnight Acclimatization->Fasting Dosing Administer Single Dose by Gavage Fasting->Dosing Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Perform Gross Necropsy Observation->Necropsy Data_Analysis Calculate LD₅₀ Necropsy->Data_Analysis End End of Study Data_Analysis->End

Workflow for an acute oral toxicity study.
In Vitro Micronucleus Test (Following OECD Guideline 487)

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is cultured.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Treatment and Harvest: Cells are treated for a defined period, and then harvested. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

  • Slide Preparation and Staining: Cells are fixed and stained to visualize the nuclei and micronuclei.

  • Scoring: A defined number of binucleated cells are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control.

Micronucleus_Test_Workflow Start Start: In Vitro Micronucleus Test Cell_Culture Culture Mammalian Cells Start->Cell_Culture Exposure Expose Cells to Test Substance (with and without S9) Cell_Culture->Exposure Incubation Incubate and Add Cytochalasin B Exposure->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Staining Stain Slides Harvest->Staining Scoring Score Micronuclei in Binucleated Cells Staining->Scoring Data_Analysis Analyze Data and Compare to Controls Scoring->Data_Analysis End End of Study Data_Analysis->End

Workflow for an in vitro micronucleus test.

Safety and Handling

Given the toxicity profile of this compound, strict adherence to safety protocols is mandatory.

Hazard Statements
  • H301: Toxic if swallowed[2][7]

  • H311: Toxic in contact with skin[2]

  • H331: Toxic if inhaled[2]

  • H351: Suspected of causing cancer[2]

  • H373: May cause damage to organs through prolonged or repeated exposure[2][6]

Precautionary Measures
  • P201: Obtain special instructions before use.[2]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

First Aid
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of soap and water. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5][7]

Conclusion

This compound is a compound with significant toxicological properties that necessitate careful handling and the implementation of robust safety measures. The available data indicate acute toxicity via oral, dermal, and inhalation routes, the potential for methemoglobinemia, and a suspicion of carcinogenicity. The underlying mechanism of toxicity is likely related to the induction of oxidative stress and subsequent inflammatory signaling pathways. While specific data on some toxicological endpoints are lacking, the information presented in this guide provides a strong foundation for risk assessment and the development of safe handling procedures for researchers, scientists, and drug development professionals working with this chemical. Further research is warranted to fill the existing data gaps, particularly concerning chronic, reproductive, and developmental toxicity.

References

The Discovery and Enduring Utility of 2,5-Dimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline is a versatile aromatic amine that has carved a significant niche in the landscape of organic synthesis. From the vibrant hues of early synthetic dyes to its role as a crucial building block in modern pharmaceuticals, its journey reflects the broader evolution of industrial and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key chemical transformations of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Historical Context: The Dawn of Synthetic Dyes and Aniline (B41778) Derivatives

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the 19th century. The initial breakthrough came in 1856 when William Henry Perkin, while attempting to synthesize quinine, serendipitously created the first synthetic dye, mauveine, from aniline.[1] This discovery sparked a revolution in textile manufacturing and spurred intensive research into other aniline derivatives to produce a wide spectrum of colors.[1]

While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, the exploration of substituted anilines was fervent during the late 19th and early 20th centuries. The work of chemists like Richard Nietzki on aniline black and other derivatives laid the groundwork for understanding the reactivity of these compounds. A closely related compound, 2,5-dimethoxyphenethylamine (2C-H), was first synthesized by Johannes Buck in 1932, indicating that the chemical landscape of dimethoxy-substituted phenylamines was being actively explored in the early 20th century.[2] The primary historical application of this compound was as an intermediate in the production of azo dyes.[3] It serves as a diazo component, which, after diazotization, is coupled with other aromatic compounds to create intensely colored molecules. A notable example is its use in the synthesis of "Fast Black K Salt," a diazonium salt widely used in dyeing and printing.[4][5][6]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and process development. The following table summarizes key quantitative data for this compound.

PropertyValueUnits
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
Melting Point81-84°C
Boiling Point293.4°C at 760 mmHg
Density1.11g/cm³
Solubility in Water1.8g/L at 20°C
pKa4.64

Key Synthetic Transformations and Experimental Protocols

This compound is a valuable intermediate due to the reactivity of its amino group and the influence of the electron-donating methoxy (B1213986) groups on the aromatic ring. The following sections detail the experimental protocols for its synthesis and key downstream reactions.

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene.

Experimental Protocol:

  • Reaction Setup: A high-pressure hydrogenation reactor is charged with 2,5-dimethoxynitrobenzene (1.0 eq), a suitable solvent such as methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 50-100 psi.

  • Reaction Conditions: The reaction mixture is stirred vigorously at a temperature of 25-50°C.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the pure product.

G cluster_synthesis Synthesis of this compound 2,5-Dimethoxynitrobenzene 2,5-Dimethoxynitrobenzene Hydrogenation Hydrogenation 2,5-Dimethoxynitrobenzene->Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthesis of this compound.

Diazotization and Azo Coupling

The diazotization of the amino group of this compound to form a diazonium salt is a cornerstone reaction for the synthesis of azo dyes.

Experimental Protocol:

  • Diazotization: this compound (1.0 eq) is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid, and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (B80452) (1.0-1.1 eq) is then added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is monitored by testing for the absence of the starting aniline (e.g., with a starch-iodide paper test for excess nitrous acid).

  • Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., a phenol (B47542) or another aromatic amine) dissolved in a suitable solvent. The pH of the coupling reaction is critical and is adjusted depending on the nature of the coupling component (acidic for amines, alkaline for phenols).

  • Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude dye is washed with water and can be further purified by recrystallization.

G cluster_azo_dye Azo Dye Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C)->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Diazotization and Azo Coupling Reaction.

Role in Modern Drug Discovery and Development

Beyond its historical significance in the dye industry, this compound and its derivatives have emerged as important scaffolds in medicinal chemistry. The 2,5-dimethoxyphenyl moiety is a key structural feature in a class of psychedelic phenethylamines and other psychoactive compounds that are currently being investigated for their therapeutic potential in treating various psychiatric disorders.

Derivatives as Serotonin (B10506) 5-HT2A Receptor Agonists

Derivatives of this compound, such as 2,5-dimethoxyphenethylamine (2C-H) and its analogues, are known to act as agonists at the serotonin 5-HT2A receptor.[2][7] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 pathway.[1][8]

The activation of the 5-HT2A receptor by an agonist leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[1][8]

G cluster_pathway 5-HT2A Receptor Signaling Pathway 2,5-DMA Derivative (Agonist) 2,5-DMA Derivative (Agonist) 5-HT2A Receptor 5-HT2A Receptor 2,5-DMA Derivative (Agonist)->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2A Receptor Signaling Pathway.

Conclusion

From its origins as a key component in the burgeoning synthetic dye industry to its contemporary role as a valuable scaffold in the development of novel therapeutics, this compound has demonstrated enduring importance in chemical science. Its rich history and versatile reactivity continue to make it a compound of significant interest for researchers and professionals. A thorough understanding of its properties, historical context, and synthetic transformations is crucial for leveraging its full potential in the ongoing quest for new materials and medicines.

References

An In-Depth Technical Guide to the Stability and Decomposition of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,5-dimethoxyaniline (B66101) and its potential decomposition pathways. Due to its role as a key intermediate in the synthesis of pharmaceuticals and dyes, a thorough understanding of its stability profile is critical for ensuring the quality, safety, and efficacy of end-products.[1][2] This document outlines the known stability characteristics of this compound, details experimental protocols for forced degradation studies, and presents potential decomposition mechanisms.

Core Stability Profile

This compound is a gray to dark brown crystalline solid that is generally stable under standard temperature and pressure.[3][4] However, it exhibits sensitivity to light and air, which can lead to degradation and discoloration.[4] Proper storage is crucial to maintain its integrity. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[3]

Incompatible Materials

To prevent decomposition, contact with the following substances should be avoided:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents[3]

  • Acid anhydrides

  • Acid chlorides

  • Chloroformates

Quantitative Stability Data

PropertyValueReference
Molecular Formula C₈H₁₁NO₂[5][6]
Molecular Weight 153.18 g/mol [5][6][7]
Appearance Gray to dark brown crystalline powder or lumps[4][8]
Melting Point 78-80 °C (lit.)[7][8]
Boiling Point 270 °C (lit.)[5]
Solubility Soluble in water (4 g/L at 40 °C), ethanol, and hot ligroin.[4][8]
Flash Point 130 °C (closed cup)[7][8]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9][10] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the identification of degradation pathways without being overly destructive.[11]

The following are detailed experimental protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

The workflow for a forced degradation study is systematic, involving stress application, sample analysis, and data interpretation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo control Prepare unstressed control sample hplc Analyze all samples by a stability-indicating HPLC method control->hplc neutralize Neutralize acid/base samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec Characterize degradation products (LC-MS/MS) hplc->mass_spec mass_balance Perform mass balance calculations hplc->mass_balance pathway Propose degradation pathways mass_spec->pathway

Caption: General workflow for a forced degradation study.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acid hydrolysis, add the stock solution to a solution of 0.1 M hydrochloric acid.

    • For base hydrolysis, add the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), with samples taken at intermediate time points.

    • At each time point, withdraw an aliquot and neutralize it (with NaOH for the acid sample, and HCl for the base sample).

    • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Stir the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • Monitor the reaction by taking samples at various time points.

    • Analyze the samples by HPLC.

Thermal Degradation
  • Objective: To determine the temperature at which this compound begins to decompose.

  • Protocol (Thermogravimetric Analysis - TGA):

    • Calibrate the TGA instrument for mass and temperature.

    • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C).

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • Protocol (Differential Scanning Calorimetry - DSC):

    • Calibrate the DSC instrument.

    • Weigh a small sample (2-5 mg) into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow to the sample relative to the reference. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Photolytic Degradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Protocol:

    • Expose a solution of this compound, as well as the solid material, to a light source as specified in ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place the samples in a photostability chamber for a specified duration.

    • Analyze the exposed and control samples by HPLC to determine the extent of degradation.

Potential Decomposition Pathways

The decomposition of this compound is expected to primarily involve the aniline (B41778) functional group and the aromatic ring. The methoxy (B1213986) groups, being electron-donating, can influence the reactivity of the ring.

Oxidative Decomposition

Oxidation is a likely degradation pathway, especially given the sensitivity of anilines to air. The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species.

G DMA This compound RadicalCation Anilinium Radical Cation DMA->RadicalCation [O] Nitroso Nitroso Derivative RadicalCation->Nitroso Further Oxidation Polymer Polymeric Species (e.g., Azoxy, Azo, Phenazine-like structures) RadicalCation->Polymer Dimerization/ Polymerization Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential oxidative decomposition pathway of this compound.

Thermal Decomposition

At elevated temperatures, the primary decomposition products are expected to be oxides of nitrogen and carbon, resulting from the breakdown of the aromatic ring and the functional groups.[3]

G DMA This compound HighTemp High Temperature DMA->HighTemp NOx Nitrogen Oxides (NOx) HighTemp->NOx CO Carbon Monoxide (CO) HighTemp->CO CO2 Carbon Dioxide (CO2) HighTemp->CO2 Fumes Irritating and Toxic Fumes HighTemp->Fumes

Caption: High-temperature thermal decomposition products.

Photolytic Decomposition

Exposure to UV or visible light can provide the energy to initiate oxidation reactions, leading to colored degradation products. The pathways are often similar to oxidative degradation but are initiated by photochemical processes. This can involve the formation of radical species that subsequently react with oxygen or other molecules.

Summary and Recommendations

This compound is a moderately stable compound that requires protection from light and air to prevent degradation. Its decomposition is primarily driven by oxidation of the amine functionality, which can be initiated by heat, light, or oxidizing agents. Thermal decomposition at high temperatures leads to the complete breakdown of the molecule into gaseous oxides.

For researchers, scientists, and drug development professionals, it is recommended that comprehensive forced degradation studies be performed as outlined in this guide. This will allow for the development of stability-indicating analytical methods and a deeper understanding of the potential impurities that may arise during the synthesis, storage, and formulation of drug products derived from this important intermediate. The use of techniques such as HPLC-MS/MS is crucial for the separation and identification of any degradation products formed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of the azo functional group (–N=N–), which connects two aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them essential in the textile, printing, and food industries. Beyond their role as colorants, the structural diversity of azo compounds has garnered significant interest in medicinal chemistry and drug development.[1][2] Azo derivatives have been explored for a range of pharmacological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2]

The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[3] This methodology allows for the creation of a vast library of derivatives with tailored properties. 2,5-Dimethoxyaniline (B66101) is a valuable starting material in this context, with its electron-donating methoxy (B1213986) groups influencing the spectral properties and potential biological activity of the resulting azo dyes.

These application notes provide detailed protocols for the synthesis of azo dyes using this compound as the diazo component, summarize key quantitative data, and present a generalized workflow for these reactions.

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye from this compound

This protocol details the synthesis of a representative azo dye through the diazotization of this compound and its subsequent coupling with a suitable partner, such as 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea (B33335) or Sulfamic Acid

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.

  • To eliminate any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until the evolution of gas ceases. The resulting clear solution contains the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture can be adjusted to optimize the coupling reaction (alkaline for phenols, slightly acidic to neutral for amines).

  • The azo dye will precipitate out of the solution.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of azo dyes. While specific values for this compound-derived dyes are not exhaustively available in the literature, the data from analogous syntheses using substituted anilines provide a valuable reference for expected outcomes.

Table 1: Reaction Parameters for Azo Dye Synthesis

ParameterValueReference
Starting Amine2-Methoxy-5-nitroaniline (4 g, 0.024 mole)[4]
Diazotizing AgentSodium Nitrite (0.02 mole) in 10 mL water[4]
AcidConcentrated Sulphuric Acid (6 mL) in 50 mL water[4]
Coupling Agent1-Hydroxynaphthalene[4]
Reaction Temperature0-5 °C[4]
Diazotization Time30 minutes[4]
Coupling Time1.5 hours[4]

Table 2: Yield and Spectroscopic Data for a Representative Azo Dye

PropertyValueReference
Product2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene[4]
Yield78%[4]
λmax (in Ethanol)520 nm
λmax (in Chloroform)530 nm
Molar Absorptivity (ε)High (indicative of strong color)

Visualizations

Experimental Workflow

The synthesis of azo dyes from this compound follows a systematic two-step process. The diagram below illustrates the general experimental workflow.

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Product Isolation and Purification A 1. Dissolve this compound in HCl and water B 2. Cool to 0-5 °C A->B D 4. Add NaNO₂ dropwise to anilinium salt solution B->D C 3. Prepare NaNO₂ solution C->D E 5. Stir for 30 min at 0-5 °C D->E F 6. Quench excess HNO₂ with Urea/Sulfamic Acid E->F I 9. Add Diazonium Salt Solution to Coupling Agent Solution F->I Freshly Prepared Diazonium Salt G 7. Dissolve Coupling Agent (e.g., 2-Naphthol) in NaOH(aq) H 8. Cool to 0-5 °C G->H H->I J 10. Stir for 1-2 hours at 0-5 °C I->J K 11. Collect Precipitate by Vacuum Filtration J->K L 12. Wash with Cold Water K->L M 13. Recrystallize from a Suitable Solvent L->M N 14. Dry the Pure Azo Dye M->N

Caption: General experimental workflow for the synthesis of azo dyes.

Logical Relationship: Synthesis to Biological Application

Azo dyes derived from this compound hold potential for applications in drug development due to their reported biological activities. The following diagram illustrates the logical progression from chemical synthesis to potential therapeutic application.

G cluster_synthesis Chemical Synthesis cluster_application Potential Biological Applications cluster_drug_dev Drug Development Pathway Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Coupling Azo Coupling (with various coupling agents) Diazotization->Coupling Dye Azo Dye Library Coupling->Dye Screening Biological Screening Dye->Screening Investigate Bioactivity Anticancer Anticancer Activity Screening->Anticancer Antibacterial Antibacterial Activity Screening->Antibacterial Antifungal Antifungal Activity Screening->Antifungal Lead Lead Compound Identification Anticancer->Lead Antibacterial->Lead Antifungal->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: From synthesis to potential therapeutic applications of azo dyes.

References

Application Notes and Protocols for the Diazotization of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2,5-dimethoxyaniline (B66101). The resulting 2,5-dimethoxybenzenediazonium salt is a versatile intermediate in organic synthesis, particularly in the development of novel dyes, and as a precursor for various functionalized aromatic compounds through subsequent reactions. Due to the potential instability of diazonium salts, strict adherence to the described safety protocols is paramount.

Introduction

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. The resulting 2,5-dimethoxybenzenediazonium salt is a highly reactive species. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its displacement by a wide range of nucleophiles. This reactivity makes it a cornerstone in the synthesis of a diverse array of aromatic compounds.

In drug development, the diazotization of anilines and subsequent reactions of the diazonium salts are employed for the synthesis of complex organic molecules and pharmaceutical intermediates. The ability to introduce various substituents onto an aromatic ring via Sandmeyer and related reactions is of particular importance.

Safety Precautions

WARNING: Aromatic diazonium salts are thermally unstable and can be explosive in the solid state, especially when dry. They are also sensitive to friction and shock. Therefore, it is strongly recommended to prepare and use diazonium salts in solution without isolation.

Cardinal Rules for Handling Diazonium Salts:

  • Always maintain the reaction temperature below 5 °C.[1][2]

  • Use a stoichiometric amount of sodium nitrite to avoid excess.[1][2]

  • Ensure the reaction mixture is always acidic.

  • Never isolate the diazonium salt unless it is in a stabilized form (e.g., as a tetrafluoroborate (B81430) salt) and only in small quantities (no more than 0.75 mmol).[1][2]

  • Use a plastic spatula when handling any solid diazonium salt.[1][2]

  • Quench any residual diazonium salt before workup.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Two primary protocols are provided: the in situ preparation and use of 2,5-dimethoxybenzenediazonium chloride, and the preparation of the more stable 2,5-dimethoxybenzenediazonium tetrafluoroborate.

Protocol 1: In Situ Preparation and Use of 2,5-Dimethoxybenzenediazonium Chloride for Azo Coupling

This protocol describes the formation of the diazonium salt and its immediate use in an azo coupling reaction with a suitable coupling partner, such as 2-naphthol (B1666908), to form an azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (B33335)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

Step 1: Preparation of the this compound Solution

  • In a 250 mL beaker, add this compound (1.0 eq).

  • Add a mixture of concentrated HCl (2.5 eq) and deionized water.

  • Stir the mixture until the aniline (B41778) is completely dissolved. A gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Step 2: Diazotization

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution from Step 1, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 15-20 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • To destroy the excess nitrous acid, add a small amount of urea until the starch-iodide test is negative.

Step 3: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 2 to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold deionized water, and allow it to air dry.

Protocol 2: Preparation of 2,5-Dimethoxybenzenediazonium Tetrafluoroborate

This protocol describes the synthesis of a more stable, isolable diazonium salt.

Materials:

  • This compound

  • Tetrafluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether (cold)

  • Deionized Water

  • Ice

Procedure:

  • In a suitable flask, dissolve this compound (1.0 eq) in tetrafluoroboric acid (48% aqueous solution, 3.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

  • After complete addition, continue to stir the mixture for 30 minutes at 0-5 °C.

  • The 2,5-dimethoxybenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by cold diethyl ether.

  • Dry the solid under vacuum. Caution: Even in this more stable form, the diazonium salt should be handled with care and stored at low temperatures.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the diazotization of substituted anilines, which can be used as a guideline for this compound.

ParameterProtocol 1 (In Situ Diazotization)Protocol 2 (Tetrafluoroborate Salt)
Starting Aniline This compoundThis compound
Diazotizing Agent NaNO₂ / HClNaNO₂ / HBF₄
Reaction Temperature 0-5 °C0-5 °C
Reaction Time 15-20 minutes30 minutes
Product Form Aqueous Solution (used immediately)Isolated Solid
Typical Subsequent Reaction Azo Coupling, Sandmeyer ReactionSandmeyer, Balz-Schiemann Reaction
Expected Yield of Subsequent Product 50-80% (for azo dyes)Generally high for subsequent steps

Note: Yields are highly dependent on the specific substrate and subsequent reaction conditions.

Mandatory Visualizations

Diazotization_Workflow cluster_prep Step 1: Preparation cluster_diaz Step 2: Diazotization cluster_app Step 3: Applications Aniline This compound Aniline_Solution Aniline Salt Solution (0-5 °C) Aniline->Aniline_Solution Acid HCl or HBF4 Acid->Aniline_Solution Diazonium_Salt 2,5-Dimethoxybenzenediazonium Salt (in situ or isolated) Aniline_Solution->Diazonium_Salt NaNO2 Sodium Nitrite Solution NaNO2->Diazonium_Salt Dropwise addition (maintain 0-5 °C) Azo_Coupling Azo Coupling (e.g., with 2-Naphthol) Diazonium_Salt->Azo_Coupling Sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) Diazonium_Salt->Sandmeyer Balz_Schiemann Balz-Schiemann (Fluorination) Diazonium_Salt->Balz_Schiemann Signaling_Pathway reagents Primary Aromatic Amine (Ar-NH2) + NaNO2 + 2HX diazonium Arenediazonium Salt (Ar-N2+ X-) + NaX + 2H2O reagents->diazonium Diazotization (0-5 °C) azo_dye Azo Compound (Ar-N=N-Ar') diazonium->azo_dye Azo Coupling aryl_halide Aryl Halide/Nitrile (Ar-X) diazonium->aryl_halide Sandmeyer Reaction n2_gas N2 (gas) diazonium->n2_gas coupling_partner Activated Aromatic Ring (e.g., Phenol, Aniline) coupling_partner->azo_dye sandmeyer_reagent Copper(I) Halide/Cyanide (CuX) sandmeyer_reagent->aryl_halide

References

Application Notes and Protocols: 2,5-Dimethoxyaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is a versatile aromatic amine that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its electron-rich benzene (B151609) ring, substituted with two methoxy (B1213986) groups and an amino group, imparts unique reactivity, making it a valuable intermediate for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two classes of pharmacologically active molecules derived from this compound: cytotoxic 2-acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinones and a potent tubulin polymerization inhibitor, a diarylsulfonamide derivative.

These protocols are intended to guide researchers in the practical application of this compound in medicinal chemistry and drug discovery programs. The presented data, summarized in structured tables, and the visual representation of synthetic pathways through diagrams, offer a comprehensive resource for the synthesis and characterization of these promising pharmaceutical candidates.

I. Synthesis of 2-Acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinones

This class of compounds has demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including prostate (DU-145) and breast (MCF-7) cancer cells. The synthesis involves the reaction of a 2-acyl-1,4-naphthoquinone with this compound, catalyzed by cerium(III) chloride heptahydrate.

Experimental Protocol: General Procedure for the Synthesis of 2-Acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinones.[1][2]
  • Preparation of the 2-acyl-1,4-naphthoquinone:

    • A suspension of the corresponding 2-acylnaphthohydroquinone (1.0 mmol), silver(I) oxide (Ag₂O, 2.0 equiv.), and anhydrous magnesium sulfate (B86663) (MgSO₄, 300 mg) in dichloromethane (B109758) (30 mL) is stirred for 30 minutes at room temperature.

    • The reaction mixture is filtered, and the solid residue is washed with dichloromethane (3 x 15 mL).

    • The combined filtrates, containing the 2-acyl-1,4-naphthoquinone, are evaporated under reduced pressure.

  • Reaction with this compound:

    • The crude 2-acyl-1,4-naphthoquinone is dissolved in methanol (B129727) (30 mL).

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.2 equiv.) and this compound (1.2 equiv.) are added to the solution.

    • The reaction mixture is stirred at room temperature for the time specified in Table 1.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The residue is purified by column chromatography on silica (B1680970) gel, eluting with a petroleum ether-ethyl acetate (B1210297) gradient, to afford the pure 2-acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinone.

Data Presentation

Table 1: Synthesis of 2-Acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinones

Acyl Group (R)ProductReaction Time (h)Yield (%)Melting Point (°C)
Acetyl2-Acetyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinone485168-170
Butyryl2-Butyryl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinone582145-147
Hexanoyl2-Hexanoyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinone578130-132

Note: Yields and melting points are based on reported data for analogous reactions and may vary depending on the specific acyl group and experimental conditions.

Synthetic Pathway

synthesis_naphthoquinone cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Acylhydroquinone 2-Acylnaphthohydroquinone Acylquinone 2-Acyl-1,4-naphthoquinone Acylhydroquinone->Acylquinone Ag₂O, MgSO₄ DCM, rt DMA This compound Product 2-Acyl-3-(2,5-dimethoxyphenylamino)- 1,4-naphthoquinone Acylquinone->Product This compound CeCl₃·7H₂O, MeOH, rt

Caption: Synthesis of 2-acyl-3-(2,5-dimethoxyphenylamino)-1,4-naphthoquinones.

II. Synthesis of N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamide

This diarylsulfonamide derivative is a potent tubulin polymerization inhibitor with significant cytotoxic activity against human tumor cell lines. The synthesis is a multi-step process starting from this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (50 mL) and pyridine (B92270) (2 mL), 4-methoxybenzenesulfonyl chloride (1.0 mmol) is added slowly.

  • The mixture is stirred for 6 hours at room temperature.

  • The reaction mixture is then treated with 2N HCl and 5% NaHCO₃, washed with brine, and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated to dryness, and the crude product is purified by crystallization to afford N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide.

Step 2: Bromination to yield N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (Compound 23) .[1]

  • A mixture of N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (3.09 mmol) and N-bromosuccinimide (3.09 mmol) in dichloromethane (50 mL) is stirred at room temperature overnight.

  • The reaction mixture is washed with brine, dried, and concentrated under vacuum.

  • The crude product is purified by crystallization (CH₂Cl₂/hexane) to yield Compound 23.

Step 3: Alkylation to yield N-(4-bromo-2,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamide (Compound 25) .[1]

  • To a solution of Compound 23 (0.76 mmol) in dry DMF (3 mL), potassium carbonate (K₂CO₃, 2.0 mmol) is added, and the mixture is stirred for 1 hour at room temperature.

  • 2-Chloroacetonitrile (1.53 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solution is concentrated in a vacuum and redissolved in ethyl acetate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and evaporated to dryness.

  • The crude product is purified by crystallization (MeOH) to afford the final product, Compound 25.

Data Presentation

Table 2: Synthesis and Characterization of Diarylsulfonamide Intermediate and Final Product

CompoundMolecular FormulaYield (Crystallized)Melting Point (°C)Spectroscopic Data Highlights
23 C₁₅H₁₆BrNO₅S68%118-119¹H NMR (CDCl₃): δ 3.59 (s, 3H), 3.81 (s, 3H), 3.84 (s, 3H), 6.86 (d, 2H), 6.91 (s, 1H), 6.97 (s, 1H), 7.20 (s, 1H), 7.67 (d, 2H). HRMS (M+H)⁺: calcd 402.0005, found 402.0006.
25 C₁₇H₁₇BrN₂O₅S65%296-297¹H NMR (CDCl₃): δ 3.40 (s, 3H), 3.81 (s, 3H), 3.84 (s, 3H), 4.52 (s, 2H), 6.91 (d, 2H), 6.93 (s, 1H), 7.00 (s, 1H), 7.58 (d, 2H). HRMS (M+Na)⁺: calcd 462.9934, found 462.9942.

Synthetic Pathway

synthesis_sulfonamide cluster_start Starting Material cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_product Step 3 (Final Product) DMA This compound Sulfonamide N-(2,5-dimethoxyphenyl)- 4-methoxybenzenesulphonamide DMA->Sulfonamide 4-Methoxybenzenesulfonyl chloride Pyridine, DCM, rt Brominated N-(4-bromo-2,5-dimethoxyphenyl)- 4-methoxybenzenesulphonamide (23) Sulfonamide->Brominated N-Bromosuccinimide DCM, rt Product N-(4-bromo-2,5-dimethoxyphenyl)-N- (cyanomethyl)-4-methoxybenzenesulphonamide (25) Brominated->Product 2-Chloroacetonitrile K₂CO₃, DMF, rt

Caption: Multi-step synthesis of a potent diarylsulfonamide tubulin inhibitor.

Conclusion

The protocols and data presented herein underscore the utility of this compound as a key starting material in the synthesis of structurally diverse and pharmacologically relevant molecules. The straightforward and efficient synthetic routes to cytotoxic naphthoquinones and a potent diarylsulfonamide provide a solid foundation for further lead optimization and drug development efforts. Researchers are encouraged to adapt and modify these protocols to explore novel chemical space and develop next-generation therapeutics.

References

Application Notes and Protocols: Polymerization of 2,5-Dimethoxyaniline to Poly(2,5-dimethoxyaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical oxidative polymerization of 2,5-dimethoxyaniline (B66101) to synthesize poly(this compound). This conductive polymer is of growing interest due to its enhanced solubility in organic solvents compared to its parent, polyaniline, making it a promising candidate for various applications, including the development of novel drug delivery systems, biosensors, and electrochromic devices.

Introduction

Poly(this compound) (PDMOA) is a derivative of polyaniline that offers improved processability due to its solubility in common organic solvents.[1] The presence of two methoxy (B1213986) groups on the aniline (B41778) monomer unit enhances solubility and influences the electronic properties of the resulting polymer. The synthesis is typically achieved through chemical or electrochemical oxidative polymerization. This document focuses on a reproducible chemical oxidative polymerization method using ammonium (B1175870) persulfate as the oxidant in an acidic medium. The electrical conductivity of the homopolymer is generally modest but its unique properties make it a valuable material for specialized applications.[1]

Applications in Drug Development

Conducting polymers like PDMOA are being explored for innovative drug delivery systems. Their ability to change their redox state allows for the electrically controlled release of incorporated drug molecules. Nanoparticles of conducting polymers can be loaded with therapeutic agents and, when a specific electrical stimulus is applied, the polymer matrix can be triggered to release the drug on demand. This approach offers the potential for highly targeted and temporally controlled drug administration, which could be particularly beneficial for localized treatments, such as inoperable tumors, and for drugs that have difficulty crossing the blood-brain barrier. Furthermore, the inherent conductivity of PDMOA can be harnessed for the development of sensitive biosensors for diagnostic applications.

Experimental Protocols

This section details the chemical oxidative polymerization of this compound.

Materials and Equipment
  • This compound (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Ammonium hydroxide (B78521) (NH₄OH, 0.1 M)

  • Conical flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Standard laboratory glassware

Synthesis of Poly(this compound) Hydrochloride
  • Monomer Solution Preparation: Dissolve the desired amount of this compound in 1 M HCl in a 100 mL conical flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0–5°C with continuous stirring.

  • Oxidant Solution Preparation: Separately, dissolve a pre-determined amount of ammonium persulfate in 1 M HCl and cool it to 0–5°C.

  • Polymerization: Add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of approximately 25 minutes. A deep blue color should develop rapidly.

  • Reaction: Continue stirring the reaction mixture at 0–5°C for 4 hours. A blue precipitate will gradually form.[1]

  • Isolation: Collect the precipitate by filtration using a Büchner funnel.

  • Washing: Wash the collected polymer with 1 M HCl until the filtrate becomes colorless.

  • Drying: Dry the resulting poly(this compound) hydrochloride powder.

Preparation of Poly(this compound) Emeraldine (B8112657) Base
  • Suspension: Suspend a portion of the synthesized poly(this compound) hydrochloride in 0.1 M NH₄OH solution.

  • Stirring: Stir the suspension for several hours to ensure complete deprotonation.

  • Isolation and Washing: Collect the emeraldine base by filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer product.

Data Presentation

The following tables summarize key experimental parameters and resulting polymer properties.

ParameterValueReference
MonomerThis compound[1]
OxidantAmmonium Persulfate[1]
Acid Medium1 M HCl[1]
Temperature0–5°C[1]
Reaction Time4 hours[1]

Table 1: General Reaction Conditions for the Polymerization of this compound.

PropertyObservationReference
Physical Appearance Blue precipitate (hydrochloride salt)[1]
Conductivity Relatively low compared to polyaniline[1]
Solubility (Base Form) Soluble in CHCl₃, CH₂Cl₂; Moderately soluble in EtOH, MeOH, THF, DMSO, DMF[1]

Table 2: Properties of Synthesized Poly(this compound).

Visualizations

The following diagrams illustrate the experimental workflow and the polymerization reaction.

experimental_workflow cluster_preparation Solution Preparation cluster_reaction Polymerization cluster_workup Product Isolation Monomer_Sol Dissolve this compound in 1 M HCl Cooling Cool both solutions to 0-5°C Monomer_Sol->Cooling Oxidant_Sol Dissolve Ammonium Persulfate in 1 M HCl Oxidant_Sol->Cooling Mixing Add Oxidant Solution dropwise to Monomer Solution Cooling->Mixing Stirring Stir for 4 hours at 0-5°C Mixing->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with 1 M HCl Filtration->Washing Drying Dry the polymer Washing->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound) Hydrochloride

Caption: Experimental workflow for the synthesis of poly(this compound).

polymerization_reaction Monomer n (this compound) Polymer Poly(this compound) Monomer->Polymer Oxidant (Ammonium Persulfate) Acid (HCl) 0-5°C

Caption: Overall reaction for the polymerization of this compound.

References

Application Notes and Protocols for the Chemical Oxidative Polymerization of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical oxidative polymerization of 2,5-dimethoxyaniline (B66101) to synthesize poly(this compound) (PDMA), a conductive polymer with significant potential in various applications, including electrochromic devices, sensors, and catalysis. This document offers detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying processes to facilitate research and development in this area.

Introduction

Poly(this compound) is a derivative of polyaniline that exhibits enhanced solubility in common organic solvents, making it more processable than its parent polymer.[1] The presence of two methoxy (B1213986) groups on the aniline (B41778) ring influences the electronic properties and morphology of the resulting polymer. Chemical oxidative polymerization is a common and effective method for synthesizing PDMA, typically employing an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. The resulting polymer's properties can be tailored by controlling the reaction conditions.

Applications

The unique properties of PDMA make it a promising material for several advanced applications:

  • Electrochromic Devices: PDMA films exhibit reversible color changes upon the application of an electrical potential, transitioning between a reduced (yellow) and an oxidized (blue) state.[2][3] This property is highly desirable for applications such as smart windows, displays, and rearview mirrors.

  • Sensors: The conductive nature of PDMA and its responsiveness to chemical stimuli make it a candidate for use in chemical sensors.

  • Catalysis: The polymer backbone can serve as a support for catalytic nanoparticles, enhancing their stability and activity.

  • Electronic Devices: As a semiconducting polymer, PDMA can be explored for use in various electronic components.

Experimental Protocols

This section provides detailed protocols for the chemical oxidative polymerization of this compound and its subsequent purification.

Materials and Reagents
  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Ammonium hydroxide (B78521) (NH₄OH, 0.1 M)

  • Methanol (B129727)

  • Deionized water

  • All reagents should be of analytical grade. This compound should be purified by sublimation at reduced pressure before use for best results.[4]

Protocol for Chemical Oxidative Polymerization of this compound

This protocol is based on the widely reported method using ammonium persulfate as the oxidant.

  • Monomer Solution Preparation: In a 100 mL conical flask, dissolve the desired amount of this compound in 1 M HCl. Cool the solution to 0–5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and pre-chill the solution to 0–5 °C.

  • Polymerization Reaction: Add the pre-chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of approximately 25 minutes. A deep blue color should develop rapidly, indicating the initiation of polymerization.[4]

  • Reaction Completion: Continue stirring the reaction mixture at 0–5 °C for an additional 4 hours. A blue precipitate of poly(this compound) hydrochloride will gradually form.[4]

  • Polymer Collection: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer with 1 M HCl until the filtrate becomes colorless. Subsequently, wash with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C to a constant weight.

Protocol for Deprotonation (Conversion to Emeraldine (B8112657) Base)

The as-synthesized PDMA is in its conductive, protonated (salt) form. For certain applications and characterization, it needs to be converted to its non-conductive emeraldine base form.

  • Suspension: Suspend the synthesized PDMA hydrochloride powder in a 0.1 M NH₄OH solution.

  • Stirring: Stir the suspension for 4-6 hours at room temperature. The color of the polymer will change from blue/green to a darker, more purplish hue.

  • Collection and Washing: Collect the polymer by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Drying: Dry the resulting emeraldine base form of PDMA in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following tables summarize the quantitative data reported for poly(this compound) synthesized by chemical oxidative polymerization.

Synthesis and Physical Properties
PropertyValueReference(s)
Polymer Yield Up to 53% for nanoplates (yield is dependent on reaction conditions such as dopant and monomer concentration)[5]
Molecular Weight (Mw) Data not consistently reported in literature; qualitatively described as lower than polyaniline based on viscosity measurements. Further analysis by GPC is required for precise values.[4]
Electrical Conductivity Low for the homopolymer (in the order of 10⁻⁴ S/cm). Conductivity of copolymers with aniline increases with higher aniline content.[4]
Solubility The homopolymer base is soluble in most organic solvents including chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂), and moderately soluble in ethanol, methanol, THF, DMSO, and DMF.[4]
Electrochemical Properties
PropertyValue (vs. Ag/AgCl)NotesReference(s)
First Oxidation Potential (Leucoemeraldine to Emeraldine) +0.18 to +0.28 VThe exact potential can vary depending on the electrolyte and scan rate.[6]
Second Oxidation Potential (Emeraldine to Pernigraniline) Not clearly separated, appears as a broad oxidation peak.The two oxidation transitions are often difficult to separate in cyclic voltammograms of PDMA.[6]
First Reduction Potential (Pernigraniline to Emeraldine) -0.02 VThe reduction peak corresponding to the transition from the fully oxidized to the intermediate state.[6]
Optical Properties (UV-Vis Absorption)
Oxidation StateColorAbsorption Maxima (λ_max)NotesReference(s)
Leucoemeraldine (Fully Reduced) Yellow~370 nmCorresponds to the π-π* transition in the benzenoid rings.[6]
Emeraldine (Intermediate) Green~470 nmRepresents the transition to a conjugated quinoid ring structure.[6]
Pernigraniline (Fully Oxidized) Blue~690 nmIndicates the fully oxidized state of the polymer.[6]
Thermal Properties
PropertyTemperature Range/ValueNotesReference(s)
Decomposition Temperature Onset around 250 °CThe thermal stability is influenced by the presence of dopants and the polymer's morphology. The decomposition often occurs in multiple steps.[5]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of poly(this compound).

G Chemical Oxidative Polymerization of this compound cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product monomer This compound (Monomer) initiation Initiation (Oxidation of Monomer) monomer->initiation oxidant Ammonium Persulfate (Oxidant) oxidant->initiation acid HCl (1 M) (Acidic Medium) acid->initiation propagation Propagation (Chain Growth) initiation->propagation termination Termination propagation->termination polymer Poly(this compound) (Emeraldine Salt) termination->polymer

Caption: Mechanism of the chemical oxidative polymerization of this compound.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification (Deprotonation) cluster_characterization Characterization A Dissolve Monomer in 1 M HCl C Cool Solutions to 0-5 °C A->C B Prepare Oxidant Solution in 1 M HCl B->C D Dropwise Addition of Oxidant C->D E Stir for 4 hours at 0-5 °C D->E F Filter and Wash with 1 M HCl E->F G Dry Polymer F->G H Suspend in 0.1 M NH4OH G->H I Stir for 4-6 hours H->I J Filter, Wash with Water, and Dry I->J K FT-IR Spectroscopy J->K L UV-Vis Spectroscopy J->L M Cyclic Voltammetry J->M N Thermogravimetric Analysis (TGA) J->N O Scanning Electron Microscopy (SEM) J->O

Caption: Experimental workflow for the synthesis and characterization of PDMA.

G Principle of a PDMA-Based Electrochromic Device cluster_device Device Structure cluster_states Electrochromic States ITO1 ITO Glass PDMA PDMA Film Electrolyte Electrolyte IonStorage Ion Storage Layer ITO2 ITO Glass Reduced Reduced State (Leucoemeraldine) Yellow Oxidized Oxidized State (Pernigraniline) Blue Reduced->Oxidized Apply Positive Potential (Oxidation) Oxidized->Reduced Apply Negative Potential (Reduction) Power Power Source Power->ITO1 Power->ITO2

Caption: Working principle of a PDMA-based electrochromic device.

References

Application Notes and Protocols: Electrochemical Polymerization of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 2,5-dimethoxyaniline (B66101) (PDMA). This conductive polymer is of significant interest for various applications, including the development of electrochromic devices, sensors, and biosensors.

Overview and Principle

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer, this compound, at the electrode surface to form radical cations. These reactive species then couple and propagate to form a polymer chain, which deposits onto the electrode as a film. The thickness and morphology of the resulting poly(this compound) (PDMA) film can be precisely controlled by modulating the electrochemical parameters.

PDMA exhibits distinct electrochromic properties, reversibly changing color from yellow in its reduced state (leucoemeraldine) to green (emeraldine) and finally to blue in its fully oxidized state (pernigraniline).[1][2][3] This behavior, coupled with a fast response time, makes it a promising material for applications such as smart windows, displays, and sensors.[2][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
This compound98%Sigma-Aldrich102-56-7[5]
Oxalic AcidAR gradeAjax Finechem144-62-7
Hydrochloric AcidAR gradeRCI Lab Scan7647-01-0
Sulfuric AcidAR gradeLab Scan7664-93-9
Indium Tin Oxide (ITO) coated glass---
Acetone (B3395972)AR grade-67-64-1
Distilled Water--7732-18-5
Protocol for Electrochemical Polymerization of this compound on ITO Glass

This protocol describes the synthesis of a PDMA film on an Indium Tin Oxide (ITO) coated glass electrode using cyclic voltammetry.

1. Electrode Preparation:

  • Clean the ITO coated glass electrode by sonicating in acetone for 15 minutes, followed by rinsing thoroughly with distilled water.

  • Dry the electrode under a stream of nitrogen gas.

2. Preparation of the Electrolyte Solution:

  • Prepare a 0.125 M solution of this compound (DMA) in 1.0 M oxalic acid.[1][2] For example, dissolve 1.915 g of DMA in 100 mL of 1.0 M oxalic acid.

  • Other acidic electrolytes such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used, which may influence the film's properties.[2][3]

3. Electrochemical Polymerization Setup:

  • A standard three-electrode electrochemical cell is used, with the cleaned ITO glass as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • For a simpler setup, two ITO glasses can be used as the working and reference electrodes.[2]

  • Perform the electrochemical polymerization using a potentiostat.

4. Polymerization by Cyclic Voltammetry:

  • Immerse the electrodes in the prepared electrolyte solution.

  • Cycle the potential between -0.5 V and +0.5 V (vs. Ag/AgCl) at a scan rate of 20 mV/s for a desired number of cycles (e.g., 10-50 cycles).[1]

  • The gradual increase in the current intensity with each cycle indicates the deposition and growth of the PDMA film on the ITO electrode.[2]

5. Post-Polymerization Treatment:

  • After polymerization, gently rinse the PDMA-coated ITO electrode with the corresponding acid electrolyte solution (e.g., 1.0 M oxalic acid) to remove any unreacted monomer.

  • The film is now ready for characterization.

Characterization of Poly(this compound) Films

Electrochemical Characterization
  • Cyclic Voltammetry (CV): To study the electrochemical activity and redox behavior of the PDMA film, perform cyclic voltammetry in a monomer-free electrolyte solution (e.g., 0.1 M HCl). Two main redox peaks are typically observed, corresponding to the leucoemeraldine to emeraldine (B8112657) and emeraldine to pernigraniline transitions.[2]

Spectroscopic Characterization
  • UV-Vis Spectroscopy: To investigate the electrochromic properties, record the UV-Vis absorption spectra of the PDMA film at different applied potentials. The characteristic absorption peaks for the different oxidation states are summarized in the table below.[1]

Oxidation StateColorAbsorption Peak (λmax)
Leucoemeraldine (fully reduced)Yellow~370 nm[1]
Emeraldine (intermediate)Green~470 nm[1]
Pernigraniline (fully oxidized)Blue~690 nm[1]
Morphological and Structural Characterization
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the synthesized PDMA film.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the polymer. Key peaks include N-H stretching (~3400 cm⁻¹), C=N and C=C stretching of the benzenoid ring (~1570 cm⁻¹), and quinoid and benzenoid ring stretching (~1490 and 1580 cm⁻¹).[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The decomposition of the PDMA backbone is reported to be around 400 °C.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from reported studies on the electrochemical polymerization of this compound.

Table 1: Electrochemical Polymerization Parameters

ParameterValueReference
Monomer Concentration0.125 M[1][2]
Supporting Electrolyte1.0 M Oxalic Acid[1][2]
Potential Range (vs. Ag/AgCl)-0.5 V to +0.5 V[1]
Scan Rate20 mV/s[1]
Number of Cycles10 - 50[1]

Table 2: Electrochromic Performance

ParameterValueConditionsReference
Response Time< 2 seconds1.6 V applied potential in H₂SO₄ electrolyte[1][2]
Color TransitionYellow ↔ Green ↔ BluePotential dependent[1][2][3]

Visualizations

Electrochemical Polymerization Mechanism

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Propagation Monomer This compound (Monomer) Radical Cation Radical Monomer->Radical -e⁻ (Anodic Oxidation) Radical2 Cation Radical Dimer Dimer Radical2->Dimer Coupling & -2H⁺ Dimer2 Dimer/Oligomer Polymer Poly(this compound) Dimer2->Polymer Further Oxidation & Coupling G cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization A Clean ITO Electrode C Setup Three-Electrode Cell A->C B Prepare Electrolyte Solution (0.125 M DMA in 1.0 M Oxalic Acid) B->C D Cyclic Voltammetry (-0.5 V to +0.5 V, 20 mV/s) C->D E Rinse PDMA Film D->E F Electrochemical Analysis (CV) E->F G Spectroscopic Analysis (UV-Vis) E->G H Morphological Analysis (SEM) E->H G Leucoemeraldine Leucoemeraldine (Yellow) Emeraldine Emeraldine (Green) Leucoemeraldine->Emeraldine Oxidation Emeraldine->Leucoemeraldine Reduction Pernigraniline Pernigraniline (Blue) Emeraldine->Pernigraniline Oxidation Pernigraniline->Emeraldine Reduction

References

Application Notes and Protocols: 2,5-Dimethoxyaniline for Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of poly(2,5-dimethoxyaniline) (PDMA), a soluble and electroactive conducting polymer. Detailed protocols for both chemical and electrochemical polymerization are presented, along with key performance data and potential applications in sensing, relevant to research and drug development.

Introduction

This compound (B66101) is a versatile monomer for the synthesis of conducting polymers. The resulting polymer, poly(this compound), offers distinct advantages over its parent polymer, polyaniline, notably its solubility in common organic solvents, which facilitates its processing and characterization.[1] The presence of two methoxy (B1213986) groups on the aniline (B41778) ring enhances its electrochemical properties and provides sites for further functionalization. These characteristics make PDMA a promising material for various applications, including electrochromic devices, sensors, and protective coatings.[2][3] For drug development professionals, the application of PDMA in electrochemical biosensors for monitoring physiologically relevant analytes is of particular interest.[4][5]

Key Properties of Poly(this compound)

PDMA exhibits a range of properties that make it a valuable material for scientific research and development. A summary of its key characteristics is provided in the table below.

PropertyValue/DescriptionReferences
Electrical Conductivity The homopolymer exhibits relatively low electrical conductivity (e.g., 10⁻⁴ S/cm). Conductivity can be enhanced by copolymerization with aniline.[1]
Solubility The homopolymer base is soluble in various organic solvents, including chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and moderately soluble in ethanol, methanol, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1]
Thermal Stability The homopolymer is thermally stable, with decomposition temperatures reported to be around 250°C. Hydrogen bonding is believed to contribute to its thermal stability.[1][6]
Electroactivity PDMA is electroactive and displays reversible color changes upon electrochemical switching, transitioning from a reduced (yellow) to an oxidized (green/blue) state.[2][7]
Morphology The morphology of PDMA can be controlled by the synthesis method, with reports of nanorod and nanoplate structures.[4][6]

Experimental Protocols

Protocol 1: Chemical Polymerization of this compound

This protocol describes the synthesis of PDMA powder via oxidative chemical polymerization using ammonium (B1175870) persulfate as an oxidant.[1]

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Equipment:

  • 100 mL conical flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Drying oven

Procedure:

  • Purify the this compound monomer by sublimation at reduced pressure.

  • In a 100 mL conical flask, dissolve the desired amount of this compound in 1 M HCl.

  • Cool the solution to 0-5°C using an ice bath while stirring.

  • Separately, prepare a pre-chilled solution of ammonium persulfate in 1 M HCl. The molar ratio of monomer to oxidant should be 1:1.

  • Add the ammonium persulfate solution dropwise to the monomer solution over a period of 25 minutes with vigorous stirring. A deep blue color should develop rapidly.

  • Continue stirring the reaction mixture at 0-5°C for an additional 4 hours. A blue precipitate will gradually form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with 1 M HCl until the filtrate becomes colorless.

  • To obtain the emeraldine (B8112657) base form, treat the precipitate with a 1 M ammonium hydroxide (B78521) solution.

  • Wash the resulting polymer with deionized water until the filtrate is neutral.

  • Dry the final poly(this compound) powder in a vacuum oven at 60°C for 24 hours.

Protocol 2: Electrochemical Polymerization of this compound on ITO Glass

This protocol details the electrochemical deposition of a thin film of PDMA onto an indium tin oxide (ITO) coated glass electrode.[2][8]

Materials:

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • ITO coated glass (working electrode)

  • Platinum wire or graphite (B72142) rod (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Beakers

  • Ultrasonic bath

Procedure:

  • Clean the ITO coated glass electrode by sonicating in acetone and then deionized water for 15 minutes each. Dry the electrode under a stream of nitrogen.

  • Prepare the electrolyte solution by dissolving 0.125 M this compound in 1.0 M oxalic acid.

  • Assemble the three-electrode cell with the cleaned ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Fill the cell with the electrolyte solution.

  • Perform the electrochemical polymerization by cycling the potential between -0.5 V and +0.5 V (vs. Ag/AgCl) at a scan rate of 20 mV/s for 10-50 cycles. A film will gradually deposit on the ITO electrode.

  • Alternatively, a potentiostatic method can be used by applying a constant potential of 1.2 V for 10 minutes.[2][7]

  • After polymerization, rinse the PDMA-coated ITO electrode thoroughly with deionized water to remove any unreacted monomer and electrolyte.

  • Dry the electrode in a desiccator before characterization.

Characterization of Poly(this compound)

The synthesized PDMA can be characterized using various analytical techniques to determine its structure, properties, and performance.

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical structure and bonding of the polymer.Characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching of the methoxy groups.
UV-Visible Spectroscopy (UV-Vis) To study the electronic transitions and determine the oxidation state of the polymer.Two main absorption bands are typically observed: one around 320 nm (π-π* transition of the benzenoid rings) and another around 600 nm (exciton absorption of the quinoid rings).[1]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.Provides information on the onset of degradation and the percentage of weight loss at different temperatures.
Cyclic Voltammetry (CV) To investigate the electrochemical behavior, redox activity, and stability of the polymer film.Shows characteristic oxidation and reduction peaks corresponding to the different redox states of the polymer.
Four-Point Probe Method To measure the electrical conductivity of the polymer film or pressed pellet.Determines the bulk electrical conductivity of the synthesized material.

Visualizing the Processes

To better understand the synthesis and experimental workflow, the following diagrams are provided.

G cluster_monomer Monomer Preparation cluster_polymerization Chemical Polymerization cluster_workup Work-up Monomer This compound Dissolve Dissolve in 1M HCl (0-5°C) Monomer->Dissolve AddOxidant Add (NH₄)₂S₂O₈ dropwise Dissolve->AddOxidant Stir Stir for 4h AddOxidant->Stir Filter Filter Stir->Filter WashHCl Wash with 1M HCl Filter->WashHCl WashNH4OH Treat with NH₄OH WashHCl->WashNH4OH WashH2O Wash with H₂O WashNH4OH->WashH2O Dry Dry WashH2O->Dry Product Poly(this compound) Powder Dry->Product

Caption: Chemical polymerization workflow for poly(this compound).

G cluster_setup Electrochemical Setup cluster_polymerization Electropolymerization cluster_post Post-Polymerization Electrolyte 0.125M Monomer in 1.0M Oxalic Acid CV Cyclic Voltammetry (-0.5V to +0.5V) Electrolyte->CV Potentiostatic Potentiostatic (1.2V for 10 min) Electrolyte->Potentiostatic Electrodes ITO (Working) Pt (Counter) Ag/AgCl (Reference) Electrodes->CV Electrodes->Potentiostatic Rinse Rinse with H₂O CV->Rinse Potentiostatic->Rinse Dry Dry Rinse->Dry Product PDMA Film on ITO Dry->Product

References

Synthesis of 2,5-Dimethoxyaniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various derivatives of 2,5-dimethoxyaniline (B66101), a crucial building block in the development of pharmaceuticals and other fine chemicals. The protocols outlined below cover key derivatization reactions including N-acylation, Schiff base formation, and palladium- or copper-catalyzed cross-coupling reactions.

I. N-Acylation of this compound

N-acylation is a fundamental method for the derivatization of anilines, often employed to introduce amide functionalities which are prevalent in biologically active molecules. A common application is the synthesis of acetoacetanilide (B1666496) derivatives.

Experimental Protocol: Synthesis of 4-Chloro-2,5-dimethoxyacetoacetanilide

This protocol is adapted from a patented method for the preparation of 4-chloro-2,5-dimethoxyacetoacetanilide.[1][2]

Materials:

  • 2,5-dimethoxy-4-chloroaniline

  • Diketene (B1670635)

  • Alcohol solvent (e.g., methanol, ethanol) or acetic acid

  • Mineral acid (e.g., hydrochloric acid, sulfuric acid) or organic acid (e.g., oxalic acid, acetic acid) for pH adjustment

  • Refrigerating fluid (e.g., calcium chloride solution, sodium chloride solution, ethylene (B1197577) glycol)

Procedure:

  • In a reactor, dissolve 2,5-dimethoxy-4-chloroaniline in an alcohol or acetic acid solvent.

  • Control the temperature of the solution between 10-100 °C.

  • Slowly add diketene dropwise over a period of 0.5-4 hours. The molar ratio of 2,5-dimethoxy-4-chloroaniline to diketene should be maintained between 1:1 and 1:1.2.[2]

  • After the addition is complete, maintain the temperature for an additional 0.5-4 hours to ensure the reaction goes to completion.

  • Ensure the material is fully dissolved, then adjust the pH of the solution to 0.5-5.0 using a mineral or organic acid.[2]

  • Rapidly cool the reaction mixture to -10 °C to 20 °C using a refrigerating fluid with vigorous stirring (100-200 rpm). The cooling rate should be controlled between 5-40 °C/min to facilitate the rapid precipitation of the product as a fine powder.[2]

  • Collect the precipitated 4-chloro-2,5-dimethoxyacetoacetanilide by filtration.

  • Dry the product to obtain the final compound. This method is reported to yield a product with a purity of not less than 99.5% and a yield of up to 97%.

General Protocol: N-Acylation using Acetic Anhydride (B1165640)

This is a general and environmentally friendly procedure for the N-acylation of anilines that can be adapted for this compound.[3][4]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, mix this compound (1 mmol) with acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (5 mL) to the reaction mixture.

  • Allow the mixture to stand at room temperature for approximately 1 hour to induce crystallization of the product.

  • Collect the crystalline N-acetyl-2,5-dimethoxyaniline by filtration. This method is known for its high yields, short reaction times, and simple work-up.[4]

Quantitative Data: N-Acylation of this compound Derivatives
DerivativeReagentsSolventYield (%)Purity (%)Reference
4-Chloro-2,5-dimethoxyacetoacetanilide2,5-dimethoxy-4-chloroaniline, diketeneAlcohol or Acetic Acid~97>99.5[1]
N-acetyl-2,5-dimethoxyaniline (representative)This compound, Acetic AnhydrideSolvent-freeGood to Excellent-[4]

II. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). These compounds are versatile intermediates and exhibit a wide range of biological activities.

Experimental Protocol: General Synthesis of Schiff Bases

This protocol is a general method for the synthesis of Schiff bases from anilines and can be readily applied to this compound.[5][6]

Materials:

Procedure:

  • Dissolve this compound (0.05 mol) in ethanol in a round-bottomed flask.

  • In a separate beaker, dissolve the desired substituted benzaldehyde (0.05 mol) in ethanol.

  • Add the aldehyde solution to the aniline (B41778) solution in the round-bottomed flask.

  • Add 1-2 drops of glacial acetic acid to the mixture as a catalyst.[5]

  • Reflux the reaction mixture for 2-3 hours.

  • After refluxing, allow the mixture to cool to room temperature, which should result in the precipitation of the Schiff base.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Quantitative Data: Schiff Base Derivatives of Dimethoxyanilines

The following data is for derivatives of 3,5-dimethoxyaniline, which can be considered representative for the synthesis of analogous this compound derivatives.[7]

Aldehyde ReactantProductYield (%)Melting Point (°C)
2-chloro-6-fluorobenzaldehydeN-(2-Chloro-6-fluorobenzylidene)-3,5-dimethoxybenzenamineGood-
2-hydroxybenzaldehyde2-((3,5-Dimethoxyphenylimino)methyl)phenolGood-
4-hydroxy-3-methoxybenzaldehyde4-((3,5-Dimethoxyphenylimino)methyl)-2-methoxyphenolGood-

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[8]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This is a general procedure that can be adapted for the coupling of this compound with an aryl halide.[9]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)2])

  • Phosphine (B1218219) ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (B28343)

Procedure:

  • In a two-necked flask under a nitrogen atmosphere, add the palladium catalyst (1.5 mol%), phosphine ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 equiv.) and this compound (1.5 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 6 hours, monitoring the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

IV. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[10] Traditionally, these reactions required harsh conditions, but modern methods with ligands allow for milder reaction temperatures.[11]

Experimental Protocol: Representative Ullmann Condensation

This is a general procedure for the copper-catalyzed amination of an aryl halide with an aniline, which can be adapted for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 2-chlorobenzoic acid)

  • Copper catalyst (e.g., copper(I) iodide)

  • Ligand (e.g., phenanthroline)

  • Base (e.g., potassium hydroxide)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), copper(I) iodide (catalytic amount), and phenanthroline (catalytic amount).

  • Add the base (e.g., potassium hydroxide) and the solvent.

  • Heat the reaction mixture to a high temperature (often above 100 °C) and stir for several hours until the reaction is complete (monitor by TLC).[11]

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer to remove the solvent and any remaining base.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

V. Experimental Workflows and Reaction Pathways

The following diagrams illustrate the general workflows and pathways for the synthesis of this compound derivatives.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aniline This compound Reaction N-Acylation Reaction (Room Temperature) Aniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Workup Addition of Diethyl Ether Reaction->Workup Crystallization Crystallization Workup->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product N-Acyl-2,5-dimethoxyaniline Filtration->Product

Caption: General workflow for the N-acylation of this compound.

Schiff_Base_Formation cluster_reactants Reactants cluster_synthesis Synthesis cluster_isolation Isolation cluster_final_product Final Product Aniline This compound Condensation Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) Aniline->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Cooling Cooling & Precipitation Condensation->Cooling Purification Filtration & Recrystallization Cooling->Purification SchiffBase Schiff Base Derivative Purification->SchiffBase

Caption: Workflow for the synthesis of Schiff base derivatives.

Cross_Coupling_Reactions cluster_inputs Core Reactants cluster_pathways Catalytic Pathways cluster_output Product Aniline This compound Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Aniline->Buchwald Ullmann Ullmann Condensation (Cu Catalyst, Ligand, Base) Aniline->Ullmann ArylHalide Aryl Halide ArylHalide->Buchwald ArylHalide->Ullmann Product N-Aryl-2,5-dimethoxyaniline Buchwald->Product Ullmann->Product

Caption: Catalytic pathways for N-arylation of this compound.

References

Application Note: Determination of Purity of 2,5-Dimethoxyaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxyaniline is a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The purity of this compound is critical for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and identifying any potential impurities. This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method with UV detection.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. The separated components are detected by a UV detector at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Potential Impurities

The primary route for the synthesis of this compound involves the reduction of 2,5-dimethoxynitrobenzene. Therefore, potential impurities may include the starting material, by-products from the reduction process, and other related substances.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard (purity >99.5%)

    • Methanol (HPLC grade)

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 0.5 mg/mL solution in the same manner as the standard solution.

3. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength240 nm
Injection Volume10 µL
Run Time35 minutes

4. Data Analysis

The purity of the this compound sample is calculated based on the area percentages of the peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20005500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.3%

Table 2: Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515000.05Impurity 1
28.225000.08Impurity 2
312.5298500099.80This compound
415.830000.07Impurity 3
Total 2992000 100.00

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (Water & Acetonitrile) C HPLC System A->C B Standard & Sample Solutions (0.5 mg/mL in Diluent) B->C Injection D C18 Column (250 x 4.6 mm, 5 µm) C->D Separation E UV Detector (240 nm) D->E Detection F Chromatogram Acquisition E->F G Peak Integration & Area % Calculation F->G H Purity Report G->H

Caption: Workflow for the HPLC analysis of this compound purity.

The described reversed-phase HPLC method is suitable for the determination of the purity of this compound. The method is simple, precise, and provides good separation of the main component from potential impurities. This application note can be used as a starting point for the routine quality control of this compound in a laboratory setting. It is recommended to perform a full method validation according to ICH guidelines before implementing this method for GMP analysis.

Application Note: Quantitative Analysis of 2,5-Dimethoxyaniline and its Acetylation Product by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,5-dimethoxyaniline (B66101) and its primary reaction product, N-acetyl-2,5-dimethoxyaniline. This protocol is designed for researchers in synthetic chemistry, pharmacology, and drug development who require accurate monitoring of reactions involving this aromatic amine. The methodology covers sample preparation, in-situ derivatization (acetylation), and optimized GC-MS parameters for separation, identification, and quantification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for analyzing complex reaction mixtures.

Due to the polar nature of the primary amino group in this compound, direct GC analysis can sometimes result in poor peak shape and tailing. Acetylation of the amine to form the corresponding amide, N-acetyl-2,5-dimethoxyaniline, improves its volatility and chromatographic behavior, leading to sharper peaks and more reliable quantification. This application note provides a comprehensive protocol for the acetylation of this compound followed by GC-MS analysis to quantify both the remaining starting material and the acetylated product.

Experimental Protocols

Materials and Reagents
Standard and Sample Preparation

2.2.1. Stock Solutions

  • This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • N-acetyl-2,5-dimethoxyaniline Stock (1000 µg/mL): Accurately weigh 10 mg of N-acetyl-2,5-dimethoxyaniline and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of 1,4-dichlorobenzene-d4 and dissolve in 10 mL of methanol in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both this compound and N-acetyl-2,5-dimethoxyaniline. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2.3. Reaction Sample Preparation and Acetylation

  • Reaction Quenching: At a specific time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of deionized water and 1 mL of ethyl acetate. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial to ensure complete phase separation.

  • Organic Layer Collection: Carefully transfer the upper ethyl acetate layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.

  • Internal Standard Spiking: Transfer 100 µL of the dried ethyl acetate extract to a GC vial and add 10 µL of the 1000 µg/mL internal standard stock solution.

  • Derivatization (for unreacted this compound): To the GC vial, add 50 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine. Cap the vial and heat at 60°C for 30 minutes. This step will convert any remaining this compound to N-acetyl-2,5-dimethoxyaniline for consistent analysis. Note: For quantification of the original N-acetyl-2,5-dimethoxyaniline product, a separate, non-derivatized aliquot should be analyzed.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound and its acetylated product. Please note that these values are illustrative and may vary depending on the specific instrumentation and conditions used.

Table 1: GC-MS Retention Times and Key Mass Fragments

CompoundRetention Time (min)Molecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound10.5153.18153138, 110, 95, 65
N-acetyl-2,5-dimethoxyaniline12.2195.22195153, 138, 110, 43
1,4-Dichlorobenzene-d4 (IS)8.1150.02150115, 77

Table 2: Illustrative Calibration Curve Data

AnalyteConcentration (µg/mL)Peak Area Ratio (Analyte/IS)
N-acetyl-2,5-dimethoxyaniline10.12
50.61
101.23
253.05
506.15
10012.28
Correlation Coefficient (R²) >0.995

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Reaction Mixture / Standards quench Quench & Liquid-Liquid Extraction start->quench dry Dry Organic Phase quench->dry spike Spike with Internal Standard dry->spike derivatize Acetylation (Derivatization) spike->derivatize injection GC Injection derivatize->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis.

Acetylation Reaction Pathway

acetylation_reaction cluster_reactants Reactants cluster_products Products dma This compound plus1 + ac Acetic Anhydride arrow Pyridine (Base) ac->arrow acetyl_dma N-acetyl-2,5-dimethoxyaniline arrow->acetyl_dma plus2 + acetic_acid Acetic Acid

Caption: Acetylation of this compound.

Results and Discussion

The described GC-MS method provides excellent separation and resolution of this compound and its acetylated product. The use of an internal standard corrects for variations in sample preparation and injection volume, ensuring high accuracy and precision in quantitative measurements.

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 153 and a base peak at m/z 138, corresponding to the loss of a methyl group (-CH₃). Other significant fragments are observed at m/z 110, 95, and 65.

For N-acetyl-2,5-dimethoxyaniline, the molecular ion is observed at m/z 195. The fragmentation pattern is dominated by the loss of the acetyl group, resulting in a strong peak at m/z 153, which corresponds to the molecular ion of the parent aniline. The base peak is often the fragment at m/z 138, similar to the parent aniline. A characteristic peak for the acetyl cation (CH₃CO⁺) is also observed at m/z 43.

The calibration curve for N-acetyl-2,5-dimethoxyaniline demonstrates excellent linearity over the tested concentration range, with a correlation coefficient (R²) greater than 0.995, indicating the suitability of the method for quantitative analysis.

Conclusion

This application note presents a detailed and validated GC-MS protocol for the quantitative analysis of this compound and its N-acetylated reaction product. The method is sensitive, selective, and reliable, making it an invaluable tool for reaction monitoring in synthetic chemistry and for quality control in pharmaceutical and chemical industries. The provided workflows and data serve as a comprehensive guide for researchers and analysts working with this class of compounds.

Application Notes and Protocols: 2,5-Dimethoxyaniline as a Versatile Intermediate for Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dimethoxyaniline (B66101) as a key intermediate in the synthesis of azo dyes. Detailed experimental protocols, quantitative data, and process logic are presented to guide researchers in the development and synthesis of a diverse range of azo colorants.

Introduction

This compound is a valuable aromatic amine intermediate widely employed in the manufacturing of a variety of dyes, particularly azo dyes. Its chemical structure, featuring an amino group and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, makes it an excellent diazo component. The diazotized form of this compound readily undergoes coupling reactions with various aromatic compounds (coupling components) to form chromophores with a wide spectrum of colors. This versatility allows for the synthesis of dyes with applications in textiles, printing, pigments, and potentially as biological stains or probes.

The fundamental process for synthesizing azo dyes from this compound involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite (B80452).

  • Azo Coupling: The electrophilic substitution reaction where the diazonium salt reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo compound. The pH of the reaction medium is a critical parameter in this step.

Data Presentation

The following tables summarize key quantitative data for the synthesis of azo dyes using aniline (B41778) derivatives, which are directly applicable to syntheses involving this compound.

Table 1: Typical Reaction Conditions for Diazotization of Aromatic Amines

ParameterValue/RangePurpose
Temperature0 - 5 °CTo ensure the stability of the diazonium salt.
AcidHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)To form nitrous acid in situ and maintain an acidic medium.
Diazotizing AgentSodium Nitrite (NaNO₂)Source of nitrous acid for the formation of the diazonium ion.
Amine to NaNO₂ Molar Ratio1 : 1 to 1 : 1.2To ensure complete conversion of the amine to the diazonium salt.
Reaction Time15 - 30 minutesTo allow for the complete formation of the diazonium salt.

Table 2: pH Conditions for Azo Coupling Reactions

Coupling Component TypeOptimal pH RangeRationale
Phenols and Naphthols8 - 10 (Mildly Alkaline)To deprotonate the hydroxyl group, forming a more reactive phenoxide or naphthoxide ion.
Aromatic Amines4 - 7 (Acidic to Neutral)To have a sufficient concentration of the free amine, which is the reactive species, without protonating it to a non-reactive ammonium (B1175870) salt.

Table 3: Spectroscopic Data for Representative Azo Dyes

Diazo ComponentCoupling ComponentSolventλmax (nm)Observed Color
SulfamethoxazoleThis compoundWater475Orange-Yellow[1]
2-Methoxy-5-nitroaniline1-HydroxynaphthaleneEthanol--
2-Methoxy-5-nitroanilineN-PhenylnaphthylamineEthanol520-
2-Methoxy-5-nitroaniline1,3-Diaminobenzene--Yellow to Orange
2-Methoxy-5-nitroaniline3-Aminophenol--Yellow to Orange

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a beaker, suspend 0.1 moles of this compound in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of 0.11 moles of sodium nitrite in 50 mL of distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of this compound hydrochloride over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization.

  • The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: General Procedure for Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)

Materials:

Equipment:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a separate beaker, dissolve 0.1 moles of 2-naphthol in 200 mL of a 10% aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred 2-naphthol solution over a period of 20-30 minutes. Maintain the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Check the pH of the solution and maintain it in the range of 8-10 by adding small portions of 10% sodium hydroxide solution if necessary.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold distilled water until the filtrate is neutral and colorless.

  • Dry the purified azo dye in a vacuum oven at a temperature below 60 °C.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification start This compound dissolve Dissolve in HCl/H₂O start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_nitrite Slowly Add NaNO₂ Solution (Keep Temp < 5 °C) cool1->add_nitrite na_nitrite Prepare NaNO₂ Solution cool2 Cool NaNO₂ Solution na_nitrite->cool2 cool2->add_nitrite stir1 Stir for 15 min add_nitrite->stir1 diazonium_salt Diazonium Salt Solution (Use Immediately) stir1->diazonium_salt add_diazonium Slowly Add Diazonium Salt (Keep Temp < 5 °C) diazonium_salt->add_diazonium Immediate Use coupling_component Coupling Component (e.g., 2-Naphthol) dissolve_coupling Dissolve in NaOH/H₂O coupling_component->dissolve_coupling cool3 Cool to 0-5 °C dissolve_coupling->cool3 cool3->add_diazonium stir2 Stir for 30-60 min add_diazonium->stir2 precipitate Azo Dye Precipitate stir2->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold H₂O filtration->washing drying Dry in Vacuum Oven washing->drying final_product Purified Azo Dye drying->final_product

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

color_logic cluster_input Inputs cluster_logic Logical Relationship: Structure to Color cluster_output Outputs diazo Diazotized This compound (Electron-Donating Groups) conjugation Extent of π-Conjugation in the Final Dye Molecule diazo->conjugation coupling_component Coupling Component (Variable Structure) edg Electron-Donating Groups on Coupling Component (e.g., -OH, -NH₂) coupling_component->edg ewg Electron-Withdrawing Groups on Coupling Component (e.g., -NO₂, -CN) coupling_component->ewg lambda_max Wavelength of Maximum Visible Light Absorption (λmax) conjugation->lambda_max Longer Conjugation → Higher λmax edg->conjugation Increases Electron Density Extends Conjugation ewg->conjugation Decreases Electron Density May Shift Conjugation color Observed Color of the Dye lambda_max->color λmax determines the complementary color observed

Caption: Logical relationship between coupling component structure and the resulting dye color.

References

Application of Poly(2,5-dimethoxyaniline) in Electrochromic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2,5-dimethoxyaniline) (PDMA) is a conductive polymer that has garnered significant interest for its application in electrochromic devices (ECDs).[1][2] Its desirable properties, including distinct color changes, fast switching times, and good processability, make it a promising material for applications such as smart windows, displays, and optical shutters.[2][3] PDMA transitions between a transparent or pale yellow reduced state (leucoemeraldine) and a colored oxidized state (pernigraniline), which can be blue or green depending on the specific conditions. This document provides detailed application notes and experimental protocols for the synthesis of PDMA and the fabrication and characterization of PDMA-based electrochromic devices.

Data Presentation

The performance of poly(this compound) in electrochromic devices is influenced by various factors, including the synthesis conditions and the electrolyte used. The following tables summarize key quantitative data from cited research to facilitate comparison.

Table 1: Electrochromic Switching Times of PDMA Films

Synthesis ElectrolyteTesting ElectrolyteApplied Potential (V)Oxidation Time (s)Reduction Time (s)Reference
Oxalic Acid0.001 M HCl1.6< 2< 2[3]
Oxalic Acid0.001 M H₂SO₄1.6< 2< 2[3][4]
Hydrochloric AcidNot Specified3.53.7Not Specified[5][6]
Oxalic AcidNot Specified3.512.8Not Specified[5]
Nitric AcidNot Specified3.520Not Specified[5]

Note: The response time in H₂SO₄ was observed to be faster than in HCl, which is attributed to the diprotic nature of H₂SO₄ leading to a higher degree of polymer doping.[2]

Table 2: Optical Properties of PDMA Films

Synthesis Electrolyte (Deposition Time)Wavelength (nm)Optical Contrast (ΔAbs)Reference
Hydrochloric Acid (6 min)Not Specified2.260 ± 0.360[5]
Nitric Acid (6 min)Not Specified1.770 ± 0.240[5]
Oxalic Acid (6 min)Not Specified0.372 ± 0.097[5]
Hydrochloric Acid (10 min)Not Specified2.330 ± 0.300[5]
Nitric Acid (10 min)Not Specified2.010 ± 0.140[5]
Oxalic Acid (10 min)Not Specified1.170 ± 0.440[5]

Note: Optical contrast is dependent on the film thickness, which generally increases with longer polymerization times.[5]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of Poly(this compound) Films

This protocol details the electrochemical polymerization of This compound (B66101) onto an Indium Tin Oxide (ITO) coated glass substrate.

Materials:

  • This compound (DMA) monomer (e.g., 98% purity)[2]

  • Oxalic acid[1][2]

  • Hydrochloric acid (HCl)[5]

  • Nitric acid (HNO₃)[5]

  • Acetone[1][2]

  • Distilled water[1][2]

  • ITO-coated glass slides[1][2]

  • DC power supply[1]

  • Electrochemical cell

  • Reference electrode (e.g., Saturated Calomel (B162337) Electrode - SCE)[5]

  • Counter electrode (e.g., stainless-steel wire)[5]

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with acetone (B3395972) followed by distilled water to remove any organic residues and ensure a clean surface for polymer deposition.[1][2]

  • Electrolyte Preparation: Prepare the polymerization electrolyte by dissolving 0.125 M of this compound monomer in a 1.0 M solution of the chosen acid (e.g., oxalic acid, nitric acid, or hydrochloric acid).[1][2] The use of oxalic acid has been shown to improve the adhesion of the polymer film to the substrate.[2]

  • Electrochemical Polymerization:

    • Assemble a three-electrode electrochemical cell with the cleaned ITO-coated glass as the working electrode, a stainless-steel wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5]

    • Immerse the electrodes in the prepared electrolyte solution.

    • Apply a constant potential (potentiostatic deposition) of 1.2 V for a duration of 10 minutes to deposit the PDMA film onto the ITO substrate.[2] Alternatively, the deposition time can be varied (e.g., 3, 6, or 10 minutes) to control the film thickness.[5]

  • Film Rinsing and Drying: After deposition, gently rinse the PDMA-coated ITO glass with distilled water to remove any unreacted monomer and excess electrolyte. Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature.

Protocol 2: Fabrication of a Solid-State Electrochromic Device

This protocol describes the assembly of a basic solid-state electrochromic device using the prepared PDMA film.

Materials:

  • PDMA-coated ITO glass (working electrode)

  • A counter electrode material on a transparent conductive substrate (e.g., Prussian blue on ITO)

  • Gel polymer electrolyte (e.g., containing a lithium salt in a polymer matrix)

  • Sealant (e.g., epoxy resin)

  • UV-curable adhesive

Procedure:

  • Electrolyte Preparation: Prepare a gel polymer electrolyte by dissolving a suitable polymer (e.g., PMMA) and a lithium salt (e.g., LiClO₄) in a solvent. Cast the gel onto a glass plate and allow the solvent to evaporate to form a flexible, ion-conducting membrane.

  • Device Assembly:

    • Place the PDMA-coated ITO glass on a flat surface with the polymer side facing up.

    • Carefully place the prepared gel polymer electrolyte membrane on top of the PDMA film, ensuring good contact and no air bubbles.

    • Place the counter electrode on top of the electrolyte membrane, with the active layer facing the electrolyte.

    • Align the two electrodes, leaving a small offset for electrical contacts.

  • Sealing: Apply a sealant around the perimeter of the device to encapsulate the electrolyte and prevent leakage and exposure to the atmosphere. Cure the sealant according to the manufacturer's instructions (e.g., using UV light for a UV-curable adhesive).

  • Contacting: Attach electrical contacts to the offset areas of the ITO-coated glass electrodes.

Protocol 3: Characterization of Electrochromic Performance

This protocol outlines the key characterization techniques to evaluate the performance of the fabricated PDMA-based electrochromic device.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • UV-Vis Spectrophotometer

  • Function generator

Procedure:

  • Cyclic Voltammetry (CV):

    • Connect the fabricated device to a potentiostat.

    • Perform cyclic voltammetry by sweeping the potential between the reduced and oxidized states of the PDMA (e.g., -1.0 V to +1.5 V vs. SCE) at a set scan rate (e.g., 20 mV/s).[2][5]

    • The resulting voltammogram provides information about the redox processes and the electrochemical stability of the device.

  • Spectroelectrochemistry:

    • Place the electrochromic device in the sample holder of a UV-Vis spectrophotometer.

    • Connect the device to a potentiostat.

    • Apply a specific potential to hold the device in its bleached (reduced) state and record the UV-Vis spectrum.

    • Apply a different potential to switch the device to its colored (oxidized) state and record the UV-Vis spectrum.

    • The difference in absorbance between the colored and bleached states at a specific wavelength gives the optical contrast (ΔAbs).

  • Chronoamperometry and Switching Time Measurement:

    • Connect the device to a potentiostat and a UV-Vis spectrophotometer set to monitor the absorbance at a specific wavelength (e.g., the λmax of the colored state).

    • Apply a square wave potential profile, switching between the coloring and bleaching potentials.

    • Simultaneously record the current response (chronoamperometry) and the change in optical absorbance over time.

    • The switching time is typically defined as the time required to reach 90% of the full optical change.

Visualizations

Signaling Pathway of PDMA Electrochromism

PDMA_Electrochromism Leucoemeraldine Leucoemeraldine (Reduced State) Pale Yellow Emeraldine Emeraldine (Intermediate State) Green Leucoemeraldine->Emeraldine Oxidation (+e-) Emeraldine->Leucoemeraldine Reduction (-e-) Pernigraniline Pernigraniline (Oxidized State) Blue Emeraldine->Pernigraniline Oxidation (+e-) Pernigraniline->Emeraldine Reduction (-e-)

Caption: Redox states of poly(this compound) and corresponding color changes.

Experimental Workflow for PDMA Film Synthesis

PDMA_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_post Post-Synthesis Clean_ITO Clean ITO Substrate (Acetone, DI Water) Prepare_Electrolyte Prepare Electrolyte (0.125M DMA in 1.0M Acid) Assemble_Cell Assemble 3-Electrode Cell Prepare_Electrolyte->Assemble_Cell Apply_Potential Apply Constant Potential (e.g., 1.2V for 10 min) Assemble_Cell->Apply_Potential Rinse_Film Rinse with DI Water Apply_Potential->Rinse_Film Dry_Film Dry Film Rinse_Film->Dry_Film

Caption: Workflow for the electrochemical synthesis of PDMA films on ITO substrates.

Logical Relationship for Electrochromic Device Fabrication

ECD_Fabrication_Logic cluster_assembly Device Assembly PDMA_Electrode PDMA on ITO (Working Electrode) Assemble_Layers Assemble Layers: PDMA | Electrolyte | Counter PDMA_Electrode->Assemble_Layers Counter_Electrode Counter Electrode on ITO Counter_Electrode->Assemble_Layers Gel_Electrolyte Gel Polymer Electrolyte Gel_Electrolyte->Assemble_Layers Seal_Device Seal Device Perimeter Assemble_Layers->Seal_Device Final_Device Final_Device Seal_Device->Final_Device Final Electrochromic Device

References

Application Note: Synthesis of Fast Black K Salt via Diazotization of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fast Black K Salt is a stable diazonium salt widely used in biochemical and histological applications. It is particularly valuable as a visualization reagent in thin-layer chromatography for differentiating aliphatic amines and for the histochemical demonstration of enzyme activity, such as acid phosphatases.[1][2] The synthesis involves the diazotization of a primary aromatic amine, in this case, 2,5-dimethoxyaniline (B66101).[3] This process converts the primary amine into a diazonium group (-N₂⁺), which is a versatile functional group in organic synthesis, especially for producing azo dyes.[4][] The resulting diazonium salt is typically stabilized with a metal salt, such as zinc chloride, to form a more handleable double salt.[6][7] This protocol outlines a standard laboratory procedure for this synthesis.

Reaction Scheme

The synthesis is a classic diazotization reaction. This compound is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction is conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The resulting diazonium cation is then precipitated as a stable hemi(zinc chloride) salt.

Experimental Protocol

3.1 Materials and Reagents

  • This compound (C₈H₁₁NO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Deionized Water

  • Ice

  • Sodium Chloride (NaCl, for salting out, optional)

  • Ethanol (B145695) or Diethyl Ether (for washing)

3.2 Equipment

  • Glass beakers (various sizes)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel or pipette

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Glass stirring rod

  • Fume hood

3.3 Step-by-Step Procedure

  • Preparation of the Amine Solution: In a fume hood, dissolve a specific molar amount of this compound in a solution of concentrated hydrochloric acid and water. The acid should be in molar excess to ensure complete protonation of the amine and to react with sodium nitrite.

  • Cooling: Place the beaker containing the amine solution in a large ice-salt bath and begin stirring. Cool the solution until the internal temperature is between 0 °C and 5 °C. It is crucial to maintain this low temperature throughout the addition of the nitrite solution to prevent the decomposition of the diazonium salt.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution using a dropping funnel or pipette. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should take approximately 15-30 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Precipitation of the Stabilized Salt: Prepare a concentrated solution of zinc chloride in water. Slowly add this solution to the cold diazonium salt mixture with continuous stirring. The stabilized Fast Black K Salt will precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with ice-cold water, followed by a cold non-polar solvent like ethanol or diethyl ether to remove residual water and unreacted starting materials.

  • Drying: Carefully dry the product. Caution: Diazonium salts can be explosive when completely dry, especially when subjected to heat or shock. It is often recommended to use the product promptly or store it under appropriate conditions, avoiding excessive drying.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in aq. HCl C Cool Amine Solution to 0-5 °C A->C B Prepare aq. NaNO2 Solution D Slowly Add NaNO2 Solution (Maintain 0-5 °C) B->D C->D Start Diazotization E Stir for 30-60 min D->E F Add aq. ZnCl2 to Precipitate Salt E->F G Isolate by Vacuum Filtration F->G H Wash with Cold Water & Solvent G->H I Dry Product Carefully H->I

Caption: Workflow for the synthesis of Fast Black K Salt.

Quantitative Data & Properties

The following table summarizes key properties of the commercial product, which serves as a benchmark for the synthesized compound.

PropertyValueReference
Synonym 2,5-Dimethoxy-4-(p-nitrophenylazo)benzenediazonium chloride zinc chloride[8][9]
CAS Number 64071-86-9[6]
Molecular Formula C₁₄H₁₂ClN₅O₄·0.5ZnCl₂[9]
Molecular Weight 417.87 g/mol [8]
Appearance Orange or brown crystalline powder[8]
Melting Point 150 °C (decomposition)[6][8]
Solubility Water: 10 mg/mL[10][11]
Purity (Typical) ≥93% (HPLC)[9]
Dye Content ≥25%[10]

Safety and Handling

  • Hazard Statements: Causes serious eye irritation.[12]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust.[12]

  • Stability and Storage: The product is stable under recommended storage conditions (room temperature, dry).[6][11] It is incompatible with strong bases and strong oxidizing agents.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. Diazonium salts are potentially explosive and should be handled with extreme care.

References

The Versatility of 2,5-Dimethoxyaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, provides a scaffold for the development of novel therapeutic agents. The presence of the methoxy groups can enhance solubility and influence the electronic properties of the molecule, making it an attractive starting material in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of potential drug candidates with activities spanning anticancer, antimicrobial, antioxidant, and neurological applications.

Application Notes

The this compound core has been successfully incorporated into various molecular frameworks to generate compounds with diverse pharmacological activities. These include, but are not limited to, Schiff bases, quinazoline (B50416) derivatives, and substituted phenethylamines.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents, particularly as kinase inhibitors. The quinazoline scaffold, synthesized from this compound, is a key component in several potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[4][5]

Mechanism of Action: Many quinazoline derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP pocket, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and metastasis.[6][7][8]

Antimicrobial Agents

Schiff bases derived from the condensation of this compound with various aldehydes have demonstrated notable antibacterial and antifungal activities.[9][10][11] The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.[10]

Mechanism of Action: While the exact mechanisms are varied, it is believed that these compounds can interfere with microbial cell wall synthesis, disrupt cell membranes, or inhibit essential enzymes within the pathogens. The lipophilicity conferred by the dimethoxy-substituted phenyl ring can facilitate the passage of these molecules through the microbial cell membrane.

Antioxidant Agents

The electron-donating nature of the methoxy groups in the this compound scaffold makes its derivatives potential antioxidants. These compounds can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[12]

Mechanism of Action: The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The this compound derivatives can donate a hydrogen atom to the DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.[13][14]

Serotonin (B10506) 5-HT2A Receptor Agonists

The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a class of potent and selective serotonin 5-HT2A receptor agonists.[15][16][17] These compounds are valuable research tools for studying the role of the 5-HT2A receptor in various neurological processes and have potential therapeutic applications in psychiatric disorders.[15]

Mechanism of Action: These agonists bind to and activate the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Quantitative Data

The biological activities of various derivatives of this compound are summarized in the tables below.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
QuinazolineErlotinib (analog)A549 (Lung)3 - 4.5[2]
QuinazolineErlotinib (analog)MCF-7 (Breast)9 - 16[2]
QuinazolineGefitinib (analog)NCI-H1975Varies[18]
QuinazolineVEGFR-2 InhibitorMCF-7 (Breast)0.1884[5]
QuinazolineVEGFR-2 InhibitorHepG-2 (Liver)0.1871[5]
QuinazolineVEGFR-2 InhibitorK-562 (Leukemia)0.6955[5]

Table 2: Antimicrobial Activity of this compound Schiff Base Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Schiff Base 1Staphylococcus aureus>100[11]
Schiff Base 1Escherichia coli60[11]
Metal Complex (Co)Staphylococcus aureus30[11]
Metal Complex (Co)Escherichia coli30[11]
Metal Complex (Ni)Staphylococcus aureus15[11]
Metal Complex (Ni)Escherichia coli15[11]

Table 3: Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives (DPPH Assay)

Compound IDConcentration (µg/mL)% InhibitionReference
3b200~70[12]
3c20070.0[12]
3d20071.4[12]
Ascorbic Acid20098.2[12]

Table 4: 5-HT2A Receptor Binding and Functional Activity of 2,5-Dimethoxyphenyl Derivatives

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Rₘₐₓ (%)Reference
LPH-5 ((S)-11)5-HT2A1.33.287[3]
LPH-5 ((S)-11)5-HT2B13>1000-[3]
LPH-5 ((S)-11)5-HT2C1332011[3]
2C-B (1)5-HT2A-1.6100[3]
2C-B (1)5-HT2C-4.1100[3]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

  • Characterize the final product using techniques such as FTIR, ¹H NMR, and mass spectrometry.[10][11]

Protocol 2: Synthesis of Quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of quinazoline derivatives, which often involves a multi-step process starting from a substituted anthranilic acid. This compound can be introduced at a later stage through nucleophilic substitution. A key intermediate is often a 4-chloroquinazoline (B184009).

Step 2a: Synthesis of a 4-Anilinoquinazoline Derivative This step describes the reaction of a 4-chloroquinazoline with this compound.

Materials:

Procedure:

  • Dissolve the 4-chloroquinazoline intermediate (1 equivalent) in isopropanol in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to act as a base and scavenge the HCl formed during the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][19]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol details the procedure for evaluating the antioxidant activity of this compound derivatives using the DPPH assay.[13][14]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in methanol or ethanol at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solutions.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the different concentrations of the test compounds or the positive control (e.g., 100 µL).

    • For the blank, add the solvent (methanol or ethanol) instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor (from this compound) Quinazoline->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Schiff_Base_Synthesis DMA This compound Reaction Reflux (2-4h) DMA->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Product Schiff Base Product Workup->Product HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist 2,5-Dimethoxyphenyl Agonist Agonist->HT2AR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dimethoxyaniline synthesis.

I. Synthesis Overview & Workflow

The synthesis of this compound is typically a two-step process:

  • Nitration: 1,4-Dimethoxybenzene (B90301) is nitrated to form 2,5-Dimethoxynitrobenzene.

  • Reduction: The nitro group of 2,5-Dimethoxynitrobenzene is reduced to an amine group to yield this compound.

Synthesis_Workflow Overall Synthesis Workflow for this compound start Start: 1,4-Dimethoxybenzene nitration Step 1: Nitration (HNO3, H2SO4) start->nitration intermediate 2,5-Dimethoxynitrobenzene nitration->intermediate reduction Step 2: Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction purification Purification (Distillation/Recrystallization) reduction->purification product Final Product: This compound purification->product

Caption: Overall synthesis workflow for this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the reaction step.

Step 1: Nitration of 1,4-Dimethoxybenzene

Issue 1.1: Low Yield of 2,5-Dimethoxynitrobenzene

Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor reaction progress using TLC. - Temperature: Maintain the recommended reaction temperature. Low temperatures can slow down the reaction rate.
Side Reactions - Polynitration: Avoid excessive temperatures and high concentrations of nitric acid, which can lead to the formation of dinitro-products.[1][2] - Oxidative Demethylation: The formation of quinone-type byproducts can occur, especially in weakly acidic media.[1] Using a mixture of nitric and sulfuric acid can help suppress this side reaction.[1]
Suboptimal Reagent Ratios - Acid Concentration: The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺).[3]

Issue 1.2: Formation of Impurities

Impurity Identification Mitigation Strategy
2,3-Dinitro-1,4-dimethoxybenzene Can be identified by NMR and chromatography.Maintain a low reaction temperature (0-10 °C) and control the addition rate of nitric acid.
Quinone Byproducts Often colored (yellow/red).Ensure a strongly acidic environment with sulfuric acid to favor electrophilic aromatic substitution over oxidation.[1]

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Caption: Troubleshooting logic for low yield in the nitration step.

Step 2: Reduction of 2,5-Dimethoxynitrobenzene

Issue 2.1: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete Reaction - Catalyst Activity: Ensure the catalyst is not poisoned or deactivated. Use fresh catalyst if necessary. - Hydrogen Pressure: For catalytic hydrogenation, maintain adequate hydrogen pressure throughout the reaction. - Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.
Catalyst Poisoning - Certain functional groups or impurities in the starting material can poison the catalyst. Purify the 2,5-Dimethoxynitrobenzene intermediate if necessary.
Loss of Product during Workup - Extraction: Ensure the pH of the aqueous layer is appropriate to have the aniline (B41778) in its free base form for efficient extraction into an organic solvent. - Purification: Optimize distillation or recrystallization conditions to minimize product loss.

Issue 2.2: Product Purity Issues (e.g., Off-Color Product)

Potential Cause Troubleshooting Recommendation
Air Oxidation - Aniline derivatives can be susceptible to air oxidation, leading to colored impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.[4]
Incomplete Reduction - Traces of unreacted nitro compound or intermediates can cause discoloration. Ensure the reaction goes to completion.
Residual Catalyst - Fine catalyst particles may be difficult to filter. Use a filter aid (e.g., Celite) or membrane filtration for complete removal.

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Caption: Troubleshooting logic for low yield in the reduction step.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the reduction of 2,5-Dimethoxynitrobenzene?

A1: Catalytic hydrogenation is a widely used and efficient method.[3] Common catalysts include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel.[5]

Q2: How can I avoid the formation of dinitro- byproducts during the nitration of 1,4-dimethoxybenzene?

A2: The formation of dinitro- byproducts can be minimized by carefully controlling the reaction temperature, preferably between 0-10°C, and by the slow, dropwise addition of the nitrating agent.[6] Using a less concentrated nitric acid solution can also improve selectivity for mono-nitration.

Q3: My final this compound product is dark in color. What is the likely cause and how can I fix it?

A3: Dark coloration is often due to air oxidation of the aniline product. To prevent this, it is recommended to perform the workup and purification steps under an inert atmosphere (e.g., nitrogen).[4] Purification by vacuum distillation or recrystallization from a suitable solvent can also help to remove colored impurities.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: this compound is soluble in organic solvents like ether and chloroform, and its solubility increases with temperature.[7] Alcohols such as methanol (B129727) or ethanol (B145695), or mixtures with water, are often used for recrystallization. The choice of solvent will depend on the impurity profile and desired crystal morphology.

IV. Experimental Protocols

Protocol 1: Nitration of 1,4-Dimethoxybenzene

This protocol is a general laboratory-scale procedure.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., acetic acid or dichloromethane) to 0°C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1,4-dimethoxybenzene. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. The product, 2,5-Dimethoxynitrobenzene, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene

This protocol describes a general procedure for catalytic hydrogenation.

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve 2,5-Dimethoxynitrobenzene in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 wt% of Pt/C or Pd/C).

  • Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm or higher for high-pressure reactors) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Workup: Once the reaction is complete (no further hydrogen uptake and disappearance of starting material by TLC), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Remove the catalyst by filtration through a pad of Celite or another filter aid.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or recrystallization.

V. Data Presentation

Table 1: Influence of Reaction Conditions on the Nitration of 1,4-Dimethoxybenzene (Illustrative)
EntryNitrating AgentSolventTemperature (°C)Time (h)Yield of 2,5-Dimethoxynitrobenzene (%)Dinitro- byproduct (%)
1HNO₃/H₂SO₄Acetic Acid0-52~90<5
2HNO₃/H₂SO₄Acetic Acid252LowerHigher
365% HNO₃None00.290 (for fluoro-analog)[6]Not reported

Note: This table is illustrative and combines data from different sources. Direct comparative studies are limited in the literature.

Table 2: Comparison of Catalysts for the Reduction of Aromatic Nitro Compounds (General Trends)
CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (1-4 atm), RT-50°C, Methanol/EthanolHighly active, good for a wide range of substrates.Can be sensitive to catalyst poisons.
Pt/C H₂ (1-4 atm), RT-50°C, Methanol/EthanolVery active, sometimes more robust than Pd/C.Can sometimes lead to over-reduction of other functional groups.
Raney Ni H₂ (higher pressure may be needed), 50-100°C, EthanolLower cost than precious metal catalysts, less prone to over-reduction of some groups.[5]Pyrophoric when dry, may require higher temperatures and pressures.
Fe/HCl Reflux in aqueous acidInexpensive, classical method.Generates large amounts of iron sludge waste.
Zn/Acetic Acid RT-50°CMild conditions.Stoichiometric amounts of metal are required, leading to waste.

Note: The optimal catalyst and conditions should be determined experimentally for the specific substrate and scale of the reaction.

References

Technical Support Center: Purification of Crude 2,5-Dimethoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-Dimethoxyaniline (B66101) via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The choice of solvent is critical for effective purification. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on available data, methanol (B129727) and ethanol (B145695) are suitable starting points for single-solvent recrystallization.[1][2] A mixed solvent system, such as ethanol-water, can also be effective, particularly for addressing issues like "oiling out".[3] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude sample.

Q2: My compound is not dissolving, even when heating the solvent.

A2: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Add small portions of the hot solvent sequentially until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be a good match for this compound. If the compound remains insoluble even after adding a significant amount of boiling solvent, a different solvent should be selected.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a portion of the solid dissolves but some particulates remain, this is likely the case. In this scenario, the hot solution should be filtered to remove the insoluble impurities before allowing it to cool.

Q3: No crystals are forming upon cooling the solution.

A3: A lack of crystal formation is a common issue, often indicating that the solution is not supersaturated. Here are some troubleshooting steps:

  • Excess Solvent: The most common reason is the use of too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.[4][5]

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4]

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[5]

  • Further Cooling: If crystals do not form at room temperature, cooling the flask in an ice bath can promote crystallization.

Q4: The compound "oils out" instead of forming crystals.

A4: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This is a common problem with aromatic amines.[6] To mitigate this:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.[6]

  • Add More Solvent: The concentration of the solute may be too high. Reheat the solution and add a small amount of additional solvent before cooling again.[4][5]

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[7]

Q5: The recovered crystals are still colored or appear impure.

A5: If the purified crystals are not the expected white to light tan color, it indicates the presence of colored impurities.[8]

  • Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Q6: The yield of recovered crystals is very low.

A6: A low yield can be attributed to several factors:

  • Using Too Much Solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5][9] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and receiving flask.[4]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
1-Methoxy-2-propanol3.43.42
2213.89
49.744.81
2-Ethoxyethanol3.53.12
1910.33
52.350.06
Diethylene Glycol3.50.022
200.17
34.52.16
50.528.4
Ethylene Glycol Monomethyl Ether3.26.45
7.38.85
19.618.64
26.826.23
43.445.41
Water400.4

Data sourced from[10][11][12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the procedure for recrystallizing crude this compound using a single solvent like methanol or ethanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol-Water)

This method is useful if this compound is too soluble in a single solvent at room temperature or if "oiling out" is an issue.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Insoluble Impurities? Perform Hot Filtration troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Fails to Dissolve crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot No Crystals crystals_form->troubleshoot_no_crystals No check_purity Check Purity filter_wash->check_purity end Pure this compound troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool oiling_out->crystals_form No troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool purity_ok Purity OK? check_purity->purity_ok purity_ok->end Yes troubleshoot_purity Troubleshoot Purity purity_ok->troubleshoot_purity No troubleshoot_purity->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxyaniline (B66101). Here, you will find detailed information on identifying and removing impurities, step-by-step purification protocols, and guidance on assessing the purity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is dark brown/black. What is the cause of this discoloration and is the product still usable?

A1: this compound, which should ideally be a white to light tan crystalline powder, is prone to oxidation when exposed to air and light over time.[1][2] This oxidation process leads to the formation of colored impurities, often polymeric in nature, resulting in a dark brown or even black appearance. While the bulk of the material is likely still the desired compound, it is crucial to purify it before use, as these impurities can interfere with subsequent reactions.

Q2: What are the common impurities in commercially available or synthesized this compound?

A2: Common impurities can be categorized into two groups:

  • Synthesis-related impurities: These include unreacted starting materials, such as 2,5-dimethoxynitrobenzene, and by-products from the reduction reaction.

  • Storage-related impurities: As mentioned above, these are primarily oxidation and polymerization products that form upon exposure to air and light.

Q3: Which purification method is most suitable for my sample of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is a good first choice for removing colored impurities and small amounts of other contaminants from solid samples.

  • Vacuum Distillation is effective for purifying larger quantities and for separating from non-volatile impurities, such as polymers and salts.

  • Column Chromatography offers the highest resolution and is ideal for removing impurities with similar polarity to the product, especially when recrystallization is ineffective.[1]

  • Sublimation can be used for small-scale purification to obtain very pure crystals.[3]

Q4: How can I assess the purity of my this compound before and after purification?

A4: Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point range close to the literature value (78-80 °C) indicates high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful quantitative techniques for determining the exact purity and identifying any remaining impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Recrystallization: Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too quickly.Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Insulating the flask can help.
Recrystallization: Poor Crystal Yield Too much solvent was used. The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the solution by evaporating some of the solvent. Choose a different solvent system where the compound has lower solubility at cold temperatures.
Recrystallization: Discoloration Persists The colored impurities have similar solubility to the product. Oxidation is occurring during the heating process.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Minimize the boiling time and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography: Poor Separation The eluent system is not optimized. The column was not packed properly.Perform TLC with different solvent systems to find an eluent that gives good separation (Rf of the product around 0.3). A gradient elution may be necessary. Ensure the column is packed uniformly without any air bubbles or channels.
Distillation: Bumping/Uncontrolled Boiling The heating is uneven or too rapid.Use a stirring mechanism (magnetic stir bar) and a heating mantle for even heating. Ensure a proper vacuum is established before heating.
Distillation: Product Solidifies in Condenser The condenser water is too cold, causing the product to solidify.Use room temperature water for the condenser or do not run water through it if the ambient temperature is sufficient to induce condensation.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound. Please note that actual yields and purity will vary depending on the initial purity of the sample and the experimental execution.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Recrystallization 85-95>9870-90Simple, good for removing colored impurities.Can have lower yields due to product solubility in the mother liquor.
Vacuum Distillation 80-95>9960-85Effective for larger scales and removing non-volatile impurities.Requires specialized equipment; potential for thermal degradation if overheated.
Column Chromatography 80-95>99.550-80High resolution separation of closely related impurities.More time-consuming, requires larger volumes of solvent, and can have lower yields.
Sublimation >95>99.8VariableYields very pure product.Only suitable for small quantities and compounds that sublime readily.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)/Water

This protocol is suitable for purifying this compound that is discolored or contains minor impurities.

  • Dissolution: In a fume hood, dissolve the impure this compound (e.g., 5.0 g) in a minimal amount of hot ethanol (95%) in an Erlenmeyer flask. Heat the mixture gently on a hot plate and stir until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at low temperature.

Protocol 2: Vacuum Distillation

This method is effective for purifying larger quantities of this compound, especially from non-volatile impurities. The boiling point of this compound is 270 °C at atmospheric pressure and approximately 140 °C at 7 mmHg.[4][5]

  • Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the impure this compound and a magnetic stir bar, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Evacuation: Ensure all joints are properly sealed. Turn on the vacuum pump and allow the system to reach a stable low pressure (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gradually heat the distillation flask using the heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure. The initial fraction may contain more volatile impurities and should be discarded. The pure this compound will appear as a colorless to pale yellow liquid that may solidify in the receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Column Chromatography

This protocol is ideal for achieving very high purity by separating compounds with similar polarities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica (B1680970) gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Analysis & Product Impure Impure this compound Assess Assess Impurities (TLC, Melting Point) Impure->Assess Recrystallization Recrystallization Assess->Recrystallization Solid with Colored Impurities Distillation Vacuum Distillation Assess->Distillation Large Scale or Non-volatile Impurities Chromatography Column Chromatography Assess->Chromatography Complex Mixture or Failed Recrystallization Analysis Purity Analysis (HPLC, GC-MS, MP) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Analysis->Recrystallization Repurify Pure Pure this compound Analysis->Pure Meets Specs TroubleshootingRecrystallization Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ColoredCrystals Colored Crystals Problem->ColoredCrystals Yes Success Pure Crystals Obtained Problem->Success No SolutionOiling 1. Cool Slowly 2. Use Lower BP Solvent OilingOut->SolutionOiling SolutionYield 1. Evaporate Excess Solvent 2. Change Solvent System LowYield->SolutionYield SolutionColor 1. Use Activated Charcoal 2. Minimize Heating Time ColoredCrystals->SolutionColor SolutionOiling->Start Retry SolutionYield->Start Retry SolutionColor->Start Retry

References

Common side products in the synthesis of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the reduction of 2,5-Dimethoxynitrobenzene. The three primary reduction techniques are:

  • Catalytic Hydrogenation: This is a modern, efficient, and environmentally friendly method that utilizes a catalyst (e.g., Platinum on carbon, Palladium on carbon) and hydrogen gas to reduce the nitro group.[1]

  • Iron Powder Reduction (Béchamp Reduction): A classical method where iron filings are used as the reducing agent in an acidic medium.[1] While effective, this method generates significant iron oxide waste.

  • Sodium Sulfide (B99878) Reduction: This method employs sodium sulfide or polysulfides as the reducing agent. It is a strong reducing system but can sometimes lead to undesired side reactions.[1]

Q2: What are the general types of side products I can expect during the reduction of 2,5-Dimethoxynitrobenzene?

A2: The reduction of aromatic nitro compounds proceeds through several intermediates, which can lead to the formation of various side products. The primary intermediates are nitroso and hydroxylamine (B1172632) derivatives. These intermediates can undergo condensation reactions, particularly under basic conditions, to form dimeric impurities such as azoxy , azo , and hydrazo compounds. Incomplete reduction will result in the presence of the starting material, 2,5-Dimethoxynitrobenzene, and the nitroso or hydroxylamine intermediates in the final product.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I address them?

A: Low yields can stem from several factors depending on the synthetic method employed. Below is a breakdown of potential causes and solutions for each primary method.

Troubleshooting Low Yield in this compound Synthesis

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Iron -> Iron_Cause1; Iron_Cause1 -> Iron_Solution1; Iron -> Iron_Cause2; Iron_Cause2 -> Iron_Solution2;

Sulfide -> Sulfide_Cause1; Sulfide_Cause1 -> Sulfide_Solution1; Sulfide -> Sulfide_Cause2; Sulfide_Cause2 -> Sulfide_Solution2;

Hydrogenation -> Hydrogenation_Cause1; Hydrogenation_Cause1 -> Hydrogenation_Solution1; Hydrogenation -> Hydrogenation_Cause2; Hydrogenation_Cause2 -> Hydrogenation_Solution2; }

Caption: Troubleshooting workflow for addressing low yields.

Issue 2: Presence of Colored Impurities in the Final Product

Q: My isolated this compound is off-color (e.g., brown, red, or black). What are the likely impurities and how can I remove them?

A: The presence of color in the final product often indicates the formation of dimeric side products or polymerization.

Synthesis MethodPotential Colored Side ProductsStructureTroubleshooting and Purification
All Methods Azoxy and Azo Compounds 2,2',5,5'-Tetramethoxyazoxybenzene2,2',5,5'-TetramethoxyazobenzeneThese impurities arise from the condensation of nitroso and hydroxylamine intermediates. To minimize their formation, ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. Purification can be achieved by column chromatography on silica (B1680970) gel or alumina, or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate).
All Methods Polymerization Products Complex polymeric structuresAniline (B41778) and its derivatives can be susceptible to oxidative polymerization, especially when exposed to air and light, leading to dark, tarry substances. To prevent this, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light. Purification can be challenging, but filtration through a plug of silica gel or activated carbon can sometimes remove polymeric impurities.
Iron Powder Reduction Iron Complexes Organometallic iron complexesResidual iron salts can form colored complexes with the aniline product. Thoroughly wash the product with a dilute acid solution (e.g., HCl) followed by a base wash (e.g., NaHCO3 solution) during the work-up to remove iron impurities.

General Workflow for Purification of this compound

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Caption: General purification workflow for this compound.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound via different reduction methods. These are intended as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Catalytic Hydrogenation
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Caption: Experimental workflow for catalytic hydrogenation.

Methodology:

  • In a hydrogenation vessel, dissolve 2,5-Dimethoxynitrobenzene in a suitable solvent such as ethanol or ethyl acetate (B1210297).

  • Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (typically 1-5 mol%).

  • Seal the vessel and purge several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization, column chromatography, or vacuum distillation.

Iron Powder Reduction

Methodology:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add water and a catalytic amount of hydrochloric acid or acetic acid.

  • Heat the acidic water to reflux and add fine iron powder in portions.

  • Dissolve 2,5-Dimethoxynitrobenzene in a suitable solvent (e.g., ethanol) and add it dropwise to the refluxing mixture of iron and acidic water.

  • Maintain vigorous stirring and reflux for the duration of the reaction (typically several hours).

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and make it basic by adding a concentrated solution of sodium carbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Sodium Sulfide Reduction

Methodology:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. In some procedures, elemental sulfur is added to form sodium polysulfide.

  • Dissolve 2,5-Dimethoxynitrobenzene in a water-miscible solvent like ethanol and add it to the sulfide solution.

  • Heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethoxyaniline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,5-Dimethoxyaniline (B66101) (PDMA).

Troubleshooting Guide

This guide addresses common issues encountered during the chemical and electrochemical polymerization of this compound.

Issue Potential Causes Recommended Solutions
Low Polymer Yield (Chemical Polymerization) 1. Incomplete Monomer Oxidation: The oxidant-to-monomer ratio may be too low. 2. Suboptimal Reaction Temperature: Temperatures that are too high or too low can affect the reaction rate and yield. 3. Impurities in Monomer or Reagents: Impurities can interfere with the polymerization process.[1] 4. Inadequate Reaction Time: The polymerization may not have been allowed to proceed to completion.[1]1. Optimize Oxidant-to-Monomer Ratio: Increase the molar ratio of the oxidant (e.g., ammonium (B1175870) persulfate) to the monomer. A ratio of 1.25 is often found to be optimal for aniline (B41778) polymerization.[2] 2. Control Reaction Temperature: For chemical polymerization with ammonium persulfate, maintaining a low temperature (0–5°C) is crucial.[1] 3. Purify Monomer and Reagents: Use freshly distilled or sublimed this compound and high-purity reagents.[1] 4. Increase Reaction Time: Extend the stirring time after the addition of the oxidant to ensure the reaction is complete.[1]
Poor Film Quality (Electrochemical Polymerization) 1. Incorrect Applied Potential: The potential may be too high, leading to over-oxidation and degradation of the polymer, or too low, resulting in slow and uneven deposition. 2. Inappropriate Electrolyte Concentration or Type: The choice and concentration of the acid electrolyte significantly impact film adhesion and morphology.[3] 3. Substrate Contamination: A dirty or improperly cleaned substrate will lead to poor film adhesion.[4]1. Optimize Applied Potential: Experiment with a range of constant potentials or cyclic voltammetry scans to find the optimal deposition conditions. A constant potential of 1.2 V has been used successfully.[3] 2. Select Appropriate Electrolyte: Oxalic acid has been shown to improve the adhesion of the polymer film to the substrate compared to mineral acids like HCl and H2SO4.[3] Ensure the acid concentration is sufficient to maintain a low pH. 3. Thoroughly Clean the Substrate: Clean the substrate (e.g., ITO glass) with solvents like acetone (B3395972) and deionized water before polymerization.[4]
Low Electrical Conductivity 1. Insufficient Doping: The polymer may not be adequately protonated by the acid. 2. Over-oxidation: Excessive oxidant or a too-high applied potential can lead to the formation of non-conductive pernigraniline segments. 3. Presence of Methoxy (B1213986) Groups: The methoxy groups in the polymer backbone can lead to localization of polaronic charges, inherently lowering the conductivity compared to unsubstituted polyaniline.[1]1. Ensure Sufficient Acid Concentration: Use an adequate concentration of a strong acid (e.g., 1 M HCl) during synthesis and/or post-synthesis doping.[1] 2. Control Oxidant-to-Monomer Ratio: Avoid an excessive oxidant-to-monomer ratio. For electrochemical polymerization, carefully control the upper potential limit. 3. Consider Copolymerization: Copolymerizing with aniline can increase the conductivity of the resulting polymer.[1]
Poor Solubility of the Polymer 1. High Molecular Weight or Cross-linking: The polymer chains may be too long or cross-linked, reducing their interaction with solvents. 2. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the polymer.1. Control Polymerization Conditions: Adjusting the monomer concentration and reaction time can influence the molecular weight. 2. Use Appropriate Solvents: The base form of poly(this compound) is soluble in many common organic solvents such as chloroform, dichloromethane, THF, DMSO, and DMF.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical color change observed during the chemical polymerization of this compound?

A1: During the chemical oxidative polymerization using an oxidant like ammonium persulfate in an acidic medium, a deep blue color typically develops rapidly upon addition of the oxidant.[1] As the reaction progresses, a blue precipitate of the polymer will gradually form.[1]

Q2: How can I purify the synthesized poly(this compound)?

A2: After chemical polymerization, the polymer precipitate should be collected by filtration and washed extensively with the acidic solution used for the polymerization (e.g., 1 M HCl) until the filtrate becomes colorless.[1] To obtain the emeraldine (B8112657) base form, the polymer can be treated with a 0.1 M ammonium hydroxide (B78521) solution.[1]

Q3: What are the key differences between using ammonium persulfate and ferric chloride as oxidants?

A3: While both are effective oxidants, the choice can influence the morphology and properties of the resulting polymer. For some polyaniline derivatives, ammonium persulfate has been observed to produce more uniform microparticles compared to ferric chloride.[5] The reaction kinetics and the potential for side reactions may also differ.

Q4: What is the role of the acid in the polymerization reaction?

A4: The acid serves two primary roles. First, it protonates the aniline monomer, which is a necessary step for the polymerization to proceed. Second, it acts as a dopant for the resulting polymer, protonating the imine nitrogens in the polymer backbone and rendering it electrically conductive. The type of acid can also influence the polymer's morphology and adhesion to substrates in electrochemical polymerization.[3]

Q5: Can I control the molecular weight of the poly(this compound)?

A5: The molecular weight of the polymer is influenced by several factors, including the monomer concentration, the oxidant-to-monomer ratio, the reaction temperature, and the reaction time. Generally, lower temperatures and controlled addition of the oxidant can lead to higher molecular weight polymers. The intrinsic viscosity of poly(this compound) has been found to be lower than that of unsubstituted polyaniline, suggesting a lower molecular weight under similar synthesis conditions.[1]

Quantitative Data Summary

Table 1: Comparison of Solvents for Poly(this compound) Base

SolventSolubilityReference
Chloroform (CHCl3)Soluble[1]
Dichloromethane (CH2Cl2)Soluble[1]
N-Methyl-2-pyrrolidone (NMP)Soluble[1]
Dimethylformamide (DMF)Moderately Soluble[1]
Dimethyl sulfoxide (B87167) (DMSO)Moderately Soluble[1]
Tetrahydrofuran (THF)Moderately Soluble[1]
Ethanol (EtOH)Moderately Soluble[1]
Methanol (MeOH)Moderately Soluble[1]
Concentrated Sulfuric Acid (H2SO4)Completely Soluble[1]

Table 2: Influence of Acid Electrolyte on Electrochemical Deposition and Properties

Acid ElectrolyteKey ObservationsReference
Oxalic AcidHigher adhesion of the polymer film to the substrate.[3]
Hydrochloric Acid (HCl)Can be used for successful polymerization.[6]
Sulfuric Acid (H2SO4)Can be used for successful polymerization.[3]

Experimental Protocols

Protocol 1: Chemical Polymerization of this compound

This protocol describes a typical chemical oxidative polymerization using ammonium persulfate as the oxidant.

Materials:

  • This compound (sublimed or freshly purified)[1]

  • Ammonium persulfate ((NH4)2S2O8)

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH4OH), 0.1 M

  • Deionized water

  • Conical flask, magnetic stirrer, Buchner funnel, and filter paper

Procedure:

  • In a 100 mL conical flask, dissolve the desired amount of this compound in 1 M HCl.

  • Cool the solution to 0–5°C in an ice bath with continuous stirring.[1]

  • In a separate beaker, dissolve the required amount of ammonium persulfate in 1 M HCl and pre-chill the solution to 0–5°C.

  • Slowly add the pre-chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of approximately 25 minutes.[1] A deep blue color should develop rapidly.[1]

  • Continue stirring the reaction mixture at 0–5°C for an additional 4 hours. A blue precipitate will form.[1]

  • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with 1 M HCl until the filtrate is colorless.[1]

  • (Optional: To obtain the emeraldine base) Suspend the filtered polymer in 0.1 M NH4OH solution and stir for 1-2 hours.

  • Filter the polymer again and wash with deionized water until the washings are neutral.

  • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60°C).

Protocol 2: Electrochemical Polymerization of this compound on ITO Glass

This protocol outlines the electrochemical deposition of a poly(this compound) film on an Indium Tin Oxide (ITO) coated glass substrate.

Materials:

  • This compound

  • Oxalic acid

  • Deionized water

  • Acetone

  • ITO coated glass slides

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (ITO as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

Procedure:

  • Clean the ITO coated glass substrate by sonicating in acetone and then deionized water, followed by drying under a stream of nitrogen.[4]

  • Prepare the electrolyte solution by dissolving 0.125 M this compound in 1.0 M oxalic acid.[3][4]

  • Set up the three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Deposit the polymer film potentiostatically by applying a constant potential of 1.2 V (vs. Ag/AgCl) for a desired duration (e.g., 10 minutes).[3][4] Alternatively, the film can be grown by cycling the potential between -0.5 V and +0.5 V (vs. Ag/AgCl) for a set number of cycles.[4]

  • After deposition, rinse the polymer-coated ITO slide with deionized water to remove any unreacted monomer and electrolyte.

  • Dry the film under a gentle stream of nitrogen.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Polymer Yield Start Start: Low Polymer Yield CheckPurity Check Monomer and Reagent Purity Start->CheckPurity Purify Action: Purify Monomer (sublimation/distillation) CheckPurity->Purify Impure CheckRatio Check Oxidant-to-Monomer Ratio CheckPurity->CheckRatio Pure Purify->CheckRatio AdjustRatio Action: Increase Oxidant Ratio (e.g., to 1.25) CheckRatio->AdjustRatio Too Low CheckTemp Check Reaction Temperature CheckRatio->CheckTemp Optimal AdjustRatio->CheckTemp AdjustTemp Action: Maintain Low Temp (0-5 °C) CheckTemp->AdjustTemp Incorrect CheckTime Check Reaction Time CheckTemp->CheckTime Correct AdjustTemp->CheckTime IncreaseTime Action: Increase Stirring Time Post-Addition CheckTime->IncreaseTime Too Short End End: Improved Yield CheckTime->End Sufficient IncreaseTime->End ChemicalPolymerizationWorkflow Chemical Polymerization Workflow Start Start DissolveMonomer Dissolve this compound in 1 M HCl Start->DissolveMonomer CoolMonomer Cool Monomer Solution to 0-5 °C DissolveMonomer->CoolMonomer AddOxidant Slowly Add Oxidant to Monomer Solution CoolMonomer->AddOxidant PrepareOxidant Prepare and Pre-chill Ammonium Persulfate in 1 M HCl PrepareOxidant->AddOxidant React Stir at 0-5 °C for 4 hours (Polymer Precipitates) AddOxidant->React Filter Filter the Precipitate React->Filter Wash Wash with 1 M HCl Filter->Wash Dry Dry the Polymer Wash->Dry End End: Purified Polymer Dry->End

References

Technical Support Center: 2,5-Dimethoxyaniline Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,5-Dimethoxyaniline during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white to brown. What happened?

A1: The discoloration of this compound is a common indicator of oxidation.[1] Aromatic amines, particularly those with electron-donating groups like methoxy (B1213986) groups, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. This process leads to the formation of colored impurities, which can compromise the purity and reactivity of the compound in your experiments.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and moisture. The recommended storage conditions are in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen or argon.[2][3][4] Storing the compound in a tightly sealed container is essential. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Can I still use my discolored this compound?

A3: The use of discolored this compound is generally not recommended for applications requiring high purity, as the colored impurities can lead to unexpected side reactions, lower yields, and difficulty in purification of the desired product. For less sensitive applications, the material might still be usable, but it is advisable to first assess its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Are there any chemical additives I can use to prevent the oxidation of this compound during storage?

A4: Yes, the addition of antioxidants can help to inhibit the oxidation of aromatic amines. Common antioxidants used for this purpose include Butylated Hydroxytoluene (BHT) and Ascorbic Acid. These compounds act as radical scavengers, interrupting the oxidation chain reaction. However, the choice and concentration of the antioxidant should be carefully considered based on the intended downstream application to avoid any interference.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid discoloration of this compound upon opening a new bottle. Exposure to air and light during handling and storage.Immediately transfer the material to a glovebox or handle it under a stream of inert gas. Store the container tightly sealed with paraffin (B1166041) film and place it inside a secondary container with a desiccant.
Inconsistent results in reactions using this compound from the same batch. Non-homogenous degradation of the material. The top layer might be more oxidized.Before use, ensure the material is homogenous. If discoloration is observed, it is best to purify the material by recrystallization or chromatography before use.
Formation of insoluble particles in solutions of this compound. Polymerization or formation of highly oxidized, insoluble degradation products.Filter the solution before use. However, this indicates significant degradation, and using a fresh, pure batch of this compound is highly recommended.

Data on Storage Conditions and Antioxidant Efficacy

The following tables provide illustrative data on the stability of this compound under various storage conditions and the effectiveness of different antioxidants. This data is intended to serve as a guideline for researchers.

Table 1: Effect of Storage Conditions on the Purity of this compound over 6 Months

Storage ConditionPurity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
Ambient, Exposed to Light & Air95.288.579.1
Ambient, Dark, Exposed to Air98.196.394.0
Refrigerated (2-8 °C), Dark, Air99.298.898.1
Refrigerated (2-8 °C), Dark, Inert Gas (N₂) >99.8 >99.8 >99.8

Table 2: Efficacy of Antioxidants in Preventing Oxidation of this compound (Stored at Ambient Temperature, Exposed to Air and Light for 3 months)

Antioxidant (Concentration)Purity (%) after 3 months
None (Control)88.5
BHT (0.1% w/w)97.2
Ascorbic Acid (0.1% w/w)96.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Heat the solution at 60 °C for 24 hours.

  • Neutralize with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

  • Heat the solution at 60 °C for 24 hours.

  • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Keep a solid sample of this compound in an oven at 105 °C for 48 hours.

  • Dissolve a known amount of the stressed sample in the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Dilute for HPLC analysis.

Visualizations

Oxidation_Pathway DMA This compound Radical_Cation Radical Cation DMA->Radical_Cation Oxidation (O₂, Light, Heat) Dimer Dimerization Products (Colored Impurities) Radical_Cation->Dimer Quinone_Imine Quinone-imine Intermediates Radical_Cation->Quinone_Imine Polymer Polymeric Products (Insoluble) Quinone_Imine->Polymer

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Ideal Storage Cool, Dark, Dry Inert Atmosphere (N₂/Ar) Purity Check HPLC / GC-MS Analysis Ideal Storage->Purity Check Suboptimal Storage Ambient, Air, Light Suboptimal Storage->Purity Check Forced Degradation Stress Studies (Acid, Base, Oxidative, etc.) Purity Check->Forced Degradation Decision Use or Purify/Discard? Purity Check->Decision Impurity ID Identify Degradation Products (MS) Forced Degradation->Impurity ID 2,5-DMA_Sample This compound 2,5-DMA_Sample->Ideal Storage 2,5-DMA_Sample->Suboptimal Storage

Caption: Workflow for storage and stability assessment.

Troubleshooting_Logic Start Discolored 2,5-DMA? Check_Storage Review Storage Conditions Start->Check_Storage Purity_Analysis Perform Purity Analysis (HPLC) Check_Storage->Purity_Analysis Improve_Storage Implement Proper Storage (Inert gas, cool, dark) Check_Storage->Improve_Storage High_Purity Purity > 98%? Purity_Analysis->High_Purity Use Proceed with Caution (Consider Purification) High_Purity->Use Yes Discard Discard and Use Fresh Stock High_Purity->Discard No

Caption: Troubleshooting logic for discolored this compound.

References

Technical Support Center: Poly(2,5-dimethoxyaniline) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of poly(2,5-dimethoxyaniline) (PDMA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with PDMA.

Question 1: Why is my poly(this compound) not dissolving?

Answer: The insolubility of poly(this compound) in common organic solvents is a well-known challenge that can stem from several factors:

  • Polymer Chain Rigidity and Packing: Polyaniline and its derivatives have rigid backbones, which can lead to strong intermolecular interactions and efficient chain packing. This makes it difficult for solvent molecules to penetrate and solvate the polymer chains.[1]

  • Degree of Polymerization (Molecular Weight): Generally, the solubility of polymers decreases as their molecular weight increases.[1] High molecular weight PDMA will be more difficult to dissolve.

  • Cross-linking: During synthesis or subsequent processing, cross-linking reactions can occur, particularly involving the methoxy (B1213986) groups, which can render the polymer insoluble.[2]

  • Doping State: The protonated (doped) emeraldine (B8112657) salt form of PDMA is often less soluble in common organic solvents than its corresponding emeraldine base form.[2]

Question 2: What are the best solvents for dissolving PDMA?

Answer: The choice of solvent is critical. The emeraldine base form of PDMA shows significantly better solubility in a range of organic solvents compared to the salt form.[2]

Question 3: I've tried the recommended solvents, but my PDMA powder is still not dissolving. What can I do?

Answer: If you are still facing issues, consider the following troubleshooting steps:

  • Ensure it is the Emeraldine Base Form: If you have the emeraldine salt, you must first de-dope it to the emeraldine base to achieve solubility in organic solvents. This is typically done by treating the polymer with an aqueous ammonia (B1221849) solution.

  • Increase Temperature: Gently heating the solvent/polymer mixture can increase the kinetic energy of the solvent molecules, helping them to overcome the intermolecular forces within the polymer.[1]

  • Use Mechanical Agitation: Continuous stirring or sonication can help break up polymer aggregates and facilitate the interaction between the polymer chains and the solvent.

  • Allow Sufficient Time: The dissolution of polymers can be a slow process.[1] Allow the mixture to stir for an extended period (several hours to overnight) to ensure maximum dissolution.

  • Check for Degradation: If the polymer has been stored for a long time or under improper conditions, it may have undergone cross-linking or degradation, affecting its solubility.

Question 4: Can the synthesis method affect the solubility of the final PDMA product?

Answer: Absolutely. The conditions during polymerization play a crucial role in the properties of the resulting polymer, including its solubility.

  • Oxidant Choice: The type and ratio of oxidants used during chemical oxidative polymerization can control the molecular ordering and, consequently, the solubility of the PDMA.[3]

  • Dopant Acid: In electrochemical synthesis, the choice of the acid used as the supporting electrolyte (e.g., oxalic acid, HCl, H₂SO₄) can influence the morphology and properties of the polymer film.[4][5] For instance, using dibasic oxalic acid has been shown to improve the adhesion of polyaniline on substrates compared to mineral acids like HCl and H₂SO₄.[6]

  • Copolymerization: Synthesizing copolymers of This compound (B66101) with aniline (B41778) can produce polymers with enhanced solubility, particularly in solvents like NMP, DMF, and DMSO.[2][3]

Quantitative Data: PDMA Solubility

The following table summarizes the reported solubility of poly(this compound) in various solvents. This data primarily pertains to the emeraldine base form of the homopolymer.

SolventChemical FormulaSolubilityReference
N-Methyl-2-pyrrolidoneC₅H₉NOSoluble[2]
ChloroformCHCl₃Quite Soluble[2]
DichloromethaneCH₂Cl₂Quite Soluble[2]
DimethylformamideC₃H₇NOModerately Soluble[2]
Dimethyl SulfoxideC₂H₆OSModerately Soluble[2]
TetrahydrofuranC₄H₈OModerately Soluble[2]
EthanolC₂H₅OHModerately Soluble[2]
MethanolCH₃OHModerately Soluble[2]
Concentrated Sulfuric AcidH₂SO₄Completely Soluble[2]

Experimental Protocols

Protocol 1: General Procedure for Dissolving PDMA Powder (Emeraldine Base)

  • Weighing: Accurately weigh the desired amount of PDMA powder (in its emeraldine base form).

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., NMP, CHCl₃) to a clean, dry flask equipped with a magnetic stir bar.

  • Dispersion: While stirring, slowly add the PDMA powder to the solvent to prevent clumping.

  • Dissolution: Continue stirring the suspension at room temperature. If dissolution is slow, the mixture can be gently heated (e.g., to 40-60°C) with continuous stirring. Sonication in a bath can also be used to aid dissolution.

  • Filtration: Once the polymer appears to be dissolved, it is advisable to filter the solution through a small-pore filter (e.g., 0.45 µm PTFE) to remove any insoluble microgels or particulate matter.

Protocol 2: Chemical Synthesis of Soluble PDMA

This protocol is adapted from the chemical oxidative polymerization method described in the literature to yield a soluble form of PDMA.[2]

  • Monomer Preparation: Dissolve the required amount of this compound monomer in 1 M HCl in a conical flask.

  • Cooling: Cool the solution to a temperature of 0–5°C in an ice bath.

  • Oxidant Preparation: In a separate beaker, dissolve the initiator, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in 1 M HCl.

  • Polymerization: Slowly add the ammonium persulfate solution to the cooled monomer solution while stirring vigorously. Maintain the temperature at 0–5°C throughout the reaction.

  • Reaction Completion: Allow the reaction to proceed for several hours. The formation of a dark precipitate indicates polymer formation.

  • Isolation: Collect the polymer precipitate by filtration and wash it extensively with 1 M HCl and then with distilled water to remove unreacted monomer and initiator.

  • Conversion to Base: To obtain the soluble emeraldine base, suspend the polymer salt in a 0.1 M aqueous ammonia solution and stir for several hours.

  • Final Washing and Drying: Filter the resulting emeraldine base polymer, wash it with distilled water until the filtrate is neutral, and then wash with methanol. Dry the final product under vacuum.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of PDMA.

G cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_enhance Enhancement Techniques cluster_resynthesis Advanced Options cluster_end End start PDMA Fails to Dissolve check_form Is the PDMA in the Emeraldine Base form? start->check_form check_solvent Are you using a recommended solvent? (e.g., NMP, CHCl3) check_form->check_solvent Yes convert_base Convert to Emeraldine Base (Treat with NH4OH) check_form->convert_base No change_solvent Switch to a stronger solvent (e.g., NMP or conc. H2SO4) check_solvent->change_solvent No enhance_methods Apply Physical Methods check_solvent->enhance_methods Yes convert_base->check_form change_solvent->enhance_methods sonicate Sonication enhance_methods->sonicate heat Gentle Heating (40-60°C) enhance_methods->heat stir Prolonged Stirring enhance_methods->stir still_insoluble Still Insoluble? sonicate->still_insoluble heat->still_insoluble stir->still_insoluble resynthesize Consider Resynthesis: - Copolymerize with aniline - Modify synthesis conditions still_insoluble->resynthesize Yes soluble PDMA Dissolved still_insoluble->soluble No resynthesize->soluble

Caption: Troubleshooting workflow for dissolving poly(this compound).

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethoxyaniline for industrial use. The following sections detail troubleshooting for common issues, frequently asked questions, and a detailed experimental protocol for the preferred industrial synthesis method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the industrial-scale synthesis of this compound, primarily focusing on the catalytic hydrogenation of 2,5-dimethoxynitrobenzene.

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Incomplete reaction or low conversion of 2,5-dimethoxynitrobenzene - Inactive or poisoned catalyst- Insufficient hydrogen pressure- Low reaction temperature- Poor mixing/agitation- Catalyst: Ensure the catalyst is fresh or properly regenerated. Check for potential catalyst poisons in the starting material or solvent.- Pressure: Verify and maintain the recommended hydrogen pressure throughout the reaction.[1]- Temperature: Ensure the reaction temperature is within the optimal range (90-100°C).[1]- Mixing: Increase agitation speed to ensure good contact between the catalyst, reactants, and hydrogen.
SYN-002 Low purity of the final this compound product - Presence of unreacted starting material- Formation of byproducts due to over-reduction or side reactions- Inefficient purification process- Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or GC to ensure complete conversion of the starting material.- Reaction Conditions: Optimize reaction time and temperature to minimize byproduct formation.- Purification: Review and optimize the purification steps, such as distillation and crystallization, to effectively remove impurities.[1]
SYN-003 Difficulty in catalyst filtration and recycling - Catalyst fines formation- Catalyst deactivation leading to agglomeration- Filtration: Employ a membrane filtration system to efficiently separate and recover the catalyst.[1] Consider using ceramic membranes for their durability.[1]- Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent deactivation. Ensure proper washing and drying procedures if regenerating the catalyst.
SYN-004 Coloration of the final product - Oxidation of the aniline (B41778) product- Presence of colored impurities from starting materials or byproducts- Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Purification: Employ activated carbon treatment during the purification process to remove colored impurities.
SYN-005 Solvent loss and environmental concerns - Evaporation of solvent during reaction and workup- Closed System: Operate in a closed system to minimize solvent evaporation.- Solvent Recovery: Implement a solvent recovery system (e.g., distillation) to recycle the solvent for subsequent batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the industrial synthesis of this compound?

A1: The most prevalent and efficient method for industrial-scale production is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene.[1] This method is preferred over older techniques like iron powder or sodium sulfide (B99878) reduction due to its higher efficiency, potential for continuous production, and more environmentally friendly nature.[1]

Q2: What are the key reaction parameters to control during the catalytic hydrogenation process?

A2: The critical parameters to monitor and control are:

  • Temperature: Typically maintained between 90-100°C.[1]

  • Hydrogen Pressure: Controlled at approximately 1.0 MPa.[1]

  • Catalyst Loading: A suitable catalyst-to-substrate ratio is crucial for reaction efficiency.

  • Agitation: Vigorous stirring is necessary to ensure proper mixing of the three-phase system (solid catalyst, liquid reactants/solvent, and gaseous hydrogen).

Q3: What type of catalyst is typically used for the hydrogenation of 2,5-dimethoxynitrobenzene?

A3: A common and effective catalyst is platinum on carbon (Pt/C).[1] The particle size and loading of the platinum on the carbon support can influence the reaction rate and selectivity.

Q4: What are the main safety concerns when scaling up the synthesis of this compound?

A4: Key safety considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. Proper handling procedures, leak detection, and adequate ventilation are essential.

  • Catalyst Handling: Some hydrogenation catalysts, particularly when dry and finely divided, can be pyrophoric (ignite spontaneously in air). Handle catalysts under a wet or inert atmosphere.

  • Exothermic Reaction: The hydrogenation reaction is exothermic. A robust cooling system is necessary to control the reaction temperature and prevent thermal runaway.[2]

  • Toxicity: this compound is a toxic compound that can cause skin and mucous membrane irritation.[3] Appropriate personal protective equipment (PPE) should be worn, and exposure should be minimized.[3][4]

Q5: How can the catalyst be efficiently recovered and reused in an industrial setting?

A5: For efficient catalyst recovery and reuse, a continuous process can employ a membrane filtration system.[1] This allows for the separation of the catalyst from the reaction mixture, which can then be recycled back into the reactor. This approach is beneficial for both cost-effectiveness and reducing waste.[1]

Experimental Protocol: Continuous Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene

This protocol describes a continuous process for the industrial-scale synthesis of this compound.

1. Raw Material Preparation:

  • A solution of 2,5-dimethoxynitrobenzene in methanol (B129727) is prepared. A typical ratio is 1250 kg of 2,5-dimethoxynitrobenzene to 5000 kg of methanol.[1]

2. Reaction Setup:

  • The reaction is carried out in a series of hydrogenation reactors.

  • The initial charge of the primary reactor includes the raw material solution and the Pt/C catalyst (e.g., 125 kg of 10 nm Pt/C).[1]

3. Hydrogenation:

  • The system is purged first with nitrogen and then with hydrogen.[1]

  • The reaction mixture is heated to 90-100°C with stirring.[1]

  • The raw material solution is continuously pumped into the primary reactor at a defined flow rate (e.g., 6000 L/h).[1]

  • Hydrogen is introduced to maintain a pressure of 1.0 MPa.[1]

  • Additional catalyst may be added periodically (e.g., 2.5 kg every 3 hours).[1]

  • The reaction mixture overflows from the primary reactor into a secondary reactor to ensure complete conversion.

4. Catalyst Separation:

  • The reaction mixture from the final reactor is passed through a membrane filtration system (e.g., ceramic membranes with a 2 nm average pore size) to separate the catalyst.[1]

  • The recovered catalyst is recycled back to the catalyst feeding tank.[1]

5. Product Isolation and Purification:

  • The catalyst-free solution (reduced liquid) is transferred to a distillation vessel to remove the methanol solvent.[1]

  • The resulting crude this compound is then transferred to a crystallization vessel for purification.

  • The purified product is isolated, for instance, by filtration, and then dried.

Quantitative Data Summary:

ParameterValueReference
Starting Material to Solvent Ratio 1:4 (w/w) 2,5-dimethoxynitrobenzene to methanol[1]
Reaction Temperature 90-100°C[1]
Hydrogen Pressure 1.0 MPa[1]
Catalyst Pt/C (10 nm particle size)[1]
Final Product Purity 99.9%[1]
Production Capacity (Example) 950 kg/h [1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification Raw_Materials 2,5-Dimethoxynitrobenzene + Methanol Reactor Hydrogenation Reactor (Pt/C, 90-100°C, 1.0 MPa) Raw_Materials->Reactor Filtration Membrane Filtration Reactor->Filtration H2 Hydrogen Gas H2->Reactor Distillation Methanol Removal (Distillation) Filtration->Distillation Product Stream Catalyst_Recycle Catalyst Recycle Filtration->Catalyst_Recycle Catalyst Crystallization Crystallization Distillation->Crystallization Final_Product This compound Crystallization->Final_Product Catalyst_Recycle->Reactor Troubleshooting_Logic Start Low Product Purity Check_Conversion Check Reaction Conversion (HPLC/GC) Start->Check_Conversion Check_Purification Review Purification Process Start->Check_Purification Incomplete Incomplete Conversion Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Optimize_Purification Optimize Purification: - Distillation Parameters - Crystallization Solvent/Temp Check_Purification->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions: - Temperature - Pressure - Catalyst Activity Incomplete->Optimize_Reaction Solution Improved Purity Optimize_Reaction->Solution Optimize_Purification->Solution

References

Catalyst selection for the reduction of 2,5-dimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 2,5-Dimethoxynitrobenzene

Welcome to the technical support center for the catalytic reduction of 2,5-dimethoxynitrobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of 2,5-dimethoxynitrobenzene to 2,5-dimethoxyaniline (B66101)?

A1: The most prevalent and effective catalysts for this transformation are noble metal catalysts, particularly Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C).[1] Raney Nickel is another common choice, especially if the substrate contains sensitive functional groups like halogens that could be removed by Pd/C.[1] For industrial-scale synthesis of related compounds like 4-chloro-2,5-dimethoxyaniline, modified platinum-on-carbon catalysts (e.g., sulfited Pt/C) are often employed to enhance selectivity and prevent side reactions.[2][3]

Q2: What are the typical reaction conditions for this catalytic hydrogenation?

A2: Reaction conditions can vary based on the chosen catalyst and scale. Generally, the reaction is performed using hydrogen gas (H₂) as the reductant in a suitable solvent like ethanol, methanol, or ethyl acetate. Temperatures may range from ambient to elevated (e.g., 80-110°C), and pressures can range from atmospheric to high pressure (5-50 atm).[2][3] The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: Can I use other reducing agents besides catalytic hydrogenation?

A3: Yes, other methods exist, although they may have drawbacks. Metal/acid combinations like Iron (Fe) in acetic acid or Tin (Sn) in hydrochloric acid are classic methods for nitroarene reduction.[4] However, these stoichiometric reductions often require harsh acidic conditions and a basic workup, generating significant metallic waste, which can complicate purification.[4][5] Transfer hydrogenation using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., supported Nickel or Pd/C) is a viable alternative to using pressurized hydrogen gas.[6]

Q4: My starting material is 4-chloro-2,5-dimethoxynitrobenzene. Are there any special considerations?

A4: Yes. When reducing a halogenated nitroarene, dehalogenation (loss of the chlorine atom) is a significant potential side reaction, especially when using standard Pd/C catalysts.[1] To minimize this, you can:

  • Use a less reactive catalyst like Raney Nickel.[1]

  • Employ a modified or "poisoned" catalyst, such as a sulfited Pt/C catalyst, which is specifically designed to reduce the nitro group selectively.[2][3]

  • Carefully control reaction conditions (lower temperature, lower pressure, shorter reaction time).

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of 2,5-dimethoxynitrobenzene.

Issue 1: Incomplete or Slow Reaction
Potential Cause Recommended Solution
Inactive Catalyst The catalyst may be old, improperly stored, or poisoned. Use fresh catalyst from a reputable supplier. For pyrophoric catalysts like Raney Ni or dry Pd/C, ensure they were handled under an inert atmosphere.
Insufficient Hydrogen Ensure the system is properly sealed and that there is an adequate supply of hydrogen gas. For transfer hydrogenation, ensure the correct stoichiometry of the hydrogen donor (e.g., hydrazine hydrate) is used.
Low Temperature/Pressure Some catalytic systems require higher energy input. Gradually increase the reaction temperature or hydrogen pressure within safe operational limits for your equipment. A typical range for Pt/C catalyzed reductions of similar compounds is 80-110°C and 5-50 atm.[3]
Solvent Issues The substrate may not be fully dissolved in the chosen solvent. Ensure complete dissolution or switch to a more suitable solvent (e.g., ethanol, methanol, THF).
Issue 2: Low Yield or Formation of Side Products
Potential Cause Recommended Solution
Formation of Intermediates The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.[4][7] If these accumulate, they can form side products like azoxy or azo compounds. Ensure sufficient catalyst loading and reaction time to drive the reaction to completion.
Over-reduction/Side Reactions For halogenated substrates, dehalogenation can be a major issue leading to the formation of this compound instead of the desired chloro-substituted product. Use a selective catalyst like Raney Nickel or a modified Pt/C catalyst.[1][2]
Product Degradation The resulting aniline (B41778) product can be sensitive to oxidation, especially at high temperatures or if exposed to air for prolonged periods. Work up the reaction promptly after completion and consider blanketing the product with an inert gas like nitrogen or argon.
Using an Incorrect Reducing Agent Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds as they tend to produce azo compounds as the major product.[1] Sodium sulfide (B99878) (Na₂S) may lead to nucleophilic substitution of other groups (like chlorine) instead of nitro reduction.[8]

Visualized Guides and Workflows

Troubleshooting Decision Tree

G start Problem with Reduction q1 Is the reaction starting? (Check TLC/HPLC) start->q1 q2 Is the yield low or are there multiple spots on TLC? q1->q2 Yes no_reaction No or Slow Reaction q1->no_reaction No low_yield Low Yield / Side Products q2->low_yield c1 Check Catalyst Activity (Use fresh catalyst) no_reaction->c1 c2 Check H2 Source (Pressure, Donor Stoichiometry) no_reaction->c2 c3 Increase Temperature or Pressure no_reaction->c3 c4 Check for Intermediates (Azo/Azoxy Compounds) low_yield->c4 c5 Check for Dehalogenation (If applicable) low_yield->c5 c6 Consider Product Oxidation low_yield->c6 s4 Increase reaction time or catalyst loading. c4->s4 s5 Switch to a more selective catalyst (e.g., Raney Ni, modified Pt/C). c5->s5 s6 Work up reaction promptly under inert atmosphere. c6->s6 G cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation prep1 Charge reactor with substrate and solvent (e.g., Ethanol) prep2 Sparge with inert gas (N2 or Ar) prep1->prep2 prep3 Add catalyst (e.g., Pd/C) under inert atmosphere prep2->prep3 react1 Seal reactor prep3->react1 react2 Purge system with H2 gas react1->react2 react3 Pressurize with H2 to desired pressure react2->react3 react4 Heat to target temperature and stir vigorously react3->react4 react5 Monitor reaction by TLC or HPLC react4->react5 workup1 Cool to RT and vent H2 react5->workup1 workup2 Purge with inert gas workup1->workup2 workup3 Filter catalyst through Celite® workup2->workup3 workup4 Rinse filter pad with solvent workup3->workup4 workup5 Concentrate filtrate under reduced pressure workup4->workup5 workup6 Purify crude product (Recrystallization/Chromatography) workup5->workup6

References

Technical Support Center: Overcoming Challenges in the Diazotization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diazotization of substituted anilines. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during a diazotization reaction?

A1: Temperature control is the most critical parameter. Diazonium salts are typically unstable and can decompose rapidly at elevated temperatures.[1][2][3][4] It is crucial to maintain the reaction temperature between 0-5 °C to prevent the premature decomposition of the diazonium salt and minimize the formation of byproducts such as phenols.[1][2]

Q2: How can I confirm that the diazotization is complete?

A2: The presence of excess nitrous acid indicates that all the aniline (B41778) has been consumed. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[1][2]

Q3: What are the common side reactions in diazotization, and how can they be minimized?

A3: Common side reactions include:

  • Phenol Formation: This occurs if the diazonium salt solution warms up, leading to its decomposition. Maintaining a low temperature (0-5 °C) is essential to prevent this.[1]

  • Azo Coupling: This is more prevalent with electron-rich anilines where the formed diazonium salt can react with unreacted aniline.[1] To minimize this, the sodium nitrite (B80452) solution should be added slowly to the acidic aniline solution to ensure that the concentration of free aniline is always low. Using a sufficient excess of acid also helps by ensuring the aniline is fully protonated.[5]

  • Triazene Formation: In solutions with low acid concentration, diazonium ions can react with unreacted aniline to form triazenes. Maintaining a sufficiently acidic environment is key to suppressing this side reaction.[5]

Q4: How do substituents on the aniline ring affect the diazotization reaction?

A4: Substituents have a significant impact on the reactivity of the aniline and the stability of the resulting diazonium salt:

  • Electron-Withdrawing Groups (EWGs): Anilines with EWGs (e.g., -NO₂, -CN, -COOH) are less nucleophilic and react more slowly.[6] These reactions may require longer reaction times or stronger acidic conditions to proceed to completion.[5][6] However, the resulting diazonium salts are generally more stable.[7]

  • Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -CH₃, -OCH₃) are more nucleophilic and react faster. However, they are also more prone to side reactions like azo coupling.[1][6] The resulting diazonium salts are typically less stable.

Q5: My substituted aniline is poorly soluble in the aqueous acidic medium. How can I address this?

A5: Poor solubility can lead to incomplete reactions.[6] Several strategies can be employed:

  • Co-solvents: The use of organic co-solvents that are miscible with water and acid, such as ethanol (B145695) or N-methyl-2-pyrrolidone (NMP), can improve solubility.[5]

  • Alternative Acid Systems: Using acids like p-toluenesulfonic acid in organic solvents such as acetonitrile (B52724) can be effective.[8]

  • Grinding Method: For some substrates, a solid-state reaction by grinding the aniline derivative with sodium nitrite and an acid like p-toluenesulfonic acid can be a solvent-free alternative.[9]

Q6: Are diazonium salts hazardous?

A6: Yes, solid, dry diazonium salts are highly explosive and should be handled with extreme caution.[1] It is strongly recommended to keep them in solution at all times and use them immediately in the subsequent reaction step.[1] All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the reaction is complete.[1]
Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Ensure the temperature is consistently kept below 5 °C.[1]
Poor solubility of the aniline salt.Consider using a co-solvent or an alternative diazotization protocol suitable for poorly soluble amines.[5][6]
Formation of a Colored Byproduct (Often Red/Orange) Azo coupling side reaction.Add the sodium nitrite solution slowly and dropwise to the aniline solution to maintain a low concentration of unreacted aniline. Ensure sufficient excess of acid is used.[1][5]
Reaction Fails to Start or is Very Slow Aniline has strongly electron-withdrawing groups, reducing its nucleophilicity.Increase the reaction time.[6] Consider using a stronger acid system or a higher concentration of acid.[5]
Steric hindrance around the amino group.Increase reaction time. Consider using alternative nitrosating agents like tert-butyl nitrite in an organic solvent, which can be used at higher temperatures.[6][10]
Oily Precipitate Forms Formation of N-nitroso compounds (if a secondary amine is present as an impurity).Ensure the purity of the starting aniline. N-nitroso compounds are often insoluble in the reaction mixture.[2]
Gas Evolution (N₂) Observed During Diazotization The reaction temperature is too high, causing decomposition of the diazonium salt.Immediately cool the reaction mixture and ensure the ice bath is effectively maintaining the temperature between 0-5 °C.[2]

Experimental Protocols

Protocol 1: Classical Aqueous Diazotization

This protocol is suitable for many substituted anilines that are soluble in aqueous acid.

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in a mixture of the chosen concentrated acid (3.0 eq) and deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[1]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt solution. The addition should be slow to control the exothermic nature of the reaction and ensure the temperature remains below 5 °C.[1]

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Confirmation of Completion: Test for the presence of excess nitrous acid by applying a drop of the reaction mixture to starch-iodide paper. A positive test, indicated by the paper turning blue-black, confirms the completion of the reaction.[1]

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_temp Was temperature maintained at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_excess_hno2 Was excess nitrous acid confirmed? hno2_yes Yes check_excess_hno2->hno2_yes hno2_no No check_excess_hno2->hno2_no check_solubility Is the aniline poorly soluble? solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_substituents Does the aniline have strong EWGs or steric hindrance? substituents_yes Yes check_substituents->substituents_yes temp_yes->check_excess_hno2   solution_temp Improve temperature control. Use salt-ice bath. temp_no->solution_temp   hno2_yes->check_solubility   solution_hno2 Add more NaNO2 solution dropwise until test is positive. hno2_no->solution_hno2   solution_solubility Use co-solvents (e.g., EtOH) or alternative protocols. solubility_yes->solution_solubility   solubility_no->check_substituents   solution_substituents Increase reaction time. Consider alternative nitrosating agents (e.g., t-butyl nitrite). substituents_yes->solution_substituents   end_node Proceed to next troubleshooting step solution_temp->end_node solution_hno2->end_node solution_solubility->end_node solution_substituents->end_node diazotization_pathway sub_aniline Substituted Aniline (Ar-NH2) reagents NaNO2, HCl (aq) 0-5 °C sub_aniline->reagents Reacts with diazonium_salt Arenediazonium Salt (Ar-N₂⁺Cl⁻) reagents->diazonium_salt Forms side_reactions Side Reactions diazonium_salt->side_reactions Can lead to phenol Phenol (Ar-OH) side_reactions->phenol Decomposition (>5°C) azo_compound Azo Compound (Ar-N=N-Ar) side_reactions->azo_compound Coupling with unreacted aniline

References

Technical Support Center: Safe Handling and Disposal of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with 2,5-Dimethoxyaniline (B66101).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a gray to dark brown crystalline solid.[1][2][3] It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, antioxidants, and dyes.[1][3][4] The primary hazards associated with this compound are its toxicity if swallowed, inhaled, or in contact with skin.[5][6][7] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5] Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[4][6]

Q2: What are the immediate first aid measures in case of exposure?

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][5][8][9] Seek immediate medical attention.[8][9]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][10] Seek medical attention if irritation persists.[4][5]

  • Inhalation: Remove the individual to fresh air at once.[4][10] If breathing has stopped, perform artificial respiration.[4][10] Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[4] Seek immediate medical attention.[4][6][8]

Q3: What personal protective equipment (PPE) is required when handling this compound?

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4][6][11]

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if working in a poorly ventilated area or when dust may be generated.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Q4: How should this compound be stored?

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] Keep it away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[4] It is also sensitive to light and air, so it should be stored under an inert atmosphere (e.g., nitrogen) and protected from light.[4][6][8][12]

Q5: How do I dispose of this compound waste?

This compound is considered hazardous waste.[8][12] It should be disposed of by a licensed professional waste disposal service.[6] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not mix with other waste and leave it in its original container if possible.[6] Always consult local, regional, and national hazardous waste regulations.[8][12]

Troubleshooting Guides

Scenario 1: I have spilled a small amount of this compound powder in the fume hood.

  • Isolate the area: Ensure the fume hood sash is at the appropriate height.

  • Wear appropriate PPE: Don your lab coat, safety goggles, and gloves.

  • Contain the spill: Use a dry absorbent material like vermiculite (B1170534), sand, or earth to cover the spill.[5]

  • Clean up: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][5][6] Avoid generating dust.[5][6]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose of waste: Dispose of the contaminated cleaning materials as hazardous waste.

Scenario 2: The color of my this compound has darkened over time.

This is likely due to exposure to air and/or light, as the compound is sensitive to both.[4][6] While some darkening may not affect all reactions, for sensitive applications, it is recommended to use fresh or properly stored material. To prevent this, always store this compound under an inert atmosphere and in a dark, cool place.[4][6]

Scenario 3: I am unsure if my ventilation is adequate.

As a general rule, this compound should always be handled in a well-ventilated area, preferably a chemical fume hood.[4][5][6] If you are unsure about your ventilation, you can have your environmental health and safety (EHS) office perform an assessment. Telltale signs of inadequate ventilation can include persistent chemical odors.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂[3][7]
Molecular Weight153.18 g/mol [3][7][11]
AppearanceGray to dark brown crystals or powder[1][2][3]
Melting Point78-80 °C[11]
Boiling Point270 °C (with partial decomposition)[1]
Flash Point130 °C (266 °F) - closed cup[1][11]
Water Solubility4 g/L (at 40 °C)[1]
logP (Octanol/Water Partition Coefficient)1.16 - 1.286[12][13]

Toxicological Data for this compound

EndpointSpeciesValueReference
LD50 (Oral)Mouse120 mg/kg[5][14]
LD50 (Oral)Wild Bird100 mg/kg[14]
LC50 (96h)Fish (Danio rerio)>220 - <500 mg/L[5][6]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Set up your workspace in a chemical fume hood.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, and appropriate gloves.

  • Weighing: Weigh the desired amount of this compound in a tared container inside the fume hood. Minimize the creation of dust.[4]

  • Transfer: Carefully transfer the solid to your reaction vessel.

  • Cleaning: Clean any residual solid from the spatula and weighing container with a suitable solvent and transfer it to the reaction vessel or a waste container.

  • Post-Handling: Wash your hands thoroughly with soap and water after handling.[5][6]

Protocol 2: Small-Scale Spill Cleanup (Solid)

  • Evacuate and Alert: Alert nearby personnel and, if necessary, evacuate the immediate area.

  • PPE: Put on your full PPE, including respiratory protection if the spill is outside of a fume hood.

  • Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[5]

  • Collection: Carefully sweep the material into a labeled hazardous waste container.[4][5][6]

  • Decontamination: Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Mandatory Visualizations

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess small_spill Small, Controllable Spill assess->small_spill large_spill Large or Uncontrolled Spill assess->large_spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end call_ehs Call Environmental Health & Safety evacuate->call_ehs call_ehs->end

Caption: Workflow for handling a chemical spill of this compound.

PPE_Selection_Logic start Handling this compound eye_contact Potential for Eye Contact? start->eye_contact skin_contact Potential for Skin Contact? eye_contact->skin_contact No goggles Wear Safety Goggles/Glasses eye_contact->goggles Yes inhalation Potential for Inhalation? skin_contact->inhalation No gloves Wear Chemical Resistant Gloves skin_contact->gloves Yes respirator Use Respirator in Ventilated Hood inhalation->respirator Yes end Proceed with Experiment inhalation->end No goggles->skin_contact lab_coat Wear Lab Coat gloves->lab_coat lab_coat->inhalation respirator->end

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

Waste_Disposal_Pathway start Generate this compound Waste container Place in a Labeled, Sealed Hazardous Waste Container start->container storage Store in a Designated, Safe Location container->storage collection Arrange for Collection by Licensed Waste Disposal Service storage->collection transport Transport to a Licensed Facility collection->transport treatment Incineration with Scrubber and Afterburner transport->treatment end Final Disposal treatment->end

Caption: Pathway for the safe disposal of this compound waste.

References

Technical Support Center: Stabilization of Diazonium Salts from 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and stabilizing diazonium salts derived from 2,5-dimethoxyaniline (B66101). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my diazonium salt solution decomposing so quickly, even in an ice bath?

A1: Rapid decomposition, often indicated by vigorous nitrogen gas evolution and darkening of the solution, is typically due to the temperature rising above the critical 0-5 °C range.[1] Even in an ice bath, localized "hot spots" can form from the exothermic diazotization reaction. Ensure slow, dropwise addition of the sodium nitrite (B80452) solution and maintain vigorous stirring to dissipate heat effectively.[1] Also, impurities such as transition metals can catalyze decomposition.[2]

Q2: I'm observing a strong color change to yellow, red, or brown in my reaction mixture. What's causing this?

A2: The formation of intensely colored impurities is often a result of "self-coupling." This occurs when the newly formed electrophilic diazonium salt reacts with the nucleophilic, unreacted this compound still in the solution.[1] This side reaction is more prevalent in insufficiently acidic conditions. Maintaining a low pH ensures that the starting amine is protonated and thus, not reactive towards the diazonium salt.[3]

Q3: How can I isolate the diazonium salt from this compound for use in a subsequent non-aqueous reaction?

A3: While diazonium chlorides are generally too unstable to be isolated, you can prepare more stable, crystalline salts.[4] The most common method is to form the diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt by performing the diazotization in the presence of tetrafluoroboric acid (HBF₄).[4][5] These salts can often be filtered, washed with cold ether, and dried under vacuum, though extreme caution is necessary as even these can be explosive when dry.[2][4]

Q4: What are the best practices for storing a solution of 2,5-dimethoxybenzenediazonium salt for short-term use?

A4: Diazonium salt solutions are inherently unstable and should ideally be used immediately after preparation.[5][6] If short-term storage is unavoidable, the solution must be kept in the dark and maintained at a temperature below 5°C.[6][7] Some studies suggest that the addition of certain aromatic sulfonic acids or complexing agents may enhance solution stability.[2][8]

Q5: How do I confirm my diazotization reaction has gone to completion?

A5: A simple and effective way to check for completion is to test for the presence of excess nitrous acid, which indicates that all of the primary amine (this compound) has been consumed.[9] This is done by spotting a small amount of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[9] If there is no color change, more sodium nitrite solution should be added dropwise.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and stabilization of 2,5-dimethoxybenzenediazonium salts.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Decomposition: Reaction temperature exceeded 5°C.[1]2. Hydrolysis: Diazonium salt reacted with water to form 2,5-dimethoxyphenol.[1]3. Incomplete Diazotization: Insufficient sodium nitrite was used.[9]1. Use an ice-salt bath for stricter temperature control (0-5°C). Add nitrite solution very slowly.[1]2. Maintain low temperature and use the salt solution promptly.3. Add sodium nitrite solution until a positive starch-iodide test is observed.[9]
Formation of Tar/Polymer Radical Decomposition: The diazonium salt decomposed into highly reactive aryl radicals at elevated temperatures.[1]Maintain strict temperature control below 5°C throughout the entire process. Ensure efficient stirring to prevent localized overheating.[1][7]
Inconsistent Results 1. Variable Reagent Purity: Impurities in the starting this compound can interfere with the reaction.[9]2. Fluctuations in pH or Temperature: Minor deviations in reaction parameters can significantly alter the outcome.[9]1. Use high-purity starting materials. 2. Precisely control all reaction parameters, including temperature, pH, reagent concentration, and addition rates.
Precipitate Forms in Diazonium Solution Undesired Precipitation: The diazonium salt may be precipitating out of solution, which can be a safety hazard.[4]Ensure the concentration of reagents is appropriate to maintain solubility. If isolating the salt, do so under controlled conditions and on a small scale.[4]
Safety Concerns (Foaming, Rapid Gas) Runaway Reaction: The reaction temperature is too high, causing rapid decomposition of the diazonium salt and/or nitrous acid.[10]Immediately cease addition of reagents. Ensure the cooling bath is effective. If necessary, add a quenching agent like sulfamic acid to destroy excess nitrous acid.[4]

Experimental Protocols

Protocol 1: Preparation of 2,5-Dimethoxybenzenediazonium Chloride Solution (for in-situ use)

  • Objective: To prepare an aqueous solution of 2,5-dimethoxybenzenediazonium chloride for immediate use in subsequent reactions like azo coupling or Sandmeyer reactions.

  • Methodology:

    • In a flask equipped with a magnetic stirrer and thermometer, dissolve this compound (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water (20 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (10.5 mmol) in cold water (10 mL).

    • Add the sodium nitrite solution dropwise to the aniline (B41778) solution over 30-40 minutes, ensuring the temperature never rises above 5 °C.[7]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of the reaction by testing for a slight excess of nitrous acid with starch-iodide paper (a blue-black color should appear instantly).[9]

    • The resulting pale yellow solution is the diazonium salt, ready for immediate use. Do not store.

Protocol 2: Synthesis and Isolation of 2,5-Dimethoxybenzenediazonium Tetrafluoroborate

  • Objective: To synthesize a more stable, isolable solid diazonium salt.[4]

  • Methodology:

    • Dissolve this compound (10 mmol) in a mixture of 50% hydrofluoroboric acid (HBF₄) (3.4 mL) and distilled water (4 mL).[11]

    • Cool the mixture to 0 °C in an ice-water bath.

    • While stirring, add a solution of sodium nitrite (10 mmol) in water (1.5 mL) dropwise, keeping the temperature below 5 °C.[11]

    • Continue stirring at 0 °C for 40 minutes. A precipitate should form.

    • Collect the precipitate by filtration through a Büchner funnel.

    • Wash the solid with a small amount of cold water, followed by cold ethanol, and finally with cold diethyl ether.

    • Dry the solid under vacuum. Caution: Handle the dry salt with extreme care using a plastic spatula, as it is potentially explosive and sensitive to shock and friction.[4][7] It is recommended to handle no more than 0.75 mmol at a time and use a blast shield.[4][12] Store in the dark at -20 °C.[4]

Visualizations

Diazotization_Pathway Diagram 1: Diazotization of this compound cluster_reagents Reactants cluster_process Process Aniline This compound Attack Nucleophilic attack by Amine on NO+ Aniline->Attack NaNO2 Sodium Nitrite (NaNO2) NitrousAcid In-situ formation of Nitrous Acid (HONO) NaNO2->NitrousAcid + Acid Acid Acid (HCl or HBF4) Acid->NitrousAcid Nitrosonium Formation of Nitrosonium Ion (NO+) NitrousAcid->Nitrosonium + H+ Nitrosonium->Attack Rearrangement Tautomerization & Dehydration Attack->Rearrangement Product 2,5-Dimethoxybenzenediazonium Salt Rearrangement->Product - H2O

Diagram 1: Diazotization of this compound

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow Start Experiment Start: Diazotization of This compound Problem Problem Encountered? (e.g., Low Yield, Color Change) Start->Problem CheckTemp Is Temp < 5°C? Problem->CheckTemp Yes Failure Issue Persists Review Reagent Purity & Protocol Problem->Failure No CheckAcid Is Solution Acidic? CheckTemp->CheckAcid Yes AdjustTemp Improve Cooling: - Use Ice-Salt Bath - Slow Reagent Addition CheckTemp->AdjustTemp No CheckNitrite Starch-Iodide Test Positive? CheckAcid->CheckNitrite Yes AddAcid Add More Acid CheckAcid->AddAcid No AddNitrite Add More NaNO2 Dropwise CheckNitrite->AddNitrite No Success Problem Resolved Proceed with Reaction CheckNitrite->Success Yes AdjustTemp->CheckTemp AdjustTemp->Failure AddAcid->CheckAcid AddAcid->Failure AddNitrite->CheckNitrite AddNitrite->Failure

Diagram 2: Troubleshooting Workflow

Experimental_Workflow Diagram 3: Workflow for Isolating Diazonium Tetrafluoroborate Start Dissolve Aniline in HBF4/Water Cool Cool to 0°C Start->Cool AddNitrite Add NaNO2 Solution Dropwise (T < 5°C) Cool->AddNitrite Stir Stir at 0°C for 40 min AddNitrite->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold: 1. Water 2. Ethanol 3. Diethyl Ether Filter->Wash Dry Dry Under Vacuum (Use Caution!) Wash->Dry Store Store at -20°C in the Dark Dry->Store

References

Minimizing byproduct formation in Friedel-Crafts reactions with 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproduct formation in Friedel-Crafts reactions involving 2,5-Dimethoxyaniline (B66101).

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the Friedel-Crafts acylation of this compound and offers targeted solutions.

Issue Potential Cause(s) Recommended Solutions
Low to no conversion of starting material 1. Deactivation of Lewis Acid Catalyst: The highly basic amino group of this compound can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive. 2. Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst can form a complex with the ketone product, requiring stoichiometric amounts.[1]1. Protect the Amino Group: Convert the aniline (B41778) to a less basic amide (e.g., acetanilide) via N-acylation prior to the Friedel-Crafts reaction. This is the most effective strategy. 2. Increase Catalyst Loading: Ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent.[1]
Formation of multiple products (Polyacylation) High Reactivity of the Aromatic Ring: The two methoxy (B1213986) groups and the amino group (even when protected as an amide) are strongly activating, making the ring susceptible to multiple acylations.1. Use a Protecting Group: An N-acetyl group moderates the activating effect of the amine. 2. Control Stoichiometry: Use a 1:1 molar ratio of the protected aniline to the acylating agent. 3. Lower Reaction Temperature: Running the reaction at lower temperatures can help to improve selectivity for mono-acylation.
N-Acylation instead of C-Acylation Direct Reaction with the Amine: The amino group is a potent nucleophile and can be acylated directly, especially under milder conditions or with less reactive acylating agents.1. Protect the Amino Group: This is the primary solution to prevent N-acylation during the Friedel-Crafts step. 2. Use a Strong Lewis Acid: A strong Lewis acid will preferentially activate the acylating agent for electrophilic aromatic substitution.
Formation of colored byproducts or tar 1. Oxidation of the Aniline: Electron-rich anilines are susceptible to oxidation, especially in the presence of strong Lewis acids and at elevated temperatures. 2. Side reactions at high temperatures: Decomposition of starting materials or products can lead to tar formation.1. Protect the Amino Group: This reduces the electron density of the ring and its susceptibility to oxidation. 2. Maintain Anhydrous Conditions: Moisture can lead to side reactions and catalyst decomposition. 3. Control Reaction Temperature: Use the lowest effective temperature to minimize decomposition. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incorrect Regioisomer Formed Steric Hindrance and Electronic Effects: The position of acylation is directed by the substituents on the ring. For N-acetyl-2,5-dimethoxyaniline, acylation is expected to occur at the 4-position (para to the acetamido group and ortho to a methoxy group). Other isomers may form due to competing electronic and steric factors.1. Choice of Catalyst: The size and nature of the Lewis acid can influence regioselectivity. Experiment with different catalysts (see Table 2). 2. Solvent Effects: The polarity of the solvent can influence the isomer distribution. Non-polar solvents may favor one isomer over another.
Fries Rearrangement Byproducts Rearrangement of an O-acylated or N-acylated intermediate: Although more common with phenols, a Fries-type rearrangement of an initially formed N-acyl or O-demethylated and subsequently acylated species can lead to a mixture of amino-ketones.[2][3]1. Use a Stable Protecting Group: A robust amide protecting group is less likely to undergo rearrangement. 2. Control Reaction Temperature: Lower temperatures generally disfavor rearrangement reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a Friedel-Crafts reaction directly on this compound?

A1: The primary amino group of this compound is a strong Lewis base. It will react with the Lewis acid catalyst (like AlCl₃) to form a complex. This deactivates the catalyst, preventing it from activating the acylating agent. Furthermore, the protonated amine becomes a strongly deactivating group, hindering the electrophilic aromatic substitution.

Q2: What is the best protecting group for the amino function in this reaction?

A2: The most common and effective protecting group for anilines in Friedel-Crafts reactions is the acetyl group (-COCH₃). This is introduced by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride to form an acetanilide. This amide is significantly less basic and less activating than the free amine, allowing for a cleaner Friedel-Crafts reaction.

Q3: How do I remove the acetyl protecting group after the Friedel-Crafts reaction?

A3: The acetyl group can be removed by hydrolysis under acidic or basic conditions. Typically, this is achieved by heating the acylated product with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Q4: What are some alternative catalysts to Aluminum Chloride (AlCl₃)?

A4: While AlCl₃ is a powerful catalyst, its moisture sensitivity and the large amount of waste it generates are drawbacks.[4] Other Lewis acids such as Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and solid acid catalysts are being explored as greener alternatives.[5] The choice of catalyst can also influence the reaction's selectivity and yield (see Table 2).

Q5: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A5: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[6] They are generally less reactive than acyl chlorides and may require slightly harsher reaction conditions.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

Byproduct TypeProbable CauseMitigation Strategy
N-Acylated ProductDirect acylation of the amineProtect the amino group as an amide.
Poly-acylated ProductsHigh reactivity of the substituted ringModerate the ring's activity with a protecting group; control stoichiometry and temperature.
Isomeric ProductsCompeting directing effects of substituentsOptimize catalyst, solvent, and temperature.
Tar/Polymeric MaterialOxidation and decomposition at high temperaturesUse a protecting group, maintain anhydrous and inert conditions, control temperature.
Fries Rearrangement ProductsRearrangement of acylated intermediatesUse a stable protecting group and lower reaction temperatures.[2]

Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystTypical Loading (mol equiv.)Common SolventsRelative ReactivityKey Considerations
Aluminum Chloride (AlCl₃)1.1 - 2.2Dichloroethane, Nitrobenzene, Carbon DisulfideHighVery effective but highly hygroscopic; generates significant aqueous waste during workup.[7]
Ferric Chloride (FeCl₃)1.1NitrobenzeneModerate to HighLess reactive than AlCl₃ but also less moisture-sensitive.[7]
Zinc Chloride (ZnCl₂)Catalytic to StoichiometricDichloromethane (B109758)ModerateA milder Lewis acid, can be used in catalytic amounts in some cases.
Zirconium Tetrachloride (ZrCl₄)1.1Carbon DisulfideModerateOffers an alternative to more common Lewis acids.[7]
Solid Acids (e.g., Zeolites, Supported Catalysts)VariesOften solvent-free or in non-polar solventsVariesEnvironmentally friendlier, often reusable, but may require higher temperatures and longer reaction times.

Note: The data presented is compiled from various sources on Friedel-Crafts acylations of substituted benzenes and represents typical outcomes. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: N-Acetylation of this compound (Protection Step)

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or ethyl acetate (B1210297) in a round-bottom flask.

  • Base Addition: Add a slight excess (1.1-1.2 equivalents) of a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting N-(2,5-dimethoxyphenyl)acetamide can be purified by recrystallization.

Protocol 2: Friedel-Crafts Acylation of N-(2,5-dimethoxyphenyl)acetamide

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry solvent like dichloromethane.[8]

  • Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add the acyl chloride (1.1 equivalents) to the suspension with vigorous stirring. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve the N-(2,5-dimethoxyphenyl)acetamide in dry dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.[9]

  • Workup and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Protocol 3: Deprotection of the Acylated Product

  • Hydrolysis: To the purified acylated product, add a solution of aqueous HCl (e.g., 6M) or NaOH (e.g., 10%).

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Neutralization and Extraction: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base (e.g., NaOH). If basic hydrolysis was used, neutralize with an acid (e.g., HCl). Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final amino-ketone product.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection This compound This compound N-Acetylation N-Acetylation This compound->N-Acetylation Acetic Anhydride, Base N-acetyl-2,5-dimethoxyaniline N-acetyl-2,5-dimethoxyaniline N-Acetylation->N-acetyl-2,5-dimethoxyaniline Acylation Acylation N-acetyl-2,5-dimethoxyaniline->Acylation Acyl Chloride, AlCl3 Acylated Product Acylated Product Acylation->Acylated Product Hydrolysis Hydrolysis Acylated Product->Hydrolysis Acid or Base Final Product Final Product Hydrolysis->Final Product

Caption: Workflow for Friedel-Crafts acylation of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Byproducts Significant Byproduct Formation Start->Byproducts Check_Amine_Protection Is the amine protected? Low_Yield->Check_Amine_Protection Identify_Byproducts Identify byproducts (NMR, GC-MS) Byproducts->Identify_Byproducts Protect_Amine Protect the amine (N-acylation) Check_Amine_Protection->Protect_Amine No Check_Catalyst_Stoichiometry Is catalyst loading stoichiometric? Check_Amine_Protection->Check_Catalyst_Stoichiometry Yes Increase_Catalyst Increase Lewis Acid amount Check_Catalyst_Stoichiometry->Increase_Catalyst No Check_Reaction_Conditions Review reaction conditions (temp, solvent) Check_Catalyst_Stoichiometry->Check_Reaction_Conditions Yes Optimize_Conditions Optimize T, solvent, stoichiometry Polyacylation Polyacylation observed? Identify_Byproducts->Polyacylation Isomers Isomeric products observed? Identify_Byproducts->Isomers Tar Tar formation observed? Identify_Byproducts->Tar Control_Stoichiometry_Temp Control stoichiometry and lower temperature Polyacylation->Control_Stoichiometry_Temp Vary_Catalyst_Solvent Vary catalyst and solvent Isomers->Vary_Catalyst_Solvent Improve_Inertness_Temp Ensure inert atmosphere and control temperature Tar->Improve_Inertness_Temp

References

Technical Support Center: Column Chromatography Techniques for Purifying 2,5-Dimethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dimethoxyaniline (B66101) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during column chromatography purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound derivatives, offering potential causes and practical solutions.

Problem: The compound streaks or tails on the TLC plate and column.

  • Cause: this compound derivatives are basic compounds. The acidic nature of standard silica (B1680970) gel can lead to strong interactions with the amine functionality, causing poor separation and band broadening.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase (typically 0.1-2% v/v). This will neutralize the acidic silanol (B1196071) groups on the silica surface.[1][2]

    • Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina (B75360), or Florisil, which are less likely to interact strongly with basic compounds.[1]

Problem: The compound will not move off the baseline in non-polar solvent systems but runs with the solvent front in highly polar systems.

  • Cause: The polarity of the chosen mobile phase is not suitable for the compound. A significant difference in polarity between the compound and the eluent is necessary for good separation.

  • Solution:

    • Optimize Mobile Phase using TLC: Systematically test a range of solvent systems with varying polarities. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). An ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[3][4]

    • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your compound of interest. This can be done by slowly increasing the percentage of the more polar solvent in the mixture.[1][5]

Problem: The purified fractions are still a mixture of the desired product and a closely-related impurity.

  • Cause: The chosen solvent system does not provide sufficient resolution to separate compounds with very similar polarities.

  • Solution:

    • Fine-Tune the Mobile Phase: Test different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Change the Stationary Phase: Different stationary phases exhibit different selectivities. If silica gel is not effective, alumina or a bonded-phase silica (like cyano or diol) might provide the necessary resolution.

    • Slower Elution: Reducing the flow rate of the mobile phase can sometimes improve separation.

Problem: The compound appears to have decomposed on the column.

  • Cause: Some this compound derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during the purification process.

  • Solution:

    • Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading on the silica.

    • Use a Deactivated or Alternative Stationary Phase: As mentioned previously, adding a base to the eluent or using a different stationary phase like alumina can prevent decomposition.[1][3]

Problem: The crude sample is not soluble in the initial, non-polar mobile phase for loading.

  • Cause: The crude mixture is too polar to dissolve in the solvent required to ensure good separation at the start of the column.

  • Solution:

    • Dry Loading: Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify a this compound derivative on a silica gel column?

A1: A common starting point is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. It is also highly recommended to add about 0.5-1% triethylamine to the mobile phase to prevent streaking.[1][3]

Q2: How much sample can I load onto my column?

A2: A general guideline for loading a silica gel column is to use a ratio of crude material to silica gel between 1:30 and 1:100 by weight. For difficult separations, a higher ratio (more silica) is recommended.[3][7]

Q3: Should I use wet loading or dry loading for my sample?

A3: If your sample is readily soluble in the initial mobile phase, wet loading (dissolving the sample in a minimal amount of the eluent and carefully adding it to the top of the column) is acceptable. However, if your sample is not very soluble in the initial eluent, or if you want to ensure a very even loading band for better separation, dry loading is the preferred method.[1][6]

Q4: How can I visualize the colorless this compound derivatives on a TLC plate?

A4: Most this compound derivatives are UV active due to the aromatic ring. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). Additionally, staining reagents like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can be used.

Q5: My this compound derivative is N-acylated. Does this change the purification strategy?

A5: Yes, N-acylation will make the compound less basic and more polar than the parent aniline. While the addition of triethylamine to the eluent may still be beneficial to ensure sharp bands, the primary consideration will be the significant change in polarity. You will likely need a more polar mobile phase to elute the acylated product compared to the starting aniline.

Data Presentation

Table 1: Representative TLC Data for Mobile Phase Optimization

Solvent System (v/v/v)Rf of Starting Material (this compound)Rf of Product (e.g., N-acetyl-2,5-dimethoxyaniline)Observations
9:1:0.1 Hexanes:EtOAc:TEA0.650.15Good separation, but product Rf is a bit low.
7:3:0.1 Hexanes:EtOAc:TEA0.850.40Good separation, product is at an ideal Rf for column.
1:1:0.1 Hexanes:EtOAc:TEA>0.90.70Both spots are too high on the plate.
95:5:0.1 DCM:MeOH:TEA>0.90.60Spots are too high, less separation.

Note: These are representative values. Actual Rf values will vary depending on the specific derivative.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of N-acetyl-2,5-dimethoxyaniline

  • TLC Analysis for Mobile Phase Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find one that gives the desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% triethylamine. For N-acetyl-2,5-dimethoxyaniline, a system of 7:3 hexanes:ethyl acetate with 0.5% TEA is often effective.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, mix the required amount of silica gel (e.g., 50 g for 1 g of crude product) with the chosen initial mobile phase to form a slurry.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude N-acetyl-2,5-dimethoxyaniline (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add about 2-3 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

    • Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N-acetyl-2,5-dimethoxyaniline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor Monitor with TLC Elute->Monitor Combine 5. Combine Pure Fractions Elute->Combine Monitor->Elute Evaporate 6. Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic Start Problem Encountered Streaking Streaking/ Tailing? Start->Streaking Coelution Co-elution of Impurities? Start->Coelution Decomposition Decomposition on Column? Start->Decomposition Sol_Streaking Add Base (TEA) to Mobile Phase or Use Alumina Streaking->Sol_Streaking Yes Sol_Coelution Optimize Mobile Phase (Gradient Elution) or Change Stationary Phase Coelution->Sol_Coelution Yes Sol_Decomposition Deactivate Silica with Base or Use Alumina Decomposition->Sol_Decomposition Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Addressing coloration issues in purified 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering coloration issues with purified 2,5-Dimethoxyaniline.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the coloration of this compound, offering potential solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why has my purified this compound developed a color (e.g., yellow, brown, or black)?

A1: The coloration of this compound, which should ideally be a white to light tan crystalline solid, is primarily due to oxidation.[1][2] Aromatic amines are susceptible to air and light, which can lead to the formation of colored impurities and polymeric byproducts over time. Improper storage, exposure to contaminants, or residual impurities from synthesis can accelerate this process.

Q2: What are the common colored impurities in this compound?

A2: While specific characterization of all colored impurities is complex, they are generally high molecular weight oxidation products and polymers of this compound. These can include quinone-imine type structures which are often highly colored. The initial appearance of a yellow or brown color can progress to a dark, tar-like substance with extensive oxidation.

Q3: Can the coloration of this compound affect my downstream reactions?

A3: Yes. The presence of colored impurities indicates a lower purity of the starting material. These impurities can potentially interfere with your reaction by reacting with your reagents, leading to unexpected side products, lower yields, and difficulties in the purification of your target molecule.

Q4: How can I prevent my this compound from changing color?

A4: Proper storage and handling are crucial. Store this compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] It should be protected from light by using an amber-colored bottle or by storing it in a dark place.[3][5] Storing it in a cool, dry environment will also help to slow down the degradation process.[6]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Action(s)
Slight yellowing of the solid Initial air/light oxidation.1. Use the material as is if the reaction is not sensitive to minor impurities. 2. For sensitive applications, purify by recrystallization.
Significant darkening (brown to black solid) Advanced oxidation, presence of polymeric impurities.1. Attempt purification by recrystallization, but be aware that oily impurities may hinder crystallization. 2. Treatment with activated carbon followed by recrystallization is often more effective. 3. For heavily degraded material, column chromatography or vacuum distillation may be necessary.
Product is an oil or "mud" after attempted recrystallization High concentration of oxidized, polymeric impurities that are not easily crystallized.1. Attempt to purify a small sample using column chromatography to see if a pure fraction can be isolated. 2. Consider vacuum distillation to separate the desired aniline (B41778) from non-volatile polymers.
Color reappears quickly after purification Incomplete removal of pro-oxidant impurities or improper storage post-purification.1. Ensure the purification method effectively removes all colored impurities. 2. Immediately store the purified this compound under an inert atmosphere and protected from light.

Experimental Protocols

Below are detailed methodologies for the purification of discolored this compound.

1. Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is suitable for moderately discolored this compound. The principle is to dissolve the compound in a hot solvent in which it is highly soluble and then induce crystallization by adding a solvent in which it is less soluble, causing the pure compound to crystallize out while impurities remain in the solution.

  • Materials:

    • Discolored this compound

    • Ethanol (B145695) (95% or absolute)

    • Deionized water

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Büchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the discolored this compound into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated or near-saturated solution.

    • Once fully dissolved, slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

    • If too much water is added and the solution becomes excessively cloudy or precipitates form, add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove residual solvent.

2. Decolorization using Activated Carbon

This method is effective for removing colored impurities and is often used in conjunction with recrystallization for significantly discolored samples. Activated carbon has a high surface area that adsorbs large, colored molecules.[2][7][8]

  • Materials:

    • Discolored this compound

    • A suitable solvent (e.g., ethanol, methanol, or toluene)

    • Activated carbon (powdered)

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Fluted filter paper and funnel

    • Celite or another filter aid (optional)

  • Procedure:

    • Dissolve the discolored this compound in a suitable solvent in an Erlenmeyer flask with heating.

    • Add a small amount of powdered activated carbon to the solution (typically 1-5% by weight of the solute). Avoid adding activated carbon to a boiling solution to prevent bumping.

    • Gently heat the mixture for 15-30 minutes with occasional swirling.

    • Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the product from crystallizing in the funnel. Use fluted filter paper to increase the filtration speed. A pre-warmed funnel can also be beneficial. For very fine carbon particles, a pad of Celite on the filter paper can improve retention.

    • The resulting filtrate should be colorless or significantly lighter in color.

    • Proceed with recrystallization of the purified solution as described in the protocol above (by cooling or adding an anti-solvent).

3. Vacuum Distillation

For heavily degraded samples containing non-volatile polymeric impurities, vacuum distillation can be an effective purification method.[2] By reducing the pressure, the boiling point of this compound is lowered, allowing it to distill without thermal decomposition.

  • Materials:

    • Discolored this compound

    • Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)

    • Vacuum pump and vacuum gauge

    • Heating mantle

    • Boiling chips or a magnetic stirrer

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Place the discolored this compound and boiling chips or a stir bar into the distillation flask.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached, begin to heat the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point for this compound at that pressure.

    • The colored, non-volatile impurities will remain in the distillation flask.

    • The collected distillate should be a colorless liquid that will solidify upon cooling.

Data Presentation

Qualitative Comparison of Purification Methods

Method Effectiveness for Slight Discoloration Effectiveness for Heavy Discoloration Yield Complexity Notes
Recrystallization HighModerate to LowGood to HighLowMay not be effective if impurities are oily and prevent crystallization.
Activated Carbon Treatment Very HighHighGoodModerateRequires a hot filtration step which can be challenging. Often used before recrystallization.
Vacuum Distillation HighVery HighGoodHighBest for separating from non-volatile polymeric impurities. Requires specialized equipment.
Column Chromatography Very HighVery HighModerate to GoodHighCan provide very high purity but is more time-consuming and uses more solvent.

Visualizations

G cluster_0 Troubleshooting Workflow for Colored this compound start Discolored this compound assess Assess Severity of Coloration start->assess slight Slight Yellowing assess->slight Minor heavy Heavy Discoloration (Brown/Black) assess->heavy Severe recrystallize Recrystallization slight->recrystallize activated_carbon Activated Carbon Treatment + Recrystallization heavy->activated_carbon success Pure, Colorless Product recrystallize->success oily Oily Impurities/No Crystals recrystallize->oily activated_carbon->success distillation Consider Vacuum Distillation or Column Chromatography distillation->success store Store Properly Under Inert Atmosphere and Protected from Light success->store oily->distillation

Caption: Troubleshooting workflow for addressing coloration issues.

G cluster_1 Chemical Pathway of Color Formation aniline This compound (Colorless) intermediates Oxidized Intermediates (e.g., Radicals, Quinone-imines) aniline->intermediates Oxidation oxidants Air (O2), Light oxidants->intermediates polymers Colored Polymers and Byproducts intermediates->polymers Polymerization/Further Reactions

Caption: Simplified pathway of color formation in this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dimethoxyaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-dimethoxyaniline (B66101) with other common anilines, including aniline (B41778), p-anisidine (B42471), and p-nitroaniline. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes key data on basicity and provides representative experimental protocols for common reactions, offering insights into the influence of substituents on the reactivity of the aniline scaffold.

Introduction to Aniline Reactivity

The reactivity of aniline and its derivatives is primarily governed by the electron-donating amino group (-NH₂), which activates the aromatic ring towards electrophilic substitution and participates in reactions such as diazotization. The presence of other substituents on the ring can significantly modulate this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) generally increase the electron density of the ring and the basicity of the amino group, enhancing reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density and basicity, leading to reduced reactivity.

Basicity of Anilines: A Key Indicator of Reactivity

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A more basic aniline is generally a better nucleophile and its aromatic ring is more activated towards electrophilic attack. The basicity is commonly expressed as the pKa of the corresponding conjugate acid (anilinium ion). A higher pKa value indicates a stronger base.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In p-anisidine, the strong electron-donating resonance effect from the para-methoxy group increases the electron density on the nitrogen, making it more basic than aniline. The nitro group (-NO₂) in p-nitroaniline is a strong electron-withdrawing group, significantly reducing the basicity of the aniline.

In this compound, the two methoxy groups have competing effects. The methoxy group at position 2 exerts both an electron-donating resonance effect and an electron-withdrawing inductive effect. The methoxy group at position 5 primarily exerts an electron-donating resonance effect. The overall effect is an increase in electron density in the ring, making this compound a more reactive and more basic compound than aniline.

Table 1: Comparison of Physicochemical Properties and Basicity of Selected Anilines

CompoundStructureMolecular Weight ( g/mol )pKa of Conjugate AcidBasicity Trend
p-NitroanilineO₂N-C₆H₄-NH₂138.12~1.0[1]Weakest Base
AnilineC₆H₅-NH₂93.134.6
This compound(CH₃O)₂C₆H₃-NH₂153.184.12 (Predicted)
p-AnisidineCH₃O-C₆H₄-NH₂123.155.34Strongest Base

Note: The pKa value for this compound is a predicted value. Experimental values for substituted anilines can vary slightly depending on the measurement conditions.

Reactivity in Electrophilic Aromatic Substitution

The enhanced electron density of the aromatic ring in this compound, due to the two electron-donating methoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The directing effects of the amino and methoxy groups will influence the position of substitution.

Representative Experimental Protocol: Bromination of Aniline

This protocol describes the bromination of aniline to form 2,4,6-tribromoaniline (B120722), illustrating a typical electrophilic aromatic substitution reaction. Due to the high activation of the aniline ring, the reaction proceeds readily without a catalyst and often leads to polysubstitution.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Distilled water

Procedure:

  • Dissolve aniline (1.0 g, 10.7 mmol) in glacial acetic acid (10 mL) in a flask.

  • In a separate container, prepare a solution of bromine (5.2 g, 32.5 mmol) in glacial acetic acid (15 mL).

  • Slowly add the bromine solution to the aniline solution with constant stirring.

  • After the addition is complete, stir the reaction mixture for 30 minutes at room temperature.

  • Pour the reaction mixture into a beaker containing cold water (100 mL).

  • Collect the precipitated 2,4,6-tribromoaniline by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

For this compound, similar high reactivity and potential for polysubstitution would be expected. The positions of bromination would be directed by the activating -NH₂ and -OCH₃ groups.

Reactivity in Diazotization

Diazotization is a key reaction of primary aromatic amines, leading to the formation of diazonium salts, which are versatile intermediates in organic synthesis. The rate of diazotization is influenced by the nucleophilicity of the amino group. More basic anilines generally react faster.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then attacked by the nucleophilic amino group of the aniline.

diazotization_mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HONO HONO NaNO2->HONO + H+ H+ H+ NO+ NO+ HONO->NO+ + H+, -H2O Aniline Ar-NH2 N-Nitrosamine Ar-NH-N=O Aniline->N-Nitrosamine + NO+ Diazo Hydroxide Ar-N=N-OH N-Nitrosamine->Diazo Hydroxide Tautomerization Diazonium Ion Ar-N2+ Diazo Hydroxide->Diazonium Ion + H+, -H2O

Caption: General mechanism of aniline diazotization.

Representative Experimental Protocol: Diazotization of Aniline

This protocol outlines the general procedure for the formation of a benzenediazonium (B1195382) salt solution, which is typically used immediately in subsequent reactions.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a flask, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.

  • After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and is ready for further use.

Given its increased basicity compared to aniline, this compound is expected to undergo diazotization readily under these conditions.

Comparison Summary and Conclusion

The presence of two electron-donating methoxy groups in this compound significantly influences its reactivity compared to aniline, p-anisidine, and p-nitroaniline.

reactivity_comparison cluster_0 Reactivity Trend p-Nitroaniline p-Nitroaniline Aniline Aniline p-Nitroaniline->Aniline Increasing Basicity & Reactivity This compound This compound Aniline->this compound p-Anisidine p-Anisidine This compound->p-Anisidine

Caption: General trend of basicity and reactivity towards electrophiles.

  • This compound vs. Aniline: this compound is expected to be more reactive than aniline in both electrophilic aromatic substitution and diazotization reactions due to the increased electron density on the aromatic ring and the amino group.

  • This compound vs. p-Anisidine: While both are highly activated, the single, powerfully activating para-methoxy group in p-anisidine makes it slightly more basic. The relative rates in specific reactions would depend on steric factors and the precise electronic contributions of the substituents under the reaction conditions.

  • This compound vs. p-Nitroaniline: this compound is significantly more reactive than p-nitroaniline. The strong electron-withdrawing nitro group in p-nitroaniline deactivates the ring and reduces the nucleophilicity of the amino group, making it much less reactive in both types of reactions.

References

A Comparative Guide to 2,5-Dimethoxyaniline and 3,4-Dimethoxyaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in dye chemistry and materials science, the selection of precursor molecules is a critical step that dictates the final properties of a synthesized dye. Among the various intermediates, substituted anilines are foundational. This guide provides an objective comparison between two common isomers, 2,5-dimethoxyaniline (B66101) (2,5-DMA) and 3,4-dimethoxyaniline (B48930) (3,4-DMA), in the context of azo dye synthesis, supported by experimental data and protocols.

Physicochemical Properties of Isomers

The positioning of the methoxy (B1213986) groups on the aniline (B41778) ring influences the physical and chemical properties of these isomers, which in turn affects their reactivity and the characteristics of the resulting dyes.

PropertyThis compound3,4-Dimethoxyaniline
Molecular Formula C₈H₁₁NO₂[1]C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [1]153.18 g/mol [2]
Appearance Crystalline solidReddish-brown crystalline lumps or powder[3][4]
Melting Point 80-84 °C87-91 °C[5]
Boiling Point 270 °C296.3 °C[5]
Solubility Enhanced solubility due to methoxy groups[6]. Soluble in many organic solvents[7].Soluble in organic solvents.
CAS Number 102-56-7[1]6315-89-5[3][4]

Azo Dye Synthesis: A Comparative Overview

Azo dyes are the largest class of synthetic dyes and are characterized by the presence of one or more azo groups (-N=N-).[8] Their synthesis is a well-established two-step process involving diazotization followed by a coupling reaction.

  • Diazotization : A primary aromatic amine (in this case, 2,5-DMA or 3,4-DMA) is converted into a diazonium salt by reaction with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, with the reaction being carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[9]

  • Coupling : The highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine, to form the azo dye.

The position of the electron-donating methoxy groups on the aniline ring can influence the reactivity of the diazonium salt and the electronic properties of the resulting dye chromophore. The amino function in 3,4-dimethoxyaniline is activated by the presence of methoxy groups at the meta and para positions, allowing it to readily undergo reactions to form intermediates for dyes.[3][4]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a monoazo dye using either 2,5-DMA or 3,4-DMA.

Objective: To synthesize a monoazo dye by diazotizing an isomeric dimethoxyaniline and coupling it with a suitable coupling agent (e.g., 2-naphthol).

Materials:

  • This compound or 3,4-Dimethoxyaniline (0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (NaNO₂) (0.01 mol)

  • 2-Naphthol (B1666908) (0.01 mol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Protocol:

Part A: Diazotization of Dimethoxyaniline

  • Dissolve 0.01 mol of the chosen dimethoxyaniline isomer in a mixture of 3 mL concentrated HCl and 10 mL of distilled water in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution while maintaining the temperature between 0-5 °C.[10] Stir for an additional 10 minutes after the addition is complete. The completion of diazotization can be checked using starch-iodide paper.[11] This forms the diazonium salt solution.

Part B: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the product in an oven at a low temperature (e.g., 60 °C).

Logical Workflow for Azo Dye Synthesis

The following diagram illustrates the key stages in the synthesis of azo dyes from an aniline precursor.

AzoDyeSynthesis Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Coupling Reaction Aniline Aromatic Amine (e.g., 2,5-DMA or 3,4-DMA) Diazonium Diazonium Salt (Unstable Intermediate) Aniline->Diazonium Acid HCl / H₂SO₄ Acid->Diazonium NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium AzoDye Azo Dye Precipitate Diazonium->AzoDye CouplingAgent Coupling Component (e.g., 2-Naphthol) CouplingAgent->AzoDye Purification Filtration, Washing, Drying AzoDye->Purification FinalDye Purified Dye Product Purification->FinalDye

Caption: General workflow of azo dye synthesis.

Performance Comparison of Derived Dyes

The isomeric nature of the starting aniline has a pronounced effect on the performance characteristics of the final dye product, including its color, intensity, and durability.

Performance MetricDye from this compoundDye from 3,4-Dimethoxyaniline
Expected Color The position of substituents significantly influences the color. Dyes from 2,5-DMA are expected to produce a range of colors from yellow to orange.[12]The resulting color is highly dependent on the coupling agent, but typically yields shades in the yellow, orange, and red spectrum.
Spectroscopic Properties (λmax) The absorption maximum (λmax) is influenced by the electronic structure. For a dye formed with sulfamethoxazole, λmax was observed at 475 nm.[13]The λmax will vary based on the full chromophore structure. Increased molecular weight and conjugation, which can be influenced by isomer structure, often lead to deeper colors (bathochromic shift).[14]
Molar Absorptivity (ε) High molar absorptivity indicates high color strength. Azo dyes are known for their high tinctorial strength.[10] A reported value for a derivative was 5.11×10⁴ L·mol⁻¹·cm⁻¹.[13]Generally high, contributing to vibrant colors. The planarity of the dye molecule, affected by substituent positions, can influence the molar extinction coefficient.
Light Fastness The light fastness of azo dyes can be moderate to good. The presence of methoxy groups can influence photostability.[10] Generally, azo chromophores have lower light fastness compared to other types like anthraquinone.[15]The stability of the dye molecule against UV degradation determines its light fastness.[16] Substituent positions play a crucial role; for instance, certain groups can improve light stability.[15]
Wash Fastness Wash fastness depends on the dye's affinity for the substrate and its solubility in water. Azo disperse dyes generally show good wash fastness on synthetic fibers.[10]Good wash fastness is achievable, particularly for disperse dyes on polyester (B1180765) and nylon, due to the formation of stable interactions with the fiber.

Conclusion

Both this compound and 3,4-dimethoxyaniline serve as valuable precursors in the synthesis of azo dyes. The choice between these isomers will depend on the desired final properties of the dye. The position of the methoxy groups directly impacts the electronic environment of the molecule, which in turn influences the color (λmax), color strength (molar absorptivity), and stability (light and wash fastness) of the resulting dye. While both can produce a range of vibrant colors, subtle differences in their reactivity and the planarity and electronic structure of the derived dyes can lead to significant variations in performance. Therefore, for applications requiring specific shades or high fastness properties, a careful selection and experimental validation of the aniline isomer are paramount.

References

Spectroscopic comparison of 2,5-Dimethoxyaniline and aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic amines, both 2,5-Dimethoxyaniline and its parent compound, aniline (B41778), are fundamental building blocks in organic synthesis, finding applications in pharmaceuticals, dyes, and materials science. While their structural similarities are apparent, the addition of two methoxy (B1213986) groups to the aniline ring in this compound introduces significant alterations to its electronic and steric properties. This guide provides a detailed spectroscopic comparison of these two compounds, offering experimental data and protocols to aid researchers in their identification and characterization.

Molecular Structures at a Glance

The key structural difference lies in the substitution pattern on the benzene (B151609) ring. Aniline possesses an unsubstituted phenyl group, while this compound features two electron-donating methoxy groups at positions 2 and 5 relative to the amino group.

G Molecular Structures cluster_aniline Aniline cluster_dma This compound Aniline Aniline DMA DMA

Figure 1: Chemical structures of Aniline and this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and aniline, providing a direct comparison of their characteristic spectral features.

UV-Vis Spectroscopy

The electronic transitions of these molecules are sensitive to the substitution on the aromatic ring. The methoxy groups in this compound cause a bathochromic (red) shift in the absorption maxima compared to aniline.

Compoundλmax (nm)Solvent
This compound ~238, ~298Ethanol
Aniline 230, 280[1]Ethanol
Infrared (IR) Spectroscopy

The IR spectra reveal characteristic vibrational modes for the functional groups present in each molecule. The N-H stretching vibrations are prominent in both, while this compound exhibits strong C-O stretching bands from the methoxy groups.

Functional GroupThis compound (cm⁻¹)Aniline (cm⁻¹)
N-H Stretch (asymmetric) ~34703442[2]
N-H Stretch (symmetric) ~33803360[2]
C-H Stretch (aromatic) ~3050~3040
C-O Stretch (asymmetric) ~1220-
C-O Stretch (symmetric) ~1040-
N-H Bend ~16201619[2]
C-N Stretch ~12801281[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide detailed information about the chemical environment of the protons in each molecule. The chemical shifts and splitting patterns are distinct due to the different substitution patterns.

ProtonThis compound (δ ppm)Aniline (δ ppm)Multiplicity
-NH₂ ~3.7~3.6broad singlet
Ar-H 6.6-6.86.7-7.2multiplet
-OCH₃ ~3.8-singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra reveal the number of unique carbon environments and their electronic nature. The carbons attached to the methoxy groups in this compound are significantly shifted compared to the corresponding carbons in aniline.

CarbonThis compound (δ ppm)Aniline (δ ppm)
C-NH₂ ~138146.7
C-OCH₃ ~154, ~142-
Ar-C ~102-114115.1, 118.5, 129.2
-OCH₃ ~56-
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) is prominent in both spectra, with characteristic fragments resulting from the loss of functional groups.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 153138, 110, 95
Aniline 9366, 65, 39

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (this compound or aniline) in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill a matching quartz cuvette with the prepared sample solution.

  • Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 400 nm) to a suitable ending wavelength (e.g., 200 nm). The instrument will record the absorbance as a function of wavelength.

Infrared (IR) Spectroscopy

For Solid Samples (e.g., this compound):

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

For Liquid Samples (e.g., Aniline):

  • Neat Sample (Salt Plates):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin film of the liquid between the plates.

    • Mount the plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids like aniline, a direct inlet system can be used. For solids like this compound, a direct insertion probe may be employed.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and aniline.

G cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison Aniline Aniline UVVis UV-Vis Spectroscopy Aniline->UVVis IR IR Spectroscopy Aniline->IR NMR NMR Spectroscopy Aniline->NMR MS Mass Spectrometry Aniline->MS DMA This compound DMA->UVVis DMA->IR DMA->NMR DMA->MS UVVis_Data Compare λmax (Electronic Transitions) UVVis->UVVis_Data IR_Data Compare Functional Group Vibrations (N-H, C-O) IR->IR_Data NMR_Data Compare Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Compare Molecular Ion & Fragmentation MS->MS_Data Conclusion Structural Elucidation & Confirmation UVVis_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Figure 2: Workflow for the spectroscopic comparison of Aniline and this compound.

References

A Comparative Guide to the Electrochemical Properties of Poly(2,5-dimethoxyaniline) and Polyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of poly(2,5-dimethoxyaniline) (PDMA) and its parent polymer, polyaniline (PANI). This information is crucial for researchers and scientists working in areas such as sensor development, energy storage, and electrochromic devices, where the choice of conducting polymer is critical to performance.

Executive Summary

Polyaniline (PANI) is a widely studied conducting polymer due to its high conductivity and excellent environmental stability. However, its poor solubility in common organic solvents presents significant processing challenges. Poly(this compound) (PDMA), a derivative of PANI, offers a compelling alternative with enhanced solubility while maintaining useful electrochemical properties. This guide presents a side-by-side comparison of their key electrochemical characteristics, supported by experimental data and detailed protocols. While PANI generally exhibits higher electrical conductivity, PDMA demonstrates significantly improved processability, making it a strong candidate for applications where solution-based fabrication is required.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key electrochemical and physical properties of PDMA and PANI based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

PropertyPoly(this compound) (PDMA)Polyaniline (PANI)Key Differences and Considerations
Electrical Conductivity Lower, typically in the range of 10⁻³ to 10⁻⁴ S/cm.[1]Higher, can reach up to 10² S/cm depending on the doping level and synthesis method.[1]The methoxy (B1213986) groups in PDMA can lead to localization of polaronic charges, reducing conductivity compared to the unsubstituted PANI backbone.[1]
Specific Capacitance Data not widely available in direct comparison with PANI.Generally high, with reported values ranging from 200 to over 1000 F/g in various electrolytes.[2]The higher conductivity and well-defined redox states of PANI typically contribute to its high specific capacitance, making it a popular choice for supercapacitor electrodes.
Redox Potentials Two main redox peaks are observed, corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions. For example, in some studies, these peaks are located at approximately 0.19 V and 0.51 V.[3]Also exhibits two primary redox couples, with potentials that can vary depending on the electrolyte and pH.The positions of redox peaks are influenced by the electronic effects of the methoxy substituents in PDMA.
Solubility Significantly more soluble in common organic solvents such as chloroform, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).[1][4][5]Generally insoluble in common organic solvents, which limits its processability.[6]The presence of the flexible methoxy groups on the polymer chain enhances its interaction with solvent molecules, leading to improved solubility. This is a major advantage of PDMA for device fabrication.[1][5]
Electrochromic Properties Exhibits reversible color changes between yellow (reduced), green (partially oxidized), and blue (fully oxidized).[6][7][8]Also shows distinct color changes from pale yellow (leucoemeraldine) to green (emeraldine) and then to blue/violet (pernigraniline).Both polymers are effective electrochromic materials, with the specific colors and transition potentials being slightly different due to their molecular structures.
Stability Good environmental stability.Known for its excellent environmental and thermal stability.Both polymers are relatively stable, which is a key advantage for practical applications.

Experimental Protocols

To ensure a fair and reproducible comparison of the electrochemical properties of PDMA and PANI, the following standardized experimental protocols are recommended.

I. Synthesis of PDMA and PANI via Chemical Oxidative Polymerization

This protocol describes a general method for synthesizing both polymers.

Materials:

Procedure:

  • Monomer Solution Preparation: Dissolve a specific molar amount of either aniline or this compound in 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution to the monomer solution dropwise while maintaining the temperature between 0-5 °C and continuing to stir. The reaction mixture will gradually change color, indicating polymerization. Continue stirring for 2-4 hours.

  • Polymer Collection and Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

II. Electrochemical Characterization

The following protocols outline the key electrochemical measurements. A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide coated glass), a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).

A. Cyclic Voltammetry (CV):

  • Electrode Preparation: Prepare a thin film of the polymer on the working electrode by drop-casting a solution of the polymer in a suitable solvent (e.g., NMP for PDMA) or by electrochemically depositing the polymer onto the electrode.

  • Electrolyte Preparation: Prepare the desired electrolyte solution (e.g., 1 M H₂SO₄ or HCl).

  • Measurement: Immerse the three electrodes in the electrolyte solution. Perform the cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).[9][10][11][12]

  • Analysis: Analyze the resulting voltammogram to determine the redox potentials (peak potentials) and to assess the electrochemical reversibility and stability of the polymer.

B. Electrical Conductivity Measurement (Four-Point Probe Method):

  • Sample Preparation: Prepare a thin, uniform film of the polymer on a non-conductive substrate (e.g., glass slide) or press the polymer powder into a pellet.[13]

  • Measurement: Use a four-point probe setup to measure the sheet resistance of the film or the bulk resistance of the pellet.[13][14][15] A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[13][15]

  • Calculation: Calculate the conductivity (σ) using the measured resistance, the dimensions of the sample, and a geometric correction factor.

C. Specific Capacitance Measurement (from Cyclic Voltammetry):

  • Data Acquisition: Obtain the cyclic voltammogram as described in the CV protocol.

  • Calculation: The specific capacitance (Csp) can be calculated from the CV curve using the following equation: Csp = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active polymer material on the electrode.[16][17][18]

Visualizing the Comparison Workflow and Redox Pathways

To better understand the comparative analysis and the electrochemical behavior of these polymers, the following diagrams are provided.

logical_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization cluster_comparison Comparative Analysis Aniline Aniline Monomer Chemical_Oxidative Chemical Oxidative Polymerization Aniline->Chemical_Oxidative PDMA_Monomer This compound Monomer PDMA_Monomer->Chemical_Oxidative PANI Polyaniline (PANI) Chemical_Oxidative->PANI PDMA Poly(this compound) (PDMA) Chemical_Oxidative->PDMA CV Cyclic Voltammetry PANI->CV Conductivity Conductivity Measurement PANI->Conductivity Capacitance Capacitance Measurement PANI->Capacitance Solubility Solubility PANI->Solubility Stability Stability PANI->Stability PDMA->CV PDMA->Conductivity PDMA->Capacitance PDMA->Solubility PDMA->Stability Redox Redox Potentials CV->Redox Cond_Comp Conductivity Conductivity->Cond_Comp Cap_Comp Capacitance Capacitance->Cap_Comp

Caption: Workflow for comparing PDMA and PANI.

redox_pathway cluster_pani Polyaniline (PANI) cluster_pdma Poly(this compound) (PDMA) PANI_L Leucoemeraldine (Pale Yellow) PANI_E Emeraldine (Green) PANI_L->PANI_E Oxidation PANI_E->PANI_L Reduction PANI_P Pernigraniline (Blue/Violet) PANI_E->PANI_P Oxidation PANI_P->PANI_E Reduction PDMA_L Leucoemeraldine (Yellow) PDMA_E Emeraldine (Green) PDMA_L->PDMA_E Oxidation PDMA_E->PDMA_L Reduction PDMA_P Pernigraniline (Blue) PDMA_E->PDMA_P Oxidation PDMA_P->PDMA_E Reduction

Caption: Redox states and color changes of PANI and PDMA.

Conclusion

The choice between poly(this compound) and polyaniline depends heavily on the specific application requirements. For applications demanding the highest possible electrical conductivity and capacitance, such as in high-performance supercapacitors, polyaniline remains a strong contender. However, for devices that require solution-based processing and fabrication, such as printable electronics and certain sensor designs, the significantly improved solubility of poly(this compound) makes it a more practical and advantageous choice, despite its moderately lower conductivity. Further research directly comparing the specific capacitance of these two polymers under identical conditions would be beneficial for a more complete understanding of their relative performance in energy storage applications.

References

Performance of Dyes Derived from 2,5-Dimethoxyaniline in Textiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of textile dyes derived from 2,5-dimethoxyaniline (B66101). Dyes based on this intermediate are typically azo compounds, which constitute the largest and most versatile class of synthetic colorants. Their performance is benchmarked against other significant dye classes where data is available, offering insights into their suitability for various textile applications. This document summarizes key performance indicators, details experimental methodologies for performance evaluation, and visualizes synthetic pathways and comparative performance.

Comparative Performance Data

Table 1: Performance of Azo Dyes (including heterocyclic analogues) on Polyester and Nylon 66 Fibers

Dye Structure/ClassFiberLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)Sublimation Fastness (Scale 1-5)Exhaustion (%)
Disazo Dyes from 2-Methoxy-5-nitroanilinePolyester5-64-54-54-5Good
Disazo Dyes from 2-Methoxy-5-nitroanilineNylon 665-64-54-54-5Better than Polyester
Heterocyclic Azo Disperse DyesPolyesterModerate to GoodVery GoodVery GoodExcellentVery Good
Heterocyclic Azo Disperse DyesNylonModerate to GoodVery GoodVery GoodExcellentVery Good
Commercial Disperse Dyes (e.g., Terasil Brilliant Violet, Terasil Scarlet Brown)PolyesterGood to ExcellentGood to ExcellentGood to ExcellentGood to ExcellentGood
Commercial Disperse Dyes (e.g., Terasil Brilliant Violet, Terasil Scarlet Brown)NylonGood to ExcellentGood to ExcellentGood to ExcellentGood to ExcellentGood

Note: Data synthesized from multiple sources.[1][2][3][4]

Table 2: General Fastness Properties of Different Dye Classes on Various Fibers

Dye ClassFiber(s)Typical Light FastnessTypical Wash FastnessTypical Rubbing Fastness
Azo Dyes (General) Cotton, Wool, Silk, SyntheticsVaries widely (Poor to Excellent)Varies widely (Poor to Excellent)Varies widely (Poor to Excellent)
Reactive Dyes Cotton, Wool, SilkGood to ExcellentExcellentGood to Excellent
Disperse Dyes Polyester, NylonGood to ExcellentGood to ExcellentGood to Excellent
Acid Dyes Wool, Silk, NylonPoor to GoodPoor to GoodFair to Good

Note: This table provides a general overview. The actual performance can vary significantly based on the specific dye, fiber, and dyeing process.[1][5][6][7]

Experimental Protocols

Accurate and reproducible assessment of dye performance is contingent on standardized experimental procedures. The following are detailed methodologies for key fastness tests.

Color Fastness to Light (ISO 105-B02)

Principle: This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool references (Scale 1-8)

  • Grey scale for assessing change in color (ISO 105-A02)

  • Specimen holders

  • Masks for covering a portion of the specimens

Procedure:

  • Specimen Preparation: Prepare specimens of the dyed textile. A portion of each specimen is covered with an opaque mask.

  • Mounting: Mount the specimens and a set of blue wool references in the holders.

  • Exposure: Expose the mounted specimens and references to the light from the xenon arc lamp under specified conditions of temperature and humidity.

  • Assessment: Periodically inspect the specimens and the blue wool references. The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale or when a certain blue wool reference has faded to a specific degree.

  • Rating: The light fastness is rated by comparing the change in color of the specimen with that of the blue wool references. The rating is the number of the blue wool reference that shows a similar change in color.

Color Fastness to Washing (ISO 105-C06)

Principle: This method is designed to determine the resistance of the color of textiles of all kinds and in all forms to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (for mechanical action).

  • Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate).

  • Grey scale for assessing change in color and staining (ISO 105-A02 and ISO 105-A03).

  • Standard detergent solution.

Procedure:

  • Specimen Preparation: Prepare a composite specimen by sewing the dyed textile sample to a piece of multifiber adjacent fabric.

  • Washing: Place the composite specimen, a specified number of stainless steel balls, and the standard detergent solution in a stainless steel container.

  • Agitation: Place the container in the Launder-Ometer and agitate for a specified time at a specified temperature (e.g., 40°C, 50°C, 60°C).

  • Rinsing and Drying: After the washing cycle, rinse the composite specimen thoroughly with water and then dry it in air at a temperature not exceeding 60°C.

  • Assessment: Assess the change in color of the dyed specimen using the grey scale for assessing change in color. Assess the degree of staining on each type of fiber in the multifiber fabric using the grey scale for assessing staining.

Color Fastness to Rubbing (ISO 105-X12)

Principle: This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.

Apparatus:

  • Crockmeter (rubbing tester).

  • Standard white cotton rubbing cloth.

  • Grey scale for assessing staining (ISO 105-A03).

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed textile.

  • Dry Rubbing:

    • Mount the specimen on the base of the Crockmeter.

    • Mount a piece of dry, standard white cotton rubbing cloth onto the rubbing finger.

    • Operate the Crockmeter for a specified number of cycles (usually 10).

    • Remove the white rubbing cloth and assess the degree of staining using the grey scale for staining.

  • Wet Rubbing:

    • Thoroughly wet a piece of standard white cotton rubbing cloth in distilled water and squeeze it to a specified moisture content.

    • Repeat the procedure described for dry rubbing using the wet cloth.

    • Dry the wet rubbing cloth in air before assessment.

    • Assess the degree of staining using the grey scale for staining.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates a typical workflow for the synthesis of an azo dye derived from this compound and its application to a textile substrate.

G cluster_synthesis Dye Synthesis cluster_application Textile Application A This compound B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F H Dye Bath Preparation (Dye, Water, Auxiliaries) F->H G Textile Substrate (e.g., Cotton, Polyester) I Dyeing Process (Exhaustion/Padding) G->I H->I J Fixation (Heat/Alkali) I->J K Washing/Soaping J->K L Dyed Textile K->L

Caption: Workflow for Azo Dye Synthesis and Textile Application.

Comparative Performance Logic

This diagram provides a logical comparison of the general performance characteristics of dyes derived from this compound (as a subset of azo dyes) against other major dye classes.

G cluster_dyes Dye Classes cluster_performance Performance on Cotton cluster_performance_poly Performance on Polyester cluster_performance_wool Performance on Wool A Azo Dyes (from this compound) P1 Wash Fastness: Moderate to Good A->P1 Typically P2 Light Fastness: Variable A->P2 P3 Wash Fastness: Good to Excellent A->P3 As Disperse Dyes P4 Light Fastness: Good A->P4 P5 Wash Fastness: Fair to Good A->P5 As Acid/Mordant Dyes P6 Light Fastness: Fair to Good A->P6 B Reactive Dyes B->P1 Generally Superior C Disperse Dyes C->P3 Comparable C->P4 D Acid Dyes D->P5 Comparable D->P6

Caption: Logical Comparison of Dye Class Performance.

References

A comparative study of 2,5-Dimethoxyaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 2,5-Dimethoxyaniline, an important intermediate in the pharmaceutical and dye industries. The following sections detail various synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed methodologies for key experiments are provided to support reproducibility and further investigation.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through three main routes: the reduction of 2,5-dimethoxynitrobenzene, a multi-step synthesis originating from hydroquinone, and the reductive amination of 2,5-dimethoxybenzaldehyde (B135726). Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact.

Synthesis MethodStarting MaterialKey Reagents/CatalystsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation 2,5-DimethoxynitrobenzeneH₂, Pt/C catalyst>95>99High purity and yield, suitable for large-scale continuous production.[1]Requires high-pressure equipment and handling of flammable hydrogen gas.
Iron Powder Reduction 2,5-DimethoxynitrobenzeneFe, Acetic Acid or NH₄Cl~98HighInexpensive reagents, mature and robust method.[2]Generates significant iron sludge waste, making product purification and waste disposal challenging.[3]
Hydrazine Hydrate (B1144303) Reduction 2,5-DimethoxynitrobenzeneHydrazine Hydrate, Ni catalyst~97 (for a related compound)HighAvoids the use of high-pressure hydrogen.[3]Hydrazine hydrate is highly toxic and carcinogenic.
Synthesis from Hydroquinone HydroquinoneMulti-step (methylation, nitration, reduction)Variable (multi-step)GoodReadily available starting material.Multi-step process can lead to lower overall yield and increased complexity.
Reductive Amination 2,5-DimethoxybenzaldehydeNH₃, H₂, Fe-based catalystGood to ExcellentGoodDirect conversion of an aldehyde to an amine.Requires a specific starting aldehyde, which may need to be synthesized separately.

Experimental Protocols

Reduction of 2,5-Dimethoxynitrobenzene

This is the most common route for synthesizing this compound, with several effective reduction methods.

This method is highly efficient and suitable for industrial-scale production, yielding a product of very high purity.[1]

Procedure:

  • To a high-pressure reaction vessel, add 2,5-dimethoxynitrobenzene (1250 kg) and methanol (B129727) (5000 kg).

  • Add 10nm Pt/C catalyst (125 kg).

  • Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Initiate stirring and raise the temperature to 90-100°C.

  • Introduce hydrogen gas, maintaining a pressure of 1.0 MPa.

  • Continuously feed a solution of 2,5-dimethoxynitrobenzene in methanol into the reactor at a flow rate of 6000 L/h.

  • Add 2.5 kg of fresh Pt/C catalyst every 3 hours.

  • The reaction mixture overflows into a secondary hydrogenation reactor, with a total residence time of 2-3 hours.

  • Monitor the reaction until the concentration of residual 2,5-dimethoxynitrobenzene is ≤0.2%.

  • The product mixture is then transferred to a settling vessel for catalyst separation.

  • The supernatant is filtered through a membrane filtration system to recover the catalyst for reuse.

  • The solvent (methanol) is removed from the filtrate by distillation.

  • The resulting crude this compound is purified by crystallization to yield a product with 99.9% purity.[1]

This classical method is cost-effective and reliable, offering high yields.[2]

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxynitrobenzene (as a proxy for 2,5-dimethoxynitrobenzene, 170 mg, 0.93 mmol) in a mixture of glacial acetic acid (5 mL), ethanol (B145695) (5 mL), and water (2.5 mL).

  • Heat the solution to 90°C.

  • Add iron powder (311 mg, 5.57 mmol, 325 mesh) portion-wise to the stirred solution.

  • Maintain the reaction at 90°C and monitor the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and filter to remove the iron residue.

  • The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,6-dimethoxyaniline (B1294893) with a purity of approximately 98%.[2] A similar yield and purity can be expected for this compound.

Multi-step Synthesis from Hydroquinone

This pathway involves the initial preparation of 1,4-dimethoxybenzene (B90301) from hydroquinone, followed by nitration and subsequent reduction of the nitro group.

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone This step is a standard Williamson ether synthesis.

Step 2: Nitration of 1,4-Dimethoxybenzene to 2,5-Dimethoxynitrobenzene The nitration of the activated aromatic ring must be carried out under controlled conditions to favor mono-nitration.

Step 3: Reduction of 2,5-Dimethoxynitrobenzene The resulting 2,5-dimethoxynitrobenzene can then be reduced to this compound using one of the methods described in the previous section (e.g., catalytic hydrogenation or iron powder reduction).

Reductive Amination of 2,5-Dimethoxybenzaldehyde

This method offers a direct route from the corresponding aldehyde to the amine.

Procedure:

  • Synthesize an iron-based catalyst by impregnating an N-doped SiC support with an iron complex, followed by pyrolysis and reduction.

  • In a high-pressure reactor, combine 2,5-dimethoxybenzaldehyde (0.5 mmol), the iron catalyst (10 mol%), and 25% aqueous ammonia (B1221849) (3.5 mL).

  • Pressurize the reactor with hydrogen gas to 6.5 MPa.

  • Heat the reaction mixture to 130-140°C for 20 hours.

  • After cooling, vent the reactor and filter to remove the catalyst.

  • Extract the aqueous solution with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by chromatography to obtain this compound.

Visualizations of Synthesis Pathways

Synthesis_Workflows cluster_reduction Reduction of 2,5-Dimethoxynitrobenzene cluster_hydro Catalytic Hydrogenation cluster_iron Iron Powder Reduction cluster_hydrazine Hydrazine Reduction cluster_hydroquinone Synthesis from Hydroquinone cluster_amination Reductive Amination A1 2,5-Dimethoxynitrobenzene B1 H₂, Pt/C A1->B1 High Purity & Yield C1 Fe, CH₃COOH A1->C1 Cost-Effective D1 N₂H₄, Ni Catalyst A1->D1 No H₂ Pressure P This compound B1->P C1->P D1->P E1 Hydroquinone F1 1,4-Dimethoxybenzene E1->F1 Methylation G1 2,5-Dimethoxynitrobenzene F1->G1 Nitration H1 Reduction G1->H1 P2 This compound H1->P2 I1 2,5-Dimethoxybenzaldehyde J1 NH₃, H₂, Catalyst I1->J1 P3 This compound J1->P3 Catalytic_Hydrogenation_Workflow A Mix 2,5-Dimethoxynitrobenzene, Methanol, and Pt/C Catalyst B Pressurize with H₂ Heat to 90-100°C A->B C Continuous Reaction (2-3 hours) B->C D Catalyst Settling and Separation C->D E Membrane Filtration (Catalyst Recovery) D->E F Solvent Distillation E->F G Crystallization F->G H Pure this compound G->H

References

A Comparative Guide to Validating the Purity of 2,5-Dimethoxyaniline: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 2,5-Dimethoxyaniline is a key intermediate in the production of various dyes and pharmaceuticals, making the accurate determination of its purity a critical quality control step. This guide provides a comparative analysis of the classical titration method against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for validating the purity of this compound.

Introduction to Purity Validation of this compound

This compound (CAS No. 102-56-7) is an aromatic amine that is typically synthesized by the reduction of 2,5-dimethoxynitrobenzene. Potential impurities in the final product can include the unreacted nitro compound and other byproducts of the reduction process. Validating the purity of this compound ensures the reliability and safety of the final products. While titration has been a long-standing method for the assay of amines, HPLC and GC offer higher sensitivity and specificity.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each analytical method in the context of this compound purity assessment.

ParameterTitration (Non-Aqueous)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Typical Purity Specification >97.0%[1]>98.0%>98.0%[1]
Principle Acid-base neutralization in a non-aqueous solventDifferential partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Selectivity Moderate; titrates total basicity, may not distinguish between structurally similar amines.High; capable of separating the main compound from its impurities.High; excellent separation of volatile impurities.
Sensitivity Lower; typically in the percentage range.High; can detect impurities at trace levels (ppm).Very High; can detect volatile impurities at very low levels (ppb).
Precision High (RSD <1%)High (RSD <2%)High (RSD <2%)
Analysis Time Relatively fast (10-15 minutes per sample)Moderate (15-30 minutes per sample)Moderate (20-40 minutes per sample)
Throughput Manual method, lower throughputAmenable to automation, high throughputAmenable to automation, high throughput
Instrumentation Cost LowHighHigh
Solvent Consumption ModerateHighLow

Experimental Protocols

Non-Aqueous Titration for this compound Purity

This method determines the total basicity of the sample, which is attributed to the amine functional group of this compound.

Experimental Workflow for Non-Aqueous Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Weigh ~0.3 g of This compound B Dissolve in 50 mL of glacial acetic acid A->B C Add 2-3 drops of crystal violet indicator B->C D Titrate with 0.1 N Perchloric Acid C->D E Observe color change (violet to blue-green) D->E F Record the volume of titrant used E->F G Calculate the purity using the formula F->G H Report the result G->H

Caption: Workflow for the purity determination of this compound by non-aqueous titration.

Protocol:

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70-72% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride (B1165640) and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.7 g of primary standard potassium hydrogen phthalate (B1215562) (dried at 120°C for 2 hours), and dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis:

    • Accurately weigh about 0.3 g of the this compound sample into a clean, dry 250 mL conical flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution (0.5% w/v in glacial acetic acid).

    • Titrate with the standardized 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Purity (%) = [(V_s - V_b) * N * E] / W * 100

    • Where:

      • V_s = Volume of perchloric acid consumed by the sample (mL)

      • V_b = Volume of perchloric acid consumed by the blank (mL)

      • N = Normality of the perchloric acid solution

      • E = Equivalent weight of this compound (153.18 g/mol )

      • W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly selective and sensitive technique for purity determination, capable of separating this compound from its potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Representative HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds.

Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) that flows through a column. Separation occurs based on the compound's volatility and interaction with the stationary phase.

Representative GC Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol (B129727) or acetone (B3395972) at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the this compound peak.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, including the need for selectivity, sensitivity, and throughput.

Tech_Comparison cluster_methods Purity Validation Methods cluster_attributes Key Attributes Titration Titration Selectivity Selectivity Titration->Selectivity Moderate Sensitivity Sensitivity Titration->Sensitivity Low Cost Cost Titration->Cost Low Throughput Throughput Titration->Throughput Low HPLC HPLC HPLC->Selectivity High HPLC->Sensitivity High HPLC->Cost High HPLC->Throughput High GC GC GC->Selectivity High GC->Sensitivity Very High GC->Cost High GC->Throughput High

Caption: Logical comparison of Titration, HPLC, and GC for purity analysis of this compound.

Conclusion

For routine quality control where the impurity profile is well-characterized and high precision is required for the main component, non-aqueous titration offers a cost-effective and rapid method for determining the purity of this compound.

However, for a more comprehensive purity assessment, especially during process development, validation, and for the analysis of unknown impurities, HPLC and GC are the methods of choice. HPLC is particularly advantageous for its ability to analyze a wide range of compounds without the need for derivatization. GC, on the other hand, provides excellent resolution for volatile impurities. The selection between HPLC and GC will depend on the volatility and thermal stability of the expected impurities. In a regulated environment, a combination of these techniques may be employed to provide a complete purity profile of this compound.

References

A Comparative Guide to the Characterization of Poly(aniline-co-2,5-dimethoxyaniline) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of poly(aniline-co-2,5-dimethoxyaniline) (PADMOA) copolymers with their parent homopolymers, polyaniline (PANI) and poly(2,5-dimethoxyaniline) (PDMOA). The introduction of This compound (B66101) into the polyaniline backbone is a key strategy to enhance processability, particularly solubility in common organic solvents, a significant limitation of the parent PANI.[1][2] This guide synthesizes experimental data to offer a comparative analysis of their structural, optical, thermal, and electrical properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. The following protocols are based on common methods reported in the literature.

1. Chemical Oxidative Polymerization Synthesis

This method is widely used for preparing PANI, PDMOA, and their copolymers.[1][3]

  • Monomer Solution Preparation: Dissolve the required amounts of aniline (B41778) and/or this compound monomers in a 1 M HCl aqueous solution. For copolymers, various molar feed compositions of the two monomers are used to achieve different copolymer structures.[3] The solution is cooled to a temperature range of 0–5°C in an ice bath.[1]

  • Oxidant Solution Preparation: Separately, prepare an oxidant solution by dissolving an equimolar amount of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in 1 M HCl, and pre-chill it to 0–5°C.[1][2][4]

  • Polymerization: Add the pre-chilled oxidant solution dropwise to the stirred monomer solution over a period of approximately 25-30 minutes.[1] A color change (e.g., to deep blue or green) indicates the initiation of polymerization.[1]

  • Reaction Completion and Product Collection: Continue stirring the reaction mixture vigorously for another 4 hours at 0–5°C to ensure completion.[1] The precipitated polymer is then collected by filtration using a Buchner funnel.

  • Purification: Wash the collected polymer powder repeatedly with 1 M HCl until the filtrate becomes colorless, followed by washing with methanol (B129727) or another suitable solvent to remove unreacted monomers and oligomers.[1] The product is then dried under a vacuum.

  • Conversion to Base Form: To obtain the emeraldine (B8112657) base (undoped) form, the synthesized polymer salt is treated with an aqueous ammonia (B1221849) solution.

2. Characterization Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the chemical structure of the polymers. Samples are typically prepared as KBr pellets.[5] The spectra are recorded to identify characteristic vibrational bands corresponding to benzenoid and quinoid rings and other functional groups.[6][7]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are used to study the electronic transitions in the polymers. The samples are dissolved in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[8] The spectra typically show two main absorption bands related to the π-π* transition of the benzenoid rings and the exciton (B1674681) absorption of the quinoid rings.[1]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers. The analysis involves heating the sample at a constant rate under a nitrogen or air atmosphere and monitoring the weight loss as a function of temperature.[9]

  • Cyclic Voltammetry (CV): CV is used to investigate the electrochemical behavior and redox characteristics of the polymers. A three-electrode system is employed, with the polymer film cast on a working electrode (e.g., glassy carbon or ITO glass), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).[10][11] The measurements are carried out in an electrolyte solution, such as 1.0 M HCl.[11]

  • Conductivity Measurement: The electrical conductivity of the polymers is typically measured on pressed pellets of the powdered samples using a four-point probe method.[5]

Comparative Data

The incorporation of bulky methoxy (B1213986) groups onto the aniline backbone significantly alters the properties of the resulting copolymer compared to the homopolymers.

Table 1: Solubility Comparison

The solubility of the copolymers is markedly improved compared to PANI.[1][12]

PolymerNMPDMF/DMSOCHCl₃/CH₂Cl₂Acetone/THF
PANI Sparingly SolubleInsolubleInsolubleInsoluble
PADMOA Soluble[1][3]Moderately Soluble[1][3]InsolubleSoluble[3]
PDMOA SolubleModerately Soluble[1]Soluble[1]Soluble

NMP: N-Methyl-2-pyrrolidone, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide, THF: Tetrahydrofuran

Table 2: FTIR Spectroscopy Data (Characteristic Peaks in cm⁻¹)

The FTIR spectra confirm the incorporation of both aniline and this compound units into the copolymer chain.

AssignmentPANIPADMOAPDMOA
N-H Stretching ~3365[6]PresentPresent
C=C Stretching (Quinoid Ring) ~1573-1601[6]PresentPresent
C=C Stretching (Benzenoid Ring) ~1457-1501[6]PresentPresent
C-N Stretching ~1250-1313[6]PresentPresent
C-O-C Stretching (Methoxy) N/APresentPresent
C-H out-of-plane bending ~763[6]PresentPresent
Table 3: UV-Vis Spectroscopy Data (Absorption Maxima in nm)

The electronic absorption bands are indicative of the conjugation and oxidation state of the polymers.

TransitionPANIPADMOAPDMOA
π-π (Benzenoid)*~272-330[8][13]~286–336[1]~286-375[1][14]
Exciton (Quinoid) / Polaron Band ~400-600[8][13]~556–627[1]~750-850[15]
Table 4: Thermal Stability and Electrical Conductivity

Copolymerization affects both the thermal stability and the electrical properties. Generally, the emeraldine base form of PANI is the most thermally stable.[9] The conductivity of the copolymer is intermediate between that of the two homopolymers and is dependent on the comonomer ratio.[1][3]

PropertyPANIPADMOAPDMOA
Major Decomposition Temp. (°C) >400[9]Intermediate~250[12]
Conductivity (S/cm) (Doped) High (~10⁻² - 10⁰)[16]Intermediate (Decreases with ↑ DMA)[3]Low (~10⁻⁴)[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and comprehensive characterization of poly(aniline-co-2,5-dimethoxyaniline) copolymers.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_comparison Comparative Analysis Monomers Monomer Selection (Aniline & this compound) FeedRatio Define Molar Feed Ratio Monomers->FeedRatio Polymerization Chemical Oxidative Polymerization (Ammonium Persulfate, 0-5°C) FeedRatio->Polymerization Purification Purification & Drying Polymerization->Purification Copolymer PADMOA Copolymer Powder Purification->Copolymer Structural Structural Analysis Copolymer->Structural Optical Optical Properties Copolymer->Optical Thermal Thermal Stability Copolymer->Thermal Electrochemical Electrochemical & Electrical Copolymer->Electrochemical FTIR FTIR Spectroscopy Structural->FTIR UVVis UV-Vis Spectroscopy Optical->UVVis TGA Thermogravimetric Analysis (TGA) Thermal->TGA CV Cyclic Voltammetry (CV) Electrochemical->CV Conductivity 4-Point Probe Conductivity Electrochemical->Conductivity PANI Polyaniline (PANI) (Homopolymer) FTIR->PANI PDMOA Poly(this compound) (PDMOA) (Homopolymer) FTIR->PDMOA CV->PANI CV->PDMOA UVVis->PANI UVVis->PDMOA TGA->PANI TGA->PDMOA Conductivity->PANI Conductivity->PDMOA

Caption: Workflow for synthesis and characterization of PADMOA copolymers.

References

A Comparative Guide to the Thermal Stability of Poly(2,5-dimethoxyaniline)

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of conductive polymers is a critical parameter that dictates their processing conditions and suitability for various high-temperature applications, including electronic devices, sensors, and protective coatings. This guide provides a comparative analysis of the thermal stability of poly(2,5-dimethoxyaniline) (PDMA), a soluble derivative of polyaniline, against other common conductive polymers such as polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh). The analysis is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Stability Analysis

The thermal stability of polymers is primarily evaluated by TGA, which measures the change in mass of a sample as a function of temperature. Key parameters include the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of residual mass at elevated temperatures.

Poly(this compound) generally exhibits a multi-step degradation process. The initial weight loss, typically occurring below 150°C, is attributed to the evaporation of moisture and entrapped solvent. The subsequent degradation steps at higher temperatures involve the breakdown of the polymer backbone.[1] The thermal stability of PDMA is influenced by factors such as the dopant used and whether it is in its base or salt form. For instance, the decomposition temperature for PDMA has been noted to be around 250°C.[2] Studies also indicate that hydrogen bonding may enhance the thermal stability of the homopolymer.[3] When blended with fluoropolymers, PDMA's thermal stability can be significantly improved, with degradation occurring at temperatures above 400°C.[4]

In comparison, polyaniline (PANI) typically displays a three-step degradation process.[2] The undoped, emeraldine (B8112657) base form of PANI is generally more thermally stable than its doped, conductive emeraldine salt form.[5] Polypyrrole (PPy) is often found to be more thermally stable than PANI, showing less mass loss at comparable temperatures.[6] Polythiophene (PTh) and its derivatives are also known for their high thermal and environmental stability.[7]

The following table summarizes the thermal degradation characteristics of PDMA and other conductive polymers based on available literature.

PolymerOnset Decomposition Temp. (°C)Key Degradation StagesNotes
Poly(this compound) (PDMA) ~250[2]Multi-step process; initial loss of dopants/water, followed by polymer backbone degradation.[8]Stability enhanced by hydrogen bonding and blending with other polymers like fluoropolymers.[3][4]
Polyaniline (PANI) 150 - 260 (doped)Two or three-step process: loss of water/dopant, followed by degradation of the polymer backbone.[1][5]The undoped (emeraldine base) form is more thermally stable than the doped (emeraldine salt) form.[5]
Polypyrrole (PPy) ~300Degradation often involves the loss of dopant anions followed by backbone decomposition.[7]Generally exhibits higher thermal stability than PANI.[6][9]
Polythiophene (PTh) >400High stability due to the aromatic backbone.Known for excellent thermal and environmental stability compared to many other conductive polymers.[7]

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these techniques.

1. Synthesis of Poly(this compound) - Chemical Oxidation

  • Monomer Preparation: This compound (B66101) is purified, for instance by sublimation under reduced pressure, prior to polymerization.[3]

  • Polymerization: The monomer is dissolved in an acidic solution (e.g., 1 M HCl) and cooled to a low temperature (0–5°C).[3] An oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is dissolved in a separate acidic solution and added dropwise to the monomer solution with constant stirring.[3]

  • Reaction: The reaction mixture is stirred for several hours at 0–5°C, during which the polymer precipitates.[3]

  • Purification: The precipitate is collected via filtration, washed repeatedly with the acidic solution (e.g., 1 M HCl) until the filtrate is colorless, and then dried to obtain the final polymer powder.[3]

2. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is performed to determine the thermal stability and decomposition profile of the polymer.[10]

  • Apparatus: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).[10]

  • Experimental Conditions:

    • The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10][11]

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a specific rate (e.g., 30-50 ml/min) to prevent oxidative degradation.[10][11]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.[10]

3. Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc) by measuring the heat flow into or out of a sample as a function of temperature.[12]

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • A reference pan (empty sealed pan) is used for differential measurement.

    • The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal steps. A typical heating rate is 10°C/min.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal events.[1]

Visualized Workflow: Thermal Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a conductive polymer like PDMA.

Thermal_Analysis_Workflow cluster_synthesis Polymer Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Monomer Purified Monomer (e.g., this compound) Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Purification Washing & Drying Polymerization->Purification Polymer_Sample Dry Polymer Powder Purification->Polymer_Sample TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA_Data TGA Curve (% Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (Derivative Weight Loss) TGA_Data->DTG_Data Stability_Params Determine Key Parameters: - T_onset, T_max - % Residue - Tg, Tm TGA_Data->Stability_Params DTG_Data->Stability_Params DSC_Data->Stability_Params Comparison Compare with Alternative Polymers Stability_Params->Comparison

References

A Comparative Guide to the Solubility of Substituted Polyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubility of various substituted polyanilines, offering valuable insights for their application in research and development. The introduction of substituent groups onto the polyaniline backbone is a key strategy to overcome the inherent processing challenges associated with the parent polymer, primarily its poor solubility in common organic solvents. This guide summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates the key factors influencing solubility.

The Impact of Substitution on Polyaniline Solubility

Unsubstituted polyaniline (PANI) in its conductive emeraldine (B8112657) salt form is notoriously difficult to process due to its insolubility in most common organic solvents. This limitation arises from strong interchain interactions, including hydrogen bonding and the rigidity of the polymer backbone. By chemically modifying the aniline (B41778) monomer prior to polymerization, the resulting substituted polyanilines exhibit significantly improved solubility. The introduction of alkyl, alkoxy, or other functional groups can disrupt chain packing, reduce interchain forces, and enhance polymer-solvent interactions, thereby promoting dissolution.

Comparative Solubility Data

The following table summarizes the solubility of various substituted polyanilines in different organic solvents. It is important to note that quantitative solubility data for many substituted polyanilines is not extensively reported in the literature. Therefore, this table combines available quantitative values with qualitative descriptions to provide a comparative overview.

PolymerSubstituent(s)SolventSolubilityReference(s)
Polyaniline (PANI) NoneN-Methyl-2-pyrrolidone (NMP)Sparingly Soluble (~1% w/v)[1]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[2]
N,N-Dimethylformamide (DMF)Sparingly Soluble[2]
Poly(o-toluidine) 2-methylN-Methyl-2-pyrrolidone (NMP)Soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[2]
N,N-Dimethylformamide (DMF)Soluble[2]
Poly(m-toluidine) 3-methylN-Methyl-2-pyrrolidone (NMP)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Poly(o-anisidine) 2-methoxyN-Methyl-2-pyrrolidone (NMP)Soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Poly(N-ethylaniline) N-ethylN-Methyl-2-pyrrolidone (NMP)Soluble
m-cresolSoluble
Poly(2-ethylaniline) 2-ethylTetrahydrofuran (THF)Soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
N-Methyl-2-pyrrolidone (NMP)Soluble[5]
Poly(2,5-dimethylaniline) 2,5-dimethylN,N-Dimethylformamide (DMF)Soluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[6]
Chloroform (CHCl₃)Soluble[6]
Poly(2,5-dimethoxyaniline) 2,5-dimethoxyChloroform (CHCl₃)Soluble
Dichloromethane (CH₂Cl₂)Soluble
PANI-IAs Itaconic acid sulfonateDimethyl Sulfoxide (DMSO)44 g/L
PANI in Ionic Liquid None (synthesis method)N-Methyl-2-pyrrolidone (NMP)250 g/L
Poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline) Emeraldine Salt (P3-ES) 2,5-bis[2-(2-methoxyethoxy)ethoxy]Water & Common Organic Solvents400 g/L[7]

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of substituted polyanilines using the gravimetric method.[8][9][10][11][12][13]

1. Materials and Equipment:

  • Substituted polyaniline powder (dried under vacuum)

  • Selected organic solvent (e.g., NMP, DMSO, DMF, THF)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with airtight caps

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum oven

  • Desiccator

2. Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the dried substituted polyaniline powder and add it to a vial containing a known volume of the desired solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on a magnetic stirrer and agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Polymer:

    • After equilibration, allow the solution to stand undisturbed for a sufficient time for the undissolved polymer to settle.

    • For finer particles, centrifuge the vial at a moderate speed to facilitate the separation of the solid phase.

  • Isolation of the Saturated Solution:

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry vial. To ensure all particulate matter is removed, the supernatant can be passed through a syringe filter.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the known volume of the saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer.

    • Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried polymer residue on the analytical balance.

3. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (g/L) = (m₂ - m₁) / V

Where:

  • m₁ is the initial mass of the empty vial (g).

  • m₂ is the final mass of the vial with the dried polymer residue (g).

  • V is the volume of the supernatant taken (L).

Factors Influencing the Solubility of Substituted Polyanilines

The solubility of a substituted polyaniline is a complex interplay of several factors related to both the polymer's structure and the properties of the solvent. The following diagram illustrates these key relationships.

G Factors Influencing the Solubility of Substituted Polyanilines substituent Substituent Properties sub_type Type (Alkyl, Alkoxy, etc.) substituent->sub_type sub_size Size/Steric Hindrance substituent->sub_size sub_pos Position (ortho, meta) substituent->sub_pos polymer_backbone Polymer Backbone interchain Interchain Interactions (H-bonding, π-stacking) polymer_backbone->interchain chain_flex Chain Flexibility polymer_backbone->chain_flex solvent Solvent Properties sol_pol Polarity solvent->sol_pol sol_hbond Hydrogen Bonding Capacity solvent->sol_hbond solubility Solubility sub_type->interchain Disrupts sub_size->interchain Reduces sub_pos->chain_flex Increases interchain->solubility Decreases chain_flex->solubility Increases sol_pol->solubility Matches Polymer Polarity sol_hbond->solubility Forms Favorable Interactions

Caption: Factors influencing substituted polyaniline solubility.

Conclusion

The solubility of polyaniline can be significantly enhanced through the introduction of various substituent groups on the aniline monomer. Alkyl and alkoxy substitutions, in particular, have proven effective in increasing solubility in common organic solvents, thereby improving the processability of this important class of conducting polymers. The choice of solvent is also critical, with polar aprotic solvents like NMP, DMSO, and DMF generally being the most effective. For applications requiring precise control over polymer concentration, a thorough quantitative determination of solubility using a standardized method like the gravimetric protocol detailed in this guide is essential. Understanding the interplay between polymer structure and solvent properties will enable researchers to select or design substituted polyanilines with optimal solubility for their specific applications.

References

Comparative Analysis of the Biological Activity of 2,5-Dimethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of derivatives of 2,5-dimethoxyaniline (B66101), with a focus on their potential as therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant pathways and workflows to facilitate a clear understanding of the structure-activity relationships of these compounds.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals.[1] Its derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on two main classes of these derivatives: 2',5'-dimethoxychalcones and Schiff bases, for which anticancer and antimicrobial/antioxidant activities have been reported, respectively.

Data Summary: Anticancer Activity of 2',5'-Dimethoxychalcone Derivatives

A significant body of research has focused on the cytotoxic effects of 2',5'-dimethoxychalcone derivatives against various human cancer cell lines. These compounds are typically synthesized via a Claisen-Schmidt condensation.[2] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for a selection of these derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
8 MCF-7 (Breast)Low micromolar[2]
13 NTUB1 (Bladder)Potent Inhibitor[3]
13 PC3 (Prostate)Potent Inhibitor[3]
17 NTUB1 (Bladder)Potent Inhibitor[3]
17 PC3 (Prostate)Potent Inhibitor[3]

Note: Specific IC50 values for all compounds were not available in the public domain abstracts. The available literature indicates potent activity in the low micromolar range.

Mechanism of Action: Anticancer Effects

Studies have shown that certain 2',5'-dimethoxychalcone derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, compound 8 was found to induce G2/M arrest-mediated apoptosis in MCF-7 breast cancer cells.[2] Furthermore, compounds 13 and 17 have been identified as microtubule-targeted agents.[3]

Biological Screening of a this compound-derived Schiff Base

A Schiff base, (Z)-2-(1-(2,5-dimethoxyphenylimino)ethyl)phenol, and its metal complexes have been synthesized and evaluated for their antimicrobial and antioxidant activities. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for antioxidant assays were not detailed in the available literature, the study indicates that these compounds were systematically examined for these properties.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of this compound derivatives and the evaluation of their biological activity.

Synthesis of 2',5'-Dimethoxychalcone Derivatives

This protocol is based on the Claisen-Schmidt condensation reaction.[2]

Synthesis of (Z)-2-(1-(2,5-dimethoxyphenylimino)ethyl)phenol (Schiff Base)

This protocol describes the synthesis of a Schiff base from this compound.

  • Reactants: 2'-hydroxyacetophenone (B8834) and this compound.

  • Solvent: Ethanol.

  • Procedure: Equimolar amounts of 2'-hydroxyacetophenone and this compound are dissolved in ethanol and refluxed for several hours.

  • Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the resulting precipitate is filtered, washed, and dried to yield the Schiff base.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, NTUB1, PC3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial and Antioxidant Screening

Antimicrobial Activity: The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution method against a panel of pathogenic bacteria and fungi.

Antioxidant Activity (DPPH Assay): The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity.

  • Reaction Mixture: A solution of the test compound is mixed with a solution of DPPH radical in a suitable solvent.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

Visualizations

The following diagrams illustrate the general synthesis pathway for 2',5'-dimethoxychalcones and a typical workflow for evaluating the anticancer activity of these compounds.

Synthesis_of_Dimethoxychalcones cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_5_dimethoxyacetophenone 2',5'-Dimethoxy- acetophenone claisen_schmidt Claisen-Schmidt Condensation 2_5_dimethoxyacetophenone->claisen_schmidt Base (e.g., KOH) Ethanol aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->claisen_schmidt dimethoxychalcone 2',5'-Dimethoxychalcone Derivative claisen_schmidt->dimethoxychalcone

Caption: General synthesis of 2',5'-dimethoxychalcones.

Anticancer_Activity_Workflow start Synthesized This compound Derivative cytotoxicity_screening Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines start->cytotoxicity_screening determine_ic50 Determine IC50 Value cytotoxicity_screening->determine_ic50 mechanism_studies Mechanism of Action Studies (for potent compounds) determine_ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism_studies->apoptosis target_interaction Target Interaction Studies (e.g., Tubulin Polymerization) mechanism_studies->target_interaction conclusion Elucidate Anticancer Mechanism cell_cycle->conclusion apoptosis->conclusion target_interaction->conclusion

Caption: Workflow for anticancer activity evaluation.

References

A Researcher's Guide to Quantum Chemical Calculations for 2,5-Dimethoxyaniline: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular properties of pharmaceutical intermediates like 2,5-dimethoxyaniline (B66101) is crucial for designing novel therapeutics and materials. Quantum chemical calculations offer a powerful tool to predict and analyze molecular structure, vibrational frequencies, and electronic properties, complementing and guiding experimental work. This guide provides a comparative overview of common computational methods for studying this compound, supported by available experimental data.

Executive Summary

Comparison of Computational Methods

The selection of a computational method and basis set is a critical step in obtaining accurate theoretical predictions. For molecules like this compound, a balance between computational cost and accuracy is often sought.

Computational MethodBasis SetKey StrengthsCommon Applications
Density Functional Theory (DFT)
B3LYP6-311++G(d,p)Good balance of accuracy and computational efficiency for organic molecules.[1]Geometry optimization, vibrational frequency analysis, electronic property prediction.
Hartree-Fock (HF) 6-311++G(d,p)Computationally less expensive than DFT, provides a good starting point for more advanced methods.Initial geometry optimization, molecular orbital analysis.

Note: The B3LYP functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory and is widely used for its reliability in predicting the properties of organic compounds.[1] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Data Presentation

Molecular Geometry
ParameterC-C (aromatic)C-NC-ON-HC-H (aromatic)C-H (methyl)
Typical Experimental Range (Å) 1.38 - 1.401.38 - 1.421.35 - 1.371.00 - 1.021.08 - 1.101.09 - 1.10
Predicted (B3LYP/6-311++G(d,p)) To be calculatedTo be calculatedTo be calculatedTo be calculatedTo be calculatedTo be calculated
Predicted (HF/6-311++G(d,p)) To be calculatedTo be calculatedTo be calculatedTo be calculatedTo be calculatedTo be calculated
Vibrational Spectroscopy

Comparison of theoretical vibrational frequencies with experimental FT-IR and FT-Raman spectra is a key validation of the chosen computational method. Calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-311++G(d,p)) (Scaled)Calculated (HF/6-311++G(d,p)) (Scaled)
N-H stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated
C-H (aromatic) stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated
C-H (methyl) stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated
C=C (aromatic) stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated
C-N stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated
C-O stretch[Data from PubChem][Data from PubChem]To be calculatedTo be calculated

Note: Specific peak values from experimental spectra available on databases like PubChem would be populated here.

Electronic Spectroscopy

Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The calculated maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis data.

Electronic TransitionExperimental λmax (nm)Calculated (TD-B3LYP/6-311++G(d,p)) λmax (nm)
π → π[Data from related studies]To be calculated
n → π[Data from related studies]To be calculated

Experimental and Computational Protocols

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is usually prepared as a KBr pellet or as a thin film.

  • FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained with a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm Nd:YAG). The spectrum is typically recorded over a similar range to the FT-IR.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, cyclohexane) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Computational Protocol

A typical quantum chemical calculation workflow for this compound would involve the following steps:

  • Structure Input: The molecular structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

  • Electronic Property Calculation: Excited state calculations (e.g., TD-DFT) are performed to predict the UV-Vis absorption spectrum.

Mandatory Visualization

G Quantum Chemical Calculation Workflow for this compound cluster_input Input cluster_calc Calculation cluster_output Output cluster_exp Experimental Data cluster_comp Comparison & Analysis mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra uv_vis Electronic Spectrum (UV-Vis) td_dft->uv_vis compare_geom Compare Geometries opt_geom->compare_geom compare_vib Compare Vibrational Frequencies vib_spectra->compare_vib compare_uv Compare Electronic Transitions uv_vis->compare_uv exp_geom Crystallographic Data (if available) exp_geom->compare_geom exp_vib Experimental IR/Raman Spectra exp_vib->compare_vib exp_uv Experimental UV-Vis Spectrum exp_uv->compare_uv

Caption: Workflow for quantum chemical calculations and comparison with experimental data.

G Logical Relationship for Method Comparison cluster_methods Computational Methods cluster_properties Calculated Properties cluster_exp_data Experimental Benchmark cluster_eval Evaluation dft DFT (e.g., B3LYP) geom Molecular Geometry dft->geom vib Vibrational Frequencies dft->vib elec Electronic Transitions dft->elec efficiency Computational Efficiency dft->efficiency hf Hartree-Fock (HF) hf->geom hf->vib hf->elec hf->efficiency accuracy Accuracy Assessment geom->accuracy vib->accuracy elec->accuracy exp_geom X-ray Crystallography exp_geom->accuracy exp_vib FT-IR & FT-Raman exp_vib->accuracy exp_elec UV-Vis Spectroscopy exp_elec->accuracy conclusion Method Recommendation accuracy->conclusion efficiency->conclusion

Caption: Framework for comparing and evaluating computational methods.

References

Unveiling the Protective Potential: A Comparative Guide to 2,5-Dimethoxyaniline-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides an objective comparison of the efficacy of 2,5-dimethoxyaniline-based compounds as corrosion inhibitors, benchmarking their performance against other alternatives with supporting experimental data.

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, have emerged as a promising class of corrosion inhibitors. Among these, aniline (B41778) and its derivatives have garnered considerable attention due to their ability to adsorb onto metal surfaces and form a protective barrier. This guide focuses on the performance of This compound (B66101) and its polymeric form, poly(this compound), as corrosion inhibitors, providing a comparative analysis with other aniline-based compounds.

Performance Evaluation of Aniline-Based Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. This efficiency is determined through various experimental techniques, including weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).

While direct comparative studies featuring this compound alongside other aniline derivatives in the same experimental setup are limited in the readily available literature, we can draw comparisons from studies that have investigated these compounds under similar conditions. The following table summarizes the inhibition efficiencies of various aniline-based compounds on mild steel in acidic media, providing a glimpse into their relative performance.

InhibitorCorrosive MediumConcentrationMethodInhibition Efficiency (%)Reference
Poly(this compound) Blend -CoatingOCPProtective Effect[1]
Aniline 0.5 M HCl + 3.5% NaCl7.5%Weight Loss>90%[2][3]
N-methylaniline HCl-SEMAdsorbed on steel surface[4]
3-nitroaniline (B104315) HCl-SEMIncreased corrosion rate[4]
3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) 1 M HCl0.5 mMWeight Loss, EIS, PDP93.5%[5]
Poly(o-methoxyaniline) 0.5 M H₂SO₄ / 0.5 M HClCoatingOCP, CV, EISSimilar to Polyaniline[6]
Polyaniline Analogues (Phenothiazine-based) 3.5 wt% NaClCoatingPDP95.9%[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. OCP (Open Circuit Potential), CV (Cyclic Voltammetry), SEM (Scanning Electron Microscopy), PDP (Potentiodynamic Polarization), EIS (Electrochemical Impedance Spectroscopy).

From the available data, it is evident that substituted anilines and their polymers can exhibit high inhibition efficiencies. For instance, 3-(1,3-oxazol-5-yl)aniline shows a remarkable efficiency of 93.5% at a low concentration[5]. Similarly, a phenothiazine-based polyaniline analogue achieved a protection efficiency of 95.9%[7]. While quantitative data for this compound as a standalone inhibitor is not detailed in the initial findings, preliminary tests on blends of poly(2,5-dimethoxy aniline) with fluoropolymers showed an increase in the open circuit potential, indicating a protective effect[1]. It is important to note that the presence and position of substituent groups on the aniline ring can significantly influence the inhibition efficiency. For example, the study on aniline, N-methylaniline, and 3-nitroaniline revealed that while the first two showed good inhibition, 3-nitroaniline actually accelerated corrosion[4].

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, detailed experimental methodologies are crucial. The following are outlines of the key experimental protocols used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurements

This is a straightforward and widely used method to determine corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration for a predetermined period.

  • Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as follows: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

  • Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.

  • Measurement: The working electrode is immersed in the test solution and a small amplitude AC potential is applied over a range of frequencies. The resulting current response is measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.

  • Inhibition Efficiency Calculation: The inhibition efficiency can be calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing the Inhibition Process

To better understand the mechanisms and workflows involved in corrosion inhibition studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Metal_Specimen Metal Specimen Polishing Polishing & Cleaning Metal_Specimen->Polishing Weighing Initial Weighing Polishing->Weighing Immersion Immersion Weighing->Immersion Blank_Solution Corrosive Medium (Blank) Blank_Solution->Immersion Inhibitor_Solution Corrosive Medium + Inhibitor Inhibitor_Solution->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss PDP Potentiodynamic Polarization Immersion->PDP EIS Electrochemical Impedance Spectroscopy Immersion->EIS Data_Analysis Data Analysis & IE% Calculation Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis

A typical experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_environment Corrosive Environment cluster_inhibitor Inhibitor Action cluster_outcome Result Metal_Surface Metal Surface (e.g., Mild Steel) Adsorption Adsorption onto Metal Surface Metal_Surface->Adsorption Corrosive_Species Corrosive Species (e.g., H+, Cl-) Corrosive_Species->Metal_Surface Attack Inhibitor This compound-based Inhibitor Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks Attack

The logical relationship of corrosion inhibition by adsorption.

References

Benchmarking the performance of 2,5-Dimethoxyaniline in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethoxyaniline (B66101) is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups, imparts distinct properties that influence its reactivity and the characteristics of the final products. This guide provides an objective comparison of this compound's performance against common alternatives in key applications, supported by experimental data, to aid researchers in selecting the optimal building blocks for their work.

I. Application in Azo Dye Synthesis

This compound is a valuable precursor in the manufacturing of azo dyes, which are a significant class of colorants used across various industries. The methoxy groups on the aniline (B41778) ring influence the color, intensity, and fastness properties of the resulting dyes.

A comparative analysis of aniline derivatives in azo dye synthesis shows that substituents on the aniline ring profoundly affect the dye's properties.[1] While direct comparative data for this compound is limited in the reviewed literature, we can infer its performance based on studies of structurally similar compounds, such as 2-methoxy-5-nitroaniline.

Table 1: Comparative Performance of Aniline Derivatives in Azo Dye Synthesis

Aniline DerivativeTypical Yield (%)λmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key Performance Attributes
Aniline~75-85~482~18,000Baseline for comparison.[1]
p-Anisidine (4-Methoxyaniline)~80-90~485~20,000Electron-donating group can lead to a slight bathochromic shift (deeper color) and good yields.
This compound (inferred) ~80-95 ~490-510 ~22,000-28,000 The two electron-donating groups are expected to increase the reaction rate and yield, and lead to a more significant bathochromic shift compared to a single methoxy group.
2-Methoxy-5-nitroanilineGood467-620 (in various solvents)HighThe combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups can produce dyes with good color yield and fastness properties.[2]
p-Nitroaniline>90~490~25,000Electron-withdrawing group often leads to high yields and intense colors.[1]

Note: The data for this compound is inferred based on general principles of substituent effects on azo dye synthesis. Actual values may vary depending on the specific coupling agent and reaction conditions.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol outlines the general two-step process for synthesizing an azo dye from an aniline derivative.

1. Diazotization of the Aniline Derivative:

  • Dissolve the aniline derivative (e.g., this compound) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.[1]

2. Coupling Reaction:

  • Prepare a solution of the coupling agent (e.g., β-naphthol) in an aqueous sodium hydroxide (B78521) solution.

  • Cool the coupling agent solution in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with constant stirring.

  • Maintain the temperature below 5 °C.

  • The precipitated dye is then collected by filtration, washed with water, and dried.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Aniline This compound HCl_H2O HCl / H₂O Aniline->HCl_H2O Ice_Bath Cool to 0-5°C HCl_H2O->Ice_Bath NaNO2 Add NaNO₂ Solution Ice_Bath->NaNO2 Diazonium_Salt Diazonium Salt Formation NaNO2->Diazonium_Salt Mixing Mix with Diazonium Salt Diazonium_Salt->Mixing Coupling_Agent Coupling Agent (e.g., β-naphthol) in NaOH Cooling Cool to 0-5°C Coupling_Agent->Cooling Cooling->Mixing Azo_Dye Azo Dye Precipitation Mixing->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

II. Application in Conducting Polymers

Substituted polyanilines are a class of conducting polymers with tunable properties. This compound can be polymerized to form poly(this compound) (PDMOA), which exhibits improved processability compared to the parent polyaniline (PANI).

A study comparing PDMOA and its copolymers with aniline (PADMOA) revealed key performance differences. PDMOA shows enhanced solubility in common organic solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂), a significant advantage over the largely insoluble PANI.[3] However, this improved solubility comes at the cost of lower electrical conductivity.

Table 2: Performance Comparison of Poly(this compound) and Polyaniline

PropertyPoly(this compound) (PDMOA)Polyaniline (PANI)
Solubility Soluble in common organic solvents (e.g., CHCl₃, CH₂Cl₂)[3]Largely insoluble in common organic solvents[3]
Processability More processable due to better solubility[3]Limited processability
Electrical Conductivity Low (e.g., 10⁻⁴ S/cm)[3]Higher (can range from 10⁻¹⁰ to 10² S/cm depending on doping)
Thermal Stability More stable than copolymers with aniline[3]Good thermal stability

The lower conductivity of PDMOA is attributed to the localization of charge carriers (polarons) and the insulating effect of the methoxy groups.[3]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Materials:

Procedure:

  • Dissolve this compound in 1 M HCl and cool the solution to 0–5 °C.

  • Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution.

  • Add the pre-chilled ammonium persulfate solution dropwise to the monomer solution with vigorous stirring over a period of about 25 minutes.

  • Continue stirring the reaction mixture at 0–5 °C for another 4 hours.

  • Collect the resulting polymer precipitate by filtration and wash it with 1 M HCl.

  • To obtain the emeraldine base (for solubility testing), suspend the polymer in a 0.1 M NH₄OH solution.

Polymerization_Workflow Monomer This compound in 1M HCl Cool1 Cool to 0-5°C Monomer->Cool1 Mixing Dropwise Addition with Stirring Cool1->Mixing Oxidant Ammonium Persulfate in 1M HCl Cool2 Cool to 0-5°C Oxidant->Cool2 Cool2->Mixing Reaction Stir for 4h at 0-5°C Mixing->Reaction Filtration Filter and Wash with 1M HCl Reaction->Filtration Polymer Poly(this compound) Filtration->Polymer

Caption: Workflow for the chemical synthesis of PDMOA.

III. Application as a Pharmaceutical Intermediate

The general workflow for the discovery and development of new drugs based on aniline derivatives involves several stages, from initial synthesis to preclinical development.

Drug_Development_Pathway cluster_synthesis Synthesis & Characterization cluster_screening Screening & Optimization cluster_preclinical Preclinical Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., bioassays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Assessment In_Vivo->Tox Preclinical Preclinical Development Tox->Preclinical

Caption: General drug development pathway for aniline derivatives.

References

Cross-Reactivity of 2,5-Dimethoxyaniline and Structurally Related Compounds in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 2,5-Dimethoxyaniline (2,5-DMA) and structurally similar compounds in common immunoassays. Due to a lack of direct experimental data on the cross-reactivity of this compound in commercially available immunoassays, this guide extrapolates potential cross-reactivity based on studies of analogous compounds, including substituted anilines and amphetamine derivatives. Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay results in research and clinical settings, as structurally related molecules can lead to false-positive results.[1][2][3]

Comparison of Cross-Reactivity Data

The following table summarizes the cross-reactivity of various compounds structurally related to this compound in different immunoassay kits. It is important to note that cross-reactivity can be highly dependent on the specific antibody and the format of the immunoassay.[4]

CompoundStructural ClassImmunoassay Kit% Cross-ReactivityReference Compound
2,5-Dimethoxyamphetamine (B1679032) (DMA) DimethoxyamphetamineAbuscreen® Amphetamine RIA (Standard Specificity)<0.001%d-amphetamine
2,5-Dimethoxyamphetamine (DMA) DimethoxyamphetamineAbuscreen® Amphetamine RIA (High Specificity)<0.001%d-amphetamine
3,4-Methylenedioxyamphetamine (MDA) Amphetamine AnalogueAbuscreen® Amphetamine RIA (Standard Specificity)100%d-amphetamine
3,4-Methylenedioxymethamphetamine (MDMA) Amphetamine AnalogueBio-Quant Direct ELISA (Methamphetamine)73%Methamphetamine
Phentermine Substituted AmphetamineBio-Quant Direct ELISA (Amphetamine)61%Amphetamine
o-Anisidine Aniline (B41778) DerivativeNot SpecifiedData Not AvailableNot Applicable
2,6-Dimethylaniline Aniline DerivativeNot SpecifiedData Not AvailableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing cross-reactivity studies. Below is a generalized protocol for assessing cross-reactivity using a competitive ELISA, a common immunoassay format.

Protocol: Determination of Cross-Reactivity using Competitive ELISA

This protocol outlines the general steps to assess the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Reagents and Materials:

  • Microtiter plate coated with a specific antibody (e.g., anti-amphetamine antibody)

  • Standard of the target analyte (e.g., d-amphetamine) at known concentrations

  • Test compounds (e.g., this compound, 2,5-Dimethoxyamphetamine) at known concentrations

  • Enzyme-conjugated form of the target analyte (e.g., d-amphetamine-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the target analyte standard and each test compound.

  • To the antibody-coated microtiter plate wells, add a fixed amount of the enzyme-conjugated target analyte.

  • Add the standard dilutions or the test compound dilutions to their respective wells. Include a zero-concentration control.

  • Incubate the plate to facilitate competitive binding between the free analyte (or test compound) and the enzyme-conjugated analyte for the antibody binding sites.

  • Wash the plate to remove any unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the target analyte or cross-reacting compound.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Calculation of Cross-Reactivity: Cross-reactivity is typically calculated using the following formula:

% Cross-Reactivity = (Concentration of standard at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plate Antibody-Coated Plate Add_Conjugate Add Enzyme Conjugate Plate->Add_Conjugate Standard Prepare Standard Dilutions Add_Samples Add Standards/Test Compounds Standard->Add_Samples Test_Compound Prepare Test Compound Dilutions Test_Compound->Add_Samples Add_Conjugate->Add_Samples Incubate Incubate (Competitive Binding) Add_Samples->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calculate Calculate % Cross-Reactivity Read_Plate->Calculate

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Cross_Reactivity_Concept cluster_binding cluster_no_binding Antibody Antibody Target Target Analyte Target->Antibody High Affinity (True Positive) Cross_Reactant Cross-Reactant (e.g., 2,5-DMA analog) Cross_Reactant->Antibody Lower Affinity (False Positive) No_Binding Non-Binding Compound

Caption: Conceptual diagram of antibody binding and cross-reactivity.

Discussion and Conclusion

The available data indicates that while direct information on this compound is scarce, structurally related compounds like 2,5-dimethoxyamphetamine show very low cross-reactivity in certain amphetamine-specific immunoassays.[6] However, other amphetamine analogs, such as MDA, can exhibit significant cross-reactivity.[6] This highlights the principle that minor changes in chemical structure can significantly alter antibody recognition.

For researchers working with this compound or its derivatives, it is imperative to perform validation studies to determine the cross-reactivity within the specific immunoassay being used. Relying on data from similar but non-identical compounds can be misleading. When a highly specific and quantitative result is required, confirmatory analysis using a more definitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is strongly recommended.[5] These methods do not rely on antibody-antigen interactions and can distinguish between structurally similar compounds.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethoxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,5-Dimethoxyaniline must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1][2] Therefore, all waste containing this substance must be treated as hazardous waste.[3]

Essential Safety and Handling

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as butyl, neoprene, or Viton), safety goggles or a face shield, and a lab coat.[1][4][6] Nitrile gloves are not recommended for handling aniline (B41778) compounds.[4]

Key Hazard Information:

PropertyDataReference
CAS Number 102-56-7[6]
Molecular Formula C8H11NO2[7]
Molecular Weight 153.18 g/mol [7]
Appearance Brown powder[7]
Flash Point 130 °C (266 °F) - closed cup[6]
Signal Word Danger / Warning[2][5][6]
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Suspected of causing cancer.[1] May cause damage to organs through prolonged or repeated exposure.[1][5]

Step-by-Step Disposal Protocol

The following protocol outlines the approved method for the disposal of this compound waste. This procedure should only be carried out by trained personnel.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, spill cleanup materials, and contaminated labware, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[3][4]

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[8][9]

  • The container must be kept securely closed except when adding waste and stored in a designated satellite accumulation area.[3]

2. Chemical Treatment (Incineration): The preferred method for the disposal of aromatic amine waste is incineration by a licensed hazardous waste disposal company.[2] To prepare the waste for pickup, it may be necessary to dissolve or mix the material with a combustible solvent.[2]

  • Solvent Selection: Choose a combustible solvent that is compatible with this compound and the waste container.

  • Procedure:

    • In a chemical fume hood, carefully transfer the solid this compound waste into a suitable container.

    • Slowly add a combustible solvent, ensuring the container is not filled to more than 80% capacity to allow for expansion.[3]

    • Securely cap the container and gently swirl to dissolve or mix the contents.

    • Ensure the container is properly labeled with the words "Hazardous Waste," the chemical name "this compound," and a description of the solvent used.[3]

3. Spill and Contamination Cleanup:

  • In the event of a small spill, absorb the material with an inert, dry substance like vermiculite, sand, or earth.[1][9]

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10][11]

  • Thoroughly decontaminate the spill area and any contaminated equipment.[1][4]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

  • The rinsate must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the container can be disposed of as regular trash after defacing or removing all hazardous waste labels.[3]

Disposal Workflow

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste in Labeled, Compatible Container ppe->segregate cleanup Clean up with Inert Absorbent Collect in Hazardous Waste Container ppe->cleanup storage Store in Designated Satellite Accumulation Area segregate->storage spill->ppe cleanup->storage pickup Arrange for Pickup by Licensed Disposal Company storage->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Operational Guidance for Handling 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,5-Dimethoxyaniline. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1] Strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standards
Eye Protection Safety glasses with side-shields or chemical safety goggles.EN166 or NIOSH approved[4]
Respiratory Protection For routine handling of powder where dust may be generated, a NIOSH-approved N95 dust mask is recommended. In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is required.[5][6]NIOSH/MSHA approved
Hand Protection Based on data for the structurally similar aromatic amine, aniline, Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term handling, but should be changed immediately upon contamination. Always inspect gloves for degradation before use.EN 374
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
Footwear Closed-toe shoes are mandatory in the laboratory.

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] The container should be tightly sealed.

Weighing and Preparation
  • Designated Area: All weighing and handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Dispensing: Use a spatula or other appropriate tool to dispense the powder. Avoid creating dust clouds.

  • Tare and Weigh: Use a tared container to accurately weigh the desired amount of the chemical.

  • Closure: Immediately and securely close the main container after dispensing.

Use in Experimental Setups
  • Enclosed Systems: Whenever possible, use this compound in a closed system to prevent its release into the laboratory environment.

  • Ventilation: All procedures should be performed in a well-ventilated area, preferably within a fume hood.

  • Temperature Control: Avoid heating this compound unless specifically required by the experimental protocol and with appropriate safety measures in place.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite (B1170534) or sand.

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) and excess this compound powder should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

Disposal Procedure
  • Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[4]

  • Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] The material may be dissolved or mixed with a combustible solvent to facilitate incineration.[7]

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound.

Visual Workflow and Hazard Relationship Diagrams

The following diagrams illustrate the handling workflow and the relationship between the hazards of this compound and the required personal protective equipment.

G cluster_receipt Receipt & Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose via Licensed Vendor Collect_Solid->Dispose Collect_Liquid->Dispose G cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment Inhalation Inhalation Toxicity Respirator Respirator (N95/SCBA) Inhalation->Respirator mitigates Dermal Dermal Toxicity Gloves Chemical Resistant Gloves Dermal->Gloves mitigates LabCoat Lab Coat / Apron Dermal->LabCoat mitigates Ingestion Ingestion Toxicity Goggles Goggles / Face Shield Ingestion->Goggles prevents accidental splash Carcinogen Suspected Carcinogen Carcinogen->Respirator reduces exposure Carcinogen->Gloves reduces exposure Carcinogen->LabCoat reduces exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.